Fructose diphosphate sodium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
296795-67-0 |
|---|---|
Molecular Formula |
C6H13NaO12P2 |
Molecular Weight |
362.10 g/mol |
IUPAC Name |
sodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1/t3-,5-,6-;/m1./s1 |
InChI Key |
HBYYJIPCYANMBX-BAOOBMCLSA-M |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Fructose Diphosphate Sodium: A Deep Dive into its Role in Glycolysis and Cellular Respiration
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose (B13574) diphosphate (B83284) sodium, the salt of the endogenous metabolite fructose-1,6-bisphosphate (FDP), is a critical intermediate in the glycolytic pathway. Beyond its fundamental role in cellular energy production, exogenous administration of FDP has demonstrated significant cytoprotective and metabolic regulatory effects, particularly under ischemic conditions. This technical guide provides an in-depth analysis of FDP's mechanism of action within glycolysis and cellular respiration, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core pathways and mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of FDP's physiological and pharmacological significance.
Core Role of Fructose-1,6-Bisphosphate in Glycolysis
Glycolysis is the metabolic pathway that converts glucose into pyruvate (B1213749), generating ATP and NADH in the process.[1][2] Fructose-1,6-bisphosphate is a key six-carbon intermediate within this pathway. Its formation from fructose-6-phosphate (B1210287) is catalyzed by the enzyme phosphofructokinase-1 (PFK-1), a major regulatory point in glycolysis.[3] This step is often referred to as the "committed step" because it is irreversible and directs the glucose metabolite towards energy production.[3]
The primary significance of FDP lies in its dual role as both a product and a key regulator:
-
Pathway Intermediate: FDP is cleaved by the enzyme aldolase (B8822740) into two three-carbon molecules, glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP), which are then further metabolized to pyruvate.[4][5]
-
Allosteric Activator: FDP acts as a potent allosteric activator of pyruvate kinase (PK), the enzyme that catalyzes the final, irreversible step of glycolysis.[6][7][8] This is a classic example of feed-forward activation . By activating a downstream enzyme, an accumulation of FDP ensures that the intermediates produced from its cleavage are rapidly processed, thereby accelerating the entire glycolytic flux and ATP production. The allosteric binding site for FDP on pyruvate kinase is distinct from the active site, located approximately 40 Å away.[6]
Pharmacological Implications of Exogenous FDP
Under conditions of cellular stress, such as ischemia or hypoxia, ATP levels decline, leading to an inhibition of PFK-1.[3] This creates a metabolic bottleneck, slowing glycolysis and further exacerbating the energy deficit.
The administration of exogenous fructose diphosphate sodium is proposed to circumvent this rate-limiting step. By providing a direct source of FDP, the pathway can continue from this point, restoring the production of ATP even when PFK-1 activity is compromised. This mechanism is central to its therapeutic potential in various ischemic conditions.[9][10]
// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; G6P [label="Glucose-6-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; F6P [label="Fructose-6-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; FDP [label="Fructose-1,6-Bisphosphate\n(FDP)", fillcolor="#FBBC05", fontcolor="#202124"]; TrioseP [label="Triose Phosphates\n(G3P, DHAP)", fillcolor="#F1F3F4", fontcolor="#202124"]; PEP [label="Phosphoenolpyruvate\n(PEP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyruvate [label="Pyruvate", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP_In_PFK [label="ATP", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5]; ADP_Out_PFK [label="ADP", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", width=0.5]; ATP_In_PK [label="ADP", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", width=0.5]; ADP_Out_PK [label="ATP", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", width=0.5]; PFK1 [label="PFK-1\n(Rate-Limiting Step)", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PK [label="Pyruvate Kinase", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP_Inhibit [label="ATP", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5];
// Edges Glucose -> G6P; G6P -> F6P; F6P -> PFK1 [dir=none]; PFK1 -> FDP; ATP_In_PFK -> PFK1 [label=" Substrate"]; PFK1 -> ADP_Out_PFK; FDP -> TrioseP; TrioseP -> PEP; PEP -> PK [dir=none]; PK -> Pyruvate; ATP_In_PK -> PK; PK -> ADP_Out_PK;
// Regulatory Edges FDP -> PK [label=" Allosteric\n Activation\n (Feed-Forward)", style=dashed, color="#34A853", arrowhead=open]; ATP_Inhibit -> PFK1 [label=" Inhibition", style=dashed, color="#EA4335", arrowhead=tee];
{rank=same; F6P; PFK1; ATP_In_PFK; ADP_Out_PFK; ATP_Inhibit} {rank=same; PEP; PK; ATP_In_PK; ADP_Out_PK} } caption: "FDP's role in glycolysis and feed-forward activation."
Impact on Cellular Respiration and Energy Metabolism
By accelerating glycolysis, FDP provides an increased flux of pyruvate, the primary substrate for the Krebs cycle (citric acid cycle) located within the mitochondria. This subsequently fuels oxidative phosphorylation, the main process of ATP generation in aerobic respiration.[1]
In clinical and experimental settings, the administration of FDP has been shown to have profound effects on cellular energy levels, particularly in tissues subjected to ischemic stress.
Quantitative Effects on Metabolites
Studies have consistently demonstrated the positive impact of FDP administration on high-energy phosphate compounds and related metabolites.
| Parameter | Condition | Organism/Model | Dosage | Result | Reference |
| Plasma ATP | Septic Shock | Dogs | 1 g/kg/day | Increased from 0.18 µmol/L to 0.51 µmol/L at 48h (p<0.01) | [11] |
| Muscular Creatine (B1669601) Phosphate | Septic Shock | Dogs | 1 g/kg/day | Increased from 4.06 µmol/g.wt to 5.60 µmol/g.wt at 48h (p<0.05) | [11] |
| Cardiac Index (CI) | CABG Surgery | Humans | 250 mg/kg IV + 2.5 mM in cardioplegia | Significantly higher at 12 and 16h post-reperfusion (p<0.05) | [12] |
| Left Ventricular Stroke Work Index | CABG Surgery | Humans | 250 mg/kg IV + 2.5 mM in cardioplegia | Significantly higher at 6, 12, and 16h post-reperfusion (p<0.01) | [12] |
| Serum Creatine Kinase-MB | CABG Surgery | Humans | 250 mg/kg IV + 2.5 mM in cardioplegia | Significantly lower at 2, 4, and 6h post-reperfusion (p<0.05) | [12] |
| Lactate (B86563) Production | Epinephrine-stimulated muscle | Rat Hindlimb | N/A (correlation) | Highly correlated with F-2,6-P2 levels (r=0.81) | [13] |
CABG: Coronary Artery Bypass Graft
// Nodes Ischemia [label="Ischemia / Hypoxia", fillcolor="#F1F3F4", fontcolor="#202124"]; LowATP [label="↓ Cellular ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PFK_Inhibition [label="PFK-1 Enzyme\nInhibition (Bottleneck)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glycolysis_Block [label="Glycolysis Slows", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Energy_Crisis [label="Energy Crisis\nCell Injury", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ExoFDP [label="Exogenous FDP\nAdministration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bypass [label="Bypasses PFK-1\nBottleneck", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycolysis_Restore [label="Glycolysis Restored", fillcolor="#34A853", fontcolor="#FFFFFF"]; PK_Activation [label="Pyruvate Kinase\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP_Prod [label="↑ ATP Production\n(Anaerobic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Protection [label="Cytoprotection\nImproved Function", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ischemia -> LowATP; LowATP -> PFK_Inhibition; PFK_Inhibition -> Glycolysis_Block; Glycolysis_Block -> Energy_Crisis;
ExoFDP -> Bypass; Bypass -> Glycolysis_Restore; Glycolysis_Restore -> PK_Activation; PK_Activation -> ATP_Prod; ATP_Prod -> Cell_Protection; } caption: "Proposed mechanism of exogenous FDP in ischemia."
Therapeutic Applications
The cytoprotective effects of FDP have been explored in a variety of clinical and preclinical settings where ischemia-reperfusion injury is a key pathological feature.[9]
-
Cardioprotection: FDP has been investigated as an additive to cardioplegic solutions used during open-heart surgery.[14][15] Studies suggest it may improve myocardial protection, leading to better postoperative cardiac function and reduced release of cardiac injury markers.[12][16] In a randomized controlled trial of patients undergoing coronary artery bypass surgery, a specific dose of FDP was associated with improved cardiac index and lower creatine kinase-MB levels post-reperfusion.[12]
-
Ischemic Injury: FDP has shown protective effects against ischemic damage in various organs, including the kidneys and lungs.[17][18] The proposed mechanism involves enhancing anaerobic energy production and potentially inhibiting the generation of oxygen free radicals.[17]
-
Septic Shock: In animal models of sepsis and studies with critically ill patients, FDP administration has been linked to increased plasma and muscular ATP levels and improved protein metabolism.[11] It may also play a role in mitigating coagulation abnormalities associated with sepsis.[19]
Key Experimental Protocols
Reproducible and standardized methodologies are crucial for investigating the effects of FDP. Below are detailed protocols for key assays.
Protocol 1: Assay of Pyruvate Kinase (PK) Activity
This protocol measures PK activity via a coupled enzyme assay, where the production of pyruvate is linked to the oxidation of NADH, measured spectrophotometrically.[20]
A. Principle: Pyruvate kinase catalyzes: Phosphoenolpyruvate (PEP) + ADP → Pyruvate + ATP. The pyruvate is then used by lactate dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺. The rate of decrease in NADH absorbance at 340 nm is directly proportional to the PK activity.
B. Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
100 mM MgCl₂
-
500 mM KCl
-
40 mM ADP (prepare fresh)
-
100 mM PEP (prepare fresh)
-
10 mM NADH (prepare fresh)
-
Lactate Dehydrogenase (LDH) solution (e.g., 22 units/mL)
-
Activator Solution: Fructose-1,6-bisphosphate at desired concentrations (e.g., 10 mM stock)
-
Sample: Cell or tissue extract homogenized in ice-cold Assay Buffer.
C. Procedure:
-
Turn on a UV-Vis spectrophotometer and set the wavelength to 340 nm and temperature to 25°C or 37°C.
-
Prepare a reaction cocktail in a quartz cuvette. For a 1 mL final volume:
-
850 µL Assay Buffer
-
10 µL 100 mM MgCl₂
-
10 µL 500 mM KCl
-
10 µL 40 mM ADP
-
10 µL 10 mM NADH
-
5 µL LDH solution
-
(Optional) Add a specific volume of FDP Activator Solution for activation studies.
-
-
Add 50 µL of the sample extract to the cuvette, mix by pipetting, and place it in the spectrophotometer.
-
Initiate the reaction by adding 50 µL of 100 mM PEP.
-
Immediately start recording the absorbance at 340 nm for 2-5 minutes.
-
Calculate the rate of change in absorbance (ΔAbs/min).
D. Calculation: PK Activity (U/mL) = (ΔAbs/min) / (ε * b) * (V_total / V_sample) * D
-
ε = Molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹)
-
b = Path length of the cuvette (typically 1 cm)
-
V_total = Total reaction volume (mL)
-
V_sample = Volume of sample added (mL)
-
D = Dilution factor of the sample extract
Protocol 2: Measurement of Phosphofructokinase (PFK) Activity
This protocol describes a coupled enzyme assay to determine PFK activity, where the product ADP is used in a series of reactions that ultimately generate NADH.
A. Principle: PFK catalyzes: Fructose-6-Phosphate (F6P) + ATP → Fructose-1,6-Bisphosphate + ADP. The ADP produced is then used in a cascade:
-
ADP + PEP → ATP + Pyruvate (catalyzed by Pyruvate Kinase)
-
Pyruvate + NADH + H⁺ → Lactate + NAD⁺ (catalyzed by Lactate Dehydrogenase) This protocol is often sold as a commercial kit where the ADP is converted to AMP and NADH via a proprietary enzyme mix, with NADH reducing a colorimetric probe measured at 450 nm.[21]
B. Reagents (based on commercial kit MAK093):
-
PFK Assay Buffer
-
PFK Substrate (F6P)
-
ATP Solution
-
PFK Enzyme Mix (contains enzymes to link ADP to NADH production)
-
PFK Developer (contains colorimetric probe)
-
NADH Standard (for standard curve)
-
Sample: Tissue (e.g., 20 mg) or cells (2 x 10⁶) homogenized in 200 µL ice-cold PFK Assay Buffer. Centrifuge to remove debris.
C. Procedure (96-well plate format):
-
NADH Standard Curve: Prepare a series of NADH standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in the PFK Assay Buffer. Bring the final volume of each to 50 µL.
-
Sample Preparation: Add 1-50 µL of sample supernatant to desired wells. Adjust the volume to 50 µL with PFK Assay Buffer.
-
Background Control: For each sample, prepare a parallel well containing the sample but substitute the PFK Substrate with Assay Buffer in the reaction mix. This corrects for endogenous ADP/NADH.
-
Reaction Mix Preparation: For each reaction, prepare 50 µL of a master mix containing:
-
42 µL PFK Assay Buffer
-
2 µL PFK Enzyme Mix
-
2 µL PFK Developer
-
2 µL ATP Solution
-
2 µL PFK Substrate (omit for background controls)
-
-
Reaction Initiation: Add 50 µL of the appropriate Reaction Mix to each well (standards, samples, and controls).
-
Measurement: Incubate the plate at 37°C. Measure absorbance at 450 nm (OD₄₅₀) at an initial time (T_initial) and a final time (T_final, e.g., after 20-60 min).
D. Calculation:
-
Subtract the 0 nmol NADH standard reading from all standard readings and plot the standard curve.
-
For each sample, subtract the background control ΔOD from the sample ΔOD.
-
Use the corrected ΔOD to determine the amount of NADH (B) generated from the standard curve.
-
PFK Activity (nmol/min/mL) = (B / (T_final - T_initial)) / V_sample
-
B = NADH amount from standard curve (nmol)
-
T = Time in minutes
-
V_sample = Volume of sample added in mL
-
// Nodes Start [label="Start: Tissue/Cell Collection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenize [label="Homogenize in Ice-Cold\nAssay Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge (e.g., 13,000 x g)\nto Remove Debris", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Supernatant [label="Collect Supernatant\n(Enzyme Extract)", fillcolor="#FBBC05", fontcolor="#202124"]; Assay [label="Perform Coupled\nEnzyme Assay\n(e.g., PK or PFK)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spectro [label="Measure Absorbance Change\n(OD340 or OD450)\nOver Time", fillcolor="#FBBC05", fontcolor="#202124"]; Calculate [label="Calculate Enzyme Activity\nUsing Standard Curve and\nMolar Extinction Coefficient", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Report Activity\n(e.g., U/mg protein)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Homogenize; Homogenize -> Centrifuge; Centrifuge -> Supernatant; Supernatant -> Assay; Assay -> Spectro; Spectro -> Calculate; Calculate -> End; } caption: "Workflow for enzyme activity measurement."
Conclusion
This compound is more than a simple metabolic intermediate; it is a key regulator of glycolytic flux and a promising pharmacological agent. Its ability to act as a feed-forward activator of pyruvate kinase and to bypass the PFK-1 regulatory step provides a robust mechanism for enhancing ATP production, especially under energy-compromised conditions like ischemia. The quantitative data from numerous studies support its role in improving cellular energy status and providing organ protection. For researchers, understanding the detailed mechanisms and experimental protocols outlined in this guide is essential for further exploring the therapeutic potential of FDP in drug development and clinical applications.
References
- 1. Cellular respiration - Wikipedia [en.wikipedia.org]
- 2. Generation of Adenosine Triphosphate from Glucose, Fructose, and Galactose: Glycolysis | Basicmedical Key [basicmedicalkey.com]
- 3. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 4. Cell Respiration | Anatomy and Physiology I [courses.lumenlearning.com]
- 5. Cellular respiration – Basic Human Physiology [iu.pressbooks.pub]
- 6. The allosteric regulation of pyruvate kinase by fructose-1,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The allosteric regulation of pyruvate kinase by fructose-1,6-bisphosphate. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Potential therapeutic applications of fructose-1,6-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Fructose-1,6-diphosphate-added total parenteral nutrition in septic animals and stressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myocardial protection using fructose-1,6-diphosphate during coronary artery bypass graft surgery: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Correlation between fructose 2,6-bisphosphate and lactate production in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Application of Cardioplegics Containing Fructose-1, 6-diphosphate in Open Heart Surgery [jchestsurg.org]
- 15. Improved myoardial protection by addition of fructose-1.6-diphosphate to crystalloid cardioplegic solutio in the isolated working rat heart [jchestsurg.org]
- 16. [Clinical study of fructose 1,6-diphosphate on myocardial ischemia/reperfusion injuries] [pubmed.ncbi.nlm.nih.gov]
- 17. Attenuation of ischemic renal injury with fructose 1,6-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fructose-1,6-diphosphate attenuates acute lung injury induced by ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fructose-1,6-bisphosphate inhibits in vitro and ex vivo platelet aggregation induced by ADP and ameliorates coagulation alterations in experimental sepsis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 21. assaygenie.com [assaygenie.com]
The Metabolic Crossroads: An In-depth Analysis of Fructose Diphosphate Sodium in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-diphosphate (FDP), administered as fructose (B13574) diphosphate (B83284) sodium, is a pivotal intermediate in the central metabolic pathway of glycolysis.[1] Its position at a critical regulatory juncture allows it to exert significant influence over cellular energy production and biosynthetic processes.[1] Beyond its fundamental role in glucose metabolism, exogenous FDP has demonstrated cytoprotective effects in various models of ischemia-reperfusion injury, suggesting a broader therapeutic potential.[2] This technical guide provides a comprehensive analysis of the metabolic pathways governed by FDP in mammalian cells, details key experimental protocols for its study, and explores its interaction with crucial signaling networks.
Core Metabolic Pathway: The Glycolytic Hub
Fructose diphosphate sodium, once intracellular, directly enters the glycolytic pathway as fructose-1,6-bisphosphate. This molecule is central to the reciprocal regulation of glycolysis and gluconeogenesis, primarily through its allosteric effects on phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1).
Allosteric Regulation of Key Glycolytic Enzymes
The balance between glycolysis and gluconeogenesis is tightly controlled by the activities of PFK-1 and FBPase-1. FDP and other metabolic indicators allosterically modulate these enzymes to direct carbon flow based on the cell's energetic needs.
-
Phosphofructokinase-1 (PFK-1): A key rate-limiting enzyme in glycolysis, PFK-1 catalyzes the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[3] It is allosterically activated by AMP and fructose-2,6-bisphosphate, signaling a low energy state, and inhibited by ATP and citrate, which indicate high energy levels.[4]
-
Fructose-1,6-bisphosphatase (FBPase-1): This enzyme catalyzes the reverse reaction, the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical step in gluconeogenesis.[5] FBPase-1 is allosterically inhibited by AMP and fructose-2,6-bisphosphate.[5][6]
The interplay of these allosteric effectors ensures that glycolysis and gluconeogenesis do not operate simultaneously in a futile cycle.
Data Presentation: Quantitative Analysis of Enzyme Kinetics
The following tables summarize the kinetic parameters of PFK-1 and FBPase-1, highlighting the influence of key allosteric modulators.
| Table 1: Kinetic Parameters of Phosphofructokinase-1 (PFK-1) | |||
| Effector | Substrate | Km (µM) | Vmax (relative) |
| None | Fructose-6-Phosphate | 1333-1360 | 1.0 |
| AMP (5mM) | Fructose-6-Phosphate | Lowered | Increased |
| Fructose-2,6-Bisphosphate | Fructose-6-Phosphate | Significantly Lowered | Increased |
| ATP (inhibitory) | Fructose-6-Phosphate | Increased | Decreased |
Data synthesized from multiple sources, specific values can vary based on experimental conditions and tissue source.[2][7]
| Table 2: Kinetic Parameters of Fructose-1,6-Bisphosphatase (FBPase-1) | |||
| Inhibitor | Substrate | Ki (µM) | Inhibition Type |
| AMP | Fructose-1,6-Bisphosphate | Varies | Allosteric |
| Fructose-2,6-Bisphosphate | Fructose-1,6-Bisphosphate | ~0.5 | Competitive |
Data synthesized from multiple sources, specific values can vary based on experimental conditions and tissue source.[6][8]
Interaction with Cellular Signaling Pathways
This compound metabolism is intricately linked with major cellular signaling pathways that govern energy homeostasis and cellular responses to stress.
AMP-Activated Protein Kinase (AMPK) Signaling
AMPK is a crucial energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio).[9] While FDP is a product of glycolysis, its absence can signal glucose deprivation and lead to AMPK activation.[8][10] This occurs through a mechanism where the glycolytic enzyme aldolase, when not bound to FDP, facilitates the formation of a lysosomal complex that activates AMPK.[8][10]
Hypoxia-Inducible Factor-1 (HIF-1) Signaling
HIF-1 is a master transcriptional regulator of the cellular response to hypoxia.[11] Under hypoxic conditions, HIF-1α is stabilized and promotes a metabolic shift towards glycolysis by upregulating glycolytic enzymes.[12] Fructose metabolism and the HIF-1 pathway are interconnected, with evidence suggesting that some of HIF-1's effects may be mediated by stimulating fructose production and metabolism.[13] Furthermore, fructose metabolism can contribute to an inflammatory environment that is also influenced by HIF-1.[14]
Experimental Protocols
Accurate assessment of FDP's metabolic effects requires robust experimental methodologies. The following sections provide detailed protocols for key assays.
Phosphofructokinase (PFK) Activity Assay
This protocol is based on a coupled enzyme assay where the product of the PFK reaction, ADP, is used in a series of reactions that lead to the oxidation of NADH, which can be measured spectrophotometrically.[15]
Materials:
-
Tissue or cell lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
Fructose-6-phosphate (F6P)
-
ATP
-
NADH
-
Coupling enzymes: aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Reaction Mixture: Prepare a master mix containing Assay Buffer, F6P, ATP, NADH, and the coupling enzymes.
-
Assay: Add the sample lysate to the wells of a 96-well plate. Initiate the reaction by adding the reaction mixture.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the PFK activity.
-
Calculation: Calculate PFK activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
Fructose-1,6-Bisphosphatase (FBPase) Activity Assay
This protocol measures the inorganic phosphate (B84403) (Pi) released from the hydrolysis of fructose-1,6-bisphosphate.
Materials:
-
Tissue or cell lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
Fructose-1,6-bisphosphate (FBP)
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates as described for the PFK assay.
-
Reaction: Add the sample lysate to the wells of a 96-well plate containing Assay Buffer and FBP. Incubate at 37°C for a defined period.
-
Phosphate Detection: Stop the reaction and add the phosphate detection reagent.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Calculation: Determine the amount of Pi released using a standard curve prepared with known concentrations of phosphate.
13C-Fructose Metabolic Flux Analysis
This advanced technique traces the fate of carbon atoms from labeled fructose through various metabolic pathways, providing a quantitative measure of metabolic fluxes.
Protocol Overview:
-
Cell Culture and Labeling: Culture mammalian cells in a defined medium where unlabeled fructose is replaced with [U-13C6]-fructose.
-
Metabolite Extraction: After a defined incubation period to achieve isotopic steady state, rapidly quench metabolism and extract intracellular metabolites.
-
Mass Spectrometry: Analyze the extracts using LC-MS/MS or GC-MS to determine the mass isotopomer distributions of key metabolites.
-
Computational Modeling: Use specialized software to fit the mass isotopomer distribution data to a metabolic network model and calculate the intracellular metabolic fluxes.
Conclusion
This compound is more than a simple metabolic intermediate; it is a key regulator of cellular energy metabolism with significant implications for cell signaling and therapeutic applications. A thorough understanding of its metabolic pathways and interactions, facilitated by the experimental approaches outlined in this guide, is essential for researchers and drug development professionals seeking to modulate cellular metabolism in health and disease. The intricate interplay between FDP, key metabolic enzymes, and major signaling networks like AMPK and HIF-1 highlights the complexity of cellular metabolic regulation and offers numerous avenues for further investigation and therapeutic intervention.
References
- 1. Fructose 2,6-bisphosphate and AMP increase the affinity of the Ascaris suum phosphofructokinase for fructose 6-phosphate in a process separate from the relief of ATP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Command Line | Graphviz [graphviz.org]
- 3. Reactome | fructose 6-phosphate + ATP => fructose 1,6-bisphosphate + ADP [reactome.org]
- 4. stackoverflow.com [stackoverflow.com]
- 5. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of AMPK phosphorylation sites reveals a network of proteins involved in cell invasion and facilitates large-scale substrate prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The allosteric properties of rat liver fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The allosteric properties of rat liver fructose-1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer. [healthscholars.usf.edu]
- 15. benchchem.com [benchchem.com]
Pharmacodynamics and cellular uptake of fructose diphosphate sodium in vitro
An in-depth analysis of the cellular uptake and pharmacodynamic effects of fructose (B13574) diphosphate (B83284) (FDP) in vitro reveals its significant role in cellular energy metabolism and as a modulator of key enzymatic pathways. This technical guide synthesizes available data on its uptake kinetics, its impact on cellular bioenergetics, and the experimental methodologies used to elucidate these properties.
Pharmacodynamics of Fructose Diphosphate
Fructose-1,6-diphosphate is a central intermediate in the glycolytic pathway, and its pharmacodynamic effects in vitro are primarily linked to its influence on cellular energy metabolism. Exogenously administered FDP has been shown to be taken up by cells and utilized as a glycolytic substrate, leading to an increase in adenosine (B11128) triphosphate (ATP) production. This effect is particularly beneficial in cells under hypoxic or ischemic conditions, where endogenous glucose metabolism is compromised.[1][2]
Beyond its role as a metabolic substrate, FDP is a potent allosteric activator of key glycolytic enzymes. It stimulates the activity of phosphofructokinase-1 (PFK-1) and pyruvate (B1213749) kinase, two critical regulatory points in glycolysis.[1][3] This activation enhances the overall glycolytic flux, leading to increased ATP and creatine (B1669601) phosphate (B84403) levels.[1] Furthermore, FDP can modulate other metabolic pathways; for instance, it can shunt glucose-6-phosphate into the pentose (B10789219) phosphate pathway, thereby increasing the production of NADPH and glutathione, which are crucial for cellular antioxidant defense.[4]
Recent studies have also uncovered additional pharmacodynamic actions of FDP. It has been shown to chelate iron, potentially mitigating oxidative stress through the Fenton reaction.[3] Moreover, there is evidence for extracellular actions of FDP, including the modulation of ion channels, such as voltage-activated calcium channels.[4] At high concentrations, FDP has been observed to inhibit the proliferation and migration of certain cell types, including smooth muscle and endothelial cells, in vitro.
Cellular Uptake of Fructose Diphosphate
The cellular uptake of a highly charged molecule like fructose diphosphate is a complex process. While phosphorylated sugars are generally not expected to readily cross the cell membrane, in vitro studies have unequivocally demonstrated that exogenous FDP is internalized by various cell types.[2][5] The precise mechanism of uptake is still under investigation but appears to involve both saturable and non-saturable components.
In rat cardiac myocytes, a high-affinity, saturable uptake system has been characterized, which is active at micromolar concentrations of FDP.[6] This system is competitively inhibited by other phosphorylated sugars and adenine (B156593) nucleotides like ATP, ADP, and AMP.[6] At higher, millimolar concentrations, a non-saturable uptake mechanism becomes dominant.[6] The uptake process is temperature-dependent, with a calculated activation energy comparable to that of other membrane transport processes.[6] While FDP uptake is observed in multiple cell lines, it is notably efficient in cardiac myocytes.[6]
Data Presentation
Table 1: In Vitro Cellular Uptake of Fructose Diphosphate and Analogs
| Cell Type | Compound | Uptake Parameter | Value | Reference |
| Rat Cardiac Myocytes | Fructose-1,6-bisphosphate | Apparent Affinity of Inhibitors (Phosphorylated Sugars) | 40-500 µM | [6] |
| Rat Cardiac Myocytes | Fructose-1,6-bisphosphate | Apparent Affinity of Inhibitors (ATP, ADP, AMP) | 0.2-0.5 mM | [6] |
| Rat Cardiac Myocytes | Fructose-1,6-bisphosphate | Activation Energy | 15-50 kJ/mol | [6] |
| Human Amniotic Mesenchymal Stem Cells | 18F-FDG (Glucose Analog) | Average Cellular Activity | 0.670 ± 0.028 fCi/µm² | [7] |
| Human Induced Pluripotent Stem Cells | 18F-FDG (Glucose Analog) | Average Cellular Activity | 0.540 ± 0.026 fCi/µm² | [7] |
| Macrophages | 18F-FDG (Glucose Analog) | Average Cellular Activity | 0.430 ± 0.023 fCi/µm² | [7] |
Table 2: In Vitro Pharmacodynamic Effects of Fructose Diphosphate
| Cell/Enzyme System | Parameter Measured | FDP Concentration | Observed Effect | Reference |
| Primary Murine Hepatocytes | Cellular ATP levels | 50 mM | 70-80% depletion within 5 minutes | [8] |
| Phosphofructokinase-1 (from T. circumcincta) | K(½) for Fructose-6-Phosphate (in presence of high ATP) | Not Applicable | Increased from 0.35 to 0.75 mM in L3 stage | [9] |
| Yeast Pyruvate Kinase | Enzyme Activity | Not Specified | Allosteric activation | [10][11] |
| Human Endothelial and Rat Smooth Muscle Cells | Cell Proliferation and Migration | 10 mg/ml | Inhibition |
Experimental Protocols
Protocol 1: General Cellular Uptake Assay for Fructose Diphosphate Using a Fluorescent Analog (e.g., NBD-Fructose)
This protocol is adapted from methods for fluorescent glucose analogs and can be used to study the kinetics of FDP uptake.[1]
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate to achieve 80-90% confluency on the day of the experiment.
-
Cell Washing: On the day of the experiment, gently wash the cells three times with warm phosphate-buffered saline (PBS) to remove residual sugars.
-
Incubation: Incubate the cells with a fluorescent FDP analog (e.g., NBD-FDP) in PBS at 37°C for a specified time course (e.g., 5, 15, 30, 60 minutes). For inhibition studies, pre-incubate cells with the inhibitor for 15-30 minutes before adding the fluorescent analog.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Plot fluorescence intensity against time to determine uptake kinetics. For inhibition studies, plot fluorescence against inhibitor concentration to calculate the IC50 value.
Protocol 2: Measurement of Intracellular ATP Levels Following FDP Treatment
This protocol allows for the quantification of changes in cellular energy status in response to FDP.
-
Cell Culture and Treatment: Culture cells to the desired confluency in a multi-well plate. Treat the cells with various concentrations of FDP for different time periods.
-
Cell Lysis: After treatment, wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer (e.g., boiling water or a commercially available ATP-releasing reagent).
-
ATP Quantification: Use a commercial ATP assay kit (e.g., luciferase-based) to measure the ATP concentration in the cell lysates. This typically involves adding a reagent that produces light in the presence of ATP.
-
Luminometry: Measure the light output using a luminometer.
-
Data Normalization: Normalize the ATP levels to the total protein concentration in each sample, determined by a standard protein assay (e.g., BCA assay).
-
Data Analysis: Express the results as a percentage of the ATP levels in untreated control cells.
Protocol 3: In Vitro Enzyme Activity Assay (Phosphofructokinase-1)
This protocol can be used to assess the effect of FDP on the activity of key glycolytic enzymes.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing all the necessary components for the PFK-1 reaction except the enzyme. This typically includes Tris-HCl buffer, MgCl₂, ATP, NADH, and the coupling enzymes aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase. Fructose-6-phosphate will be the substrate.
-
Enzyme Addition: Add the purified PFK-1 enzyme or cell lysate containing the enzyme to the reaction mixture to initiate the reaction.
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This is a coupled enzyme assay where the product of the PFK-1 reaction is ultimately converted to glycerol-3-phosphate, consuming NADH in the process.
-
Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH. To study the effect of FDP, include varying concentrations of FDP in the reaction mixture and observe its impact on the reaction rate.
Visualizations
Caption: Allosteric regulation of glycolysis by fructose-1,6-bisphosphate and other key metabolites.
Caption: Experimental workflow for measuring the cellular uptake of fructose diphosphate in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. Real-Time Metabolic Detection in Living Cells Using Hyperpolarized 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Khan Academy [khanacademy.org]
- 6. aafco.org [aafco.org]
- 7. Imaging cellular pharmacokinetics of 18F-FDG and 6-NBDG uptake by inflammatory and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Depletion of Atp by Fructose Inversely Controls Cd95- and Tumor Necrosis Factor Receptor 1–Mediated Hepatic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of yeast pyruvate kinase by ultrasensitive allostery independent of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The allosteric regulation of pyruvate kinase by fructose-1,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Maestro: A Technical Guide to the Signaling Pathways Modulated by Fructose Diphosphate Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium fructose (B13574) diphosphate (B83284) (FDP), the salt of the glycolytic intermediate fructose-1,6-bisphosphate, has demonstrated significant therapeutic potential, particularly in mitigating the cellular damage associated with ischemia-reperfusion injury. Its mechanism of action extends beyond a simple energetic substrate, involving the modulation of key signaling pathways that govern cellular metabolism, survival, and inflammatory responses. This in-depth technical guide synthesizes the current understanding of the signaling cascades influenced by FDP, providing a comprehensive resource for researchers and drug development professionals. We delve into the core pathways—glycolysis, apoptosis, and inflammation—offering quantitative data, detailed experimental protocols, and visual representations of the molecular interactions to facilitate further investigation and therapeutic innovation.
Introduction: The Multifaceted Role of Fructose Diphosphate Sodium
Fructose-1,6-bisphosphate is a central molecule in the glycolytic pathway, the fundamental process of glucose metabolism for energy production.[1] Exogenous administration of its stable salt, sodium fructose diphosphate, has been shown to exert protective effects in various pathological conditions, most notably in tissues subjected to ischemic stress.[2][3] The primary hypothesis for its therapeutic benefit lies in its ability to bypass the initial, ATP-consuming steps of glycolysis, thereby providing a more direct route to ATP generation under anaerobic conditions.[2][3] However, emerging evidence reveals a more intricate role for FDP, implicating its direct and indirect influence on critical signaling pathways that determine cell fate. This guide will explore the molecular mechanisms by which FDP modulates these pathways, providing a foundation for understanding its therapeutic applications and for the development of novel drug strategies.
Modulation of the Glycolysis Pathway
FDP's most well-understood role is its direct participation in and modulation of the glycolytic pathway. By providing a downstream intermediate, FDP can enhance the rate of ATP production, a critical factor for cell survival during oxygen deprivation.
Allosteric Regulation of Key Glycolytic Enzymes
Fructose-1,6-bisphosphate is a potent allosteric activator of pyruvate (B1213749) kinase (PK) , a key regulatory enzyme that catalyzes the final step of glycolysis.[4][5][6] This activation is crucial for driving the pathway forward and ensuring efficient ATP synthesis. The allosteric binding site for FDP on pyruvate kinase is distinct from the active site, and its occupation induces a conformational change that increases the enzyme's affinity for its substrate, phosphoenolpyruvate.[5]
Furthermore, FDP can influence the activity of phosphofructokinase-1 (PFK-1) , the enzyme that produces it. While ATP is an allosteric inhibitor of PFK-1, the presence of FDP can indirectly promote PFK-1 activity by pulling the reaction forward, a concept known as "feedforward activation."[7][8]
Quantitative Data on Glycolysis Modulation
The administration of FDP has been shown to significantly enhance ATP levels in ischemic tissues.
| Model System | Treatment | Parameter Measured | Control Value | FDP-Treated Value | Fold Change | Reference |
| Ischemic Rat Myocardium | FDP intravenous bolus prior to ischemia and reperfusion | ATP Levels (nmol/g ischemic tissue) | 160 ± 9.0 | 535 ± 156 | ~3.34 | [2][3] |
Experimental Protocols for Assessing Glycolysis
This protocol is adapted from studies investigating the bioenergetic effects of FDP in ischemic models.[2][3]
-
Tissue Collection and Preparation:
-
Excise ischemic myocardial tissue at the desired time point (e.g., 5 minutes into ischemia).
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Store samples at -80°C until analysis.
-
Homogenize the frozen tissue in a suitable buffer (e.g., perchloric acid) to extract ATP.
-
Centrifuge the homogenate to remove protein and cellular debris.
-
-
ATP Quantification:
-
Use a commercially available ATP assay kit (e.g., luciferase-based).
-
Neutralize the acidic extract to a pH compatible with the assay.
-
Follow the manufacturer's instructions to measure luminescence, which is proportional to the ATP concentration.
-
Normalize the ATP concentration to the tissue weight.
-
This method allows for the quantification of the rate of glucose metabolism through the glycolytic pathway.[9]
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., cardiomyocytes, neurons) to the desired confluency.
-
Incubate the cells with medium containing a radiolabeled glucose tracer (e.g., [5-³H]-glucose or [U-¹⁴C]-glucose) in the presence or absence of FDP.
-
-
Sample Collection and Analysis:
-
At specified time points, collect the culture medium and cell lysates.
-
Separate the radiolabeled water (in the case of [5-³H]-glucose) or lactate (B86563) (in the case of [U-¹⁴C]-glucose) from the unmetabolized glucose using chromatography or other separation techniques.
-
Quantify the radioactivity of the product using a scintillation counter.
-
The rate of product formation is indicative of the glycolytic flux.
-
Signaling Pathway Diagram: Glycolysis Modulation by FDP
References
- 1. Bax promotes neuronal cell death and is downregulated during the development of the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructose 1,6-diphosphate administration attenuates post-ischemic ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lack of a direct metabolic effect of fructose, 1,6-diphosphate in ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to quantitatively assess glycolysis and related carbon metabolic fluxes using stable isotope tracing in Crabtree-positive yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endogenous Production and Regulation of Fructose-1,6-Bisphosphate in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphate (FBP) is a central metabolite in the glycolytic pathway, serving as a critical regulatory point for glucose metabolism. Its production and degradation are tightly controlled by a series of enzymatic reactions and allosteric effectors, ensuring that the rate of glycolysis is finely tuned to the cell's energetic needs. This technical guide provides a comprehensive overview of the endogenous production and regulation of FBP in various tissues, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Endogenous Production of Fructose-1,6-Bisphosphate
The primary pathway for the endogenous production of FBP is glycolysis, where it is synthesized from fructose-6-phosphate (B1210287) (F6P) in a reaction catalyzed by the enzyme phosphofructokinase-1 (PFK-1) . This is a key committed step in glycolysis.
Another, more indirect route for endogenous fructose (B13574) production is the polyol pathway . In this pathway, glucose is first reduced to sorbitol by aldose reductase, and sorbitol is then oxidized to fructose by sorbitol dehydrogenase. This endogenously produced fructose can then be phosphorylated to fructose-1-phosphate (B91348) by fructokinase and subsequently enter the glycolytic pathway, eventually leading to the formation of FBP. The activation of the polyol pathway has been observed in various tissues, including the liver, renal cortex, and brain, particularly under conditions of hyperglycemia and ischemia[1].
Regulation of Fructose-1,6-Bisphosphate Levels
The intracellular concentration of FBP is meticulously regulated through the coordinated action of two key enzymes: phosphofructokinase-1 (PFK-1) , which catalyzes its synthesis, and fructose-1,6-bisphosphatase-1 (FBPase-1) , which catalyzes its hydrolysis back to fructose-6-phosphate. The activities of these two enzymes are reciprocally regulated by a host of allosteric effectors, ensuring that glycolysis and gluconeogenesis (the synthesis of glucose) do not occur simultaneously in a futile cycle.
Allosteric Regulation of Phosphofructokinase-1 (PFK-1)
PFK-1 is a homotetrameric enzyme with complex allosteric regulation. Its activity is influenced by the energy status of the cell, reflected in the concentrations of ATP, ADP, and AMP.
-
ATP: High levels of ATP act as an allosteric inhibitor of PFK-1. ATP binds to an allosteric site on the enzyme, distinct from the catalytic site, and decreases the enzyme's affinity for its substrate, F6P. This is a classic example of feedback inhibition, as high ATP levels signal that the cell has sufficient energy and glycolysis can be slowed down.
-
AMP and ADP: Conversely, high levels of AMP and ADP act as allosteric activators of PFK-1. They bind to the same allosteric site as ATP but promote the active conformation of the enzyme, thereby increasing its affinity for F6P and relieving the inhibition by ATP.
-
Citrate (B86180): Citrate, an intermediate of the citric acid cycle, also acts as an allosteric inhibitor of PFK-1. High levels of citrate indicate that the biosynthetic precursors are abundant, and thus, glucose does not need to be broken down for this purpose.
-
Fructose-2,6-bisphosphate (F2,6BP): F2,6BP is a potent allosteric activator of PFK-1. It dramatically increases the affinity of PFK-1 for F6P and diminishes the inhibitory effect of ATP. The concentration of F2,6BP is itself regulated by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), which is under hormonal control (e.g., by insulin (B600854) and glucagon).
Allosteric Regulation of Fructose-1,6-Bisphosphatase-1 (FBPase-1)
FBPase-1, a key enzyme in gluconeogenesis, is also a tetrameric enzyme subject to allosteric regulation, primarily by AMP and fructose-2,6-bisphosphate.
-
AMP: AMP is a potent allosteric inhibitor of FBPase-1. Its binding to a distinct allosteric site induces a conformational change in the enzyme, leading to a less active state. This ensures that when the cell's energy charge is low (high AMP), gluconeogenesis is inhibited while glycolysis is stimulated.
-
Fructose-2,6-bisphosphate (F2,6BP): F2,6BP also acts as an inhibitor of FBPase-1. This reciprocal regulation by F2,6BP on PFK-1 and FBPase-1 is a crucial mechanism for preventing a futile cycle between glycolysis and gluconeogenesis.
Quantitative Data on Fructose-1,6-Bisphosphate Concentrations
| Tissue | Condition | FBP Concentration | Reference |
| Rat Liver | Fed | ~15 nmol/g | [2] |
| Rat Liver | Starved (48h) | Low/Undetectable | [3][4] |
| Rat Skeletal Muscle | Rest | Not specified | [5] |
| Rat Skeletal Muscle | Exercise | Increased ratio of F6P to FBP | [5] |
| Rat Brain | Normal | Not specified | [6] |
| Rat Brain | Ischemia/Hypoxia | Not specified | [6][7] |
| Colorectal Cancer Tissue | - | Elevated | [8] |
Note: The data presented are from various studies and may not be directly comparable due to differences in experimental methodologies and units.
Experimental Protocols
Measurement of Fructose-1,6-Bisphosphate in Tissue Extracts
A common method for the quantification of FBP in tissue extracts is a spectrophotometric enzymatic assay. This method relies on the enzymatic conversion of FBP to products that can be coupled to a change in absorbance of NADH.
Principle: FBP is cleaved by aldolase (B8822740) into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (B84403) (DHAP). Triosephosphate isomerase (TPI) converts GAP to DHAP. Glycerol-3-phosphate dehydrogenase (GDH) then reduces DHAP to glycerol-3-phosphate, oxidizing NADH to NAD+ in the process. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is proportional to the amount of FBP initially present.
Protocol:
-
Tissue Homogenization:
-
Rapidly freeze the tissue sample in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a suitable buffer (e.g., 6% perchloric acid) on ice.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Neutralize the supernatant with a solution like 3 M K2CO3.
-
Centrifuge again to remove the precipitate (KClO4). The supernatant contains the tissue extract.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing:
-
Triethanolamine buffer (pH 7.6)
-
NADH
-
Glycerol-3-phosphate dehydrogenase (GDH)
-
Triosephosphate isomerase (TPI)
-
-
Add the neutralized tissue extract to the reaction mixture in a cuvette.
-
-
Spectrophotometric Measurement:
-
Measure the initial absorbance at 340 nm (A1).
-
Initiate the reaction by adding aldolase.
-
Monitor the decrease in absorbance at 340 nm until the reaction is complete (A2).
-
The change in absorbance (ΔA = A1 - A2) is used to calculate the concentration of FBP using the molar extinction coefficient of NADH.
-
Measurement of Phosphofructokinase-1 (PFK-1) Activity
PFK-1 activity can be measured using a coupled enzyme assay that monitors the production of ADP.
Principle: The ADP produced by the PFK-1 reaction is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm is proportional to the PFK-1 activity.
Protocol:
-
Tissue Lysate Preparation:
-
Homogenize fresh or frozen tissue in an ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris. The supernatant is the tissue lysate containing PFK-1.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 8.0)
-
Fructose-6-phosphate (substrate)
-
ATP (substrate)
-
MgCl2
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
-
-
Spectrophotometric Measurement:
-
Add the tissue lysate to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.
-
The rate of NADH oxidation (ΔA/min) is used to calculate the PFK-1 activity.
-
Measurement of Fructose-1,6-Bisphosphatase-1 (FBPase-1) Activity
FBPase-1 activity is typically measured by quantifying the rate of inorganic phosphate (Pi) released from FBP.
Principle: FBPase-1 hydrolyzes FBP to F6P and Pi. The amount of Pi produced can be determined colorimetrically using a reagent such as malachite green, which forms a colored complex with phosphate.
Protocol:
-
Tissue Lysate Preparation:
-
Prepare tissue lysate as described for the PFK-1 activity assay.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
HEPES buffer (pH 7.5)
-
Fructose-1,6-bisphosphate (substrate)
-
MgCl2
-
-
Add the tissue lysate to the reaction mixture and incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
-
Phosphate Quantification:
-
Stop the reaction by adding a solution like trichloroacetic acid.
-
Add a malachite green reagent to the reaction mixture.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
The amount of Pi produced is determined by comparing the absorbance to a standard curve of known phosphate concentrations.
-
Signaling Pathways and Experimental Workflows
Caption: Reciprocal regulation of PFK-1 and FBPase-1 by allosteric effectors.
Caption: Experimental workflow for the measurement of Fructose-1,6-Bisphosphate.
Caption: Experimental workflow for the measurement of PFK-1 activity.
Caption: Experimental workflow for the measurement of FBPase-1 activity.
Conclusion
The endogenous production and regulation of fructose-1,6-bisphosphate are central to the control of glucose metabolism in all tissues. A thorough understanding of the intricate interplay between the key enzymes PFK-1 and FBPase-1, and their allosteric regulators, is crucial for researchers in metabolic diseases and for professionals in drug development targeting metabolic pathways. The provided data, protocols, and diagrams serve as a valuable resource for furthering research and development in these critical areas.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of the neutral form of fructose 1,6-bisphosphatase complexed with regulatory inhibitor fructose 2,6-bisphosphate at 2.6-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in fructose-2,6-bisphosphate levels after glucose loading of starved rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of fructose on the energy metabolism and acid-base status of the perfused starved-rat liver. A 31phosphorus nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Fructose-1,6-bisphosphate does not preserve ATP in hypoxic-ischemic neonatal cerebrocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fructose-1,6-bisphosphate after hypoxic ischemic injury is protective to the neonatal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence of fructose metabolism in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Glycolysis: A Technical Guide to Fructose Diphosphate Sodium
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Historical Discovery, Synthesis, and Biological Significance of Fructose (B13574) Diphosphate (B83284) Sodium.
Executive Summary
Fructose-1,6-diphosphate (B8644906), a pivotal intermediate in the glycolytic pathway, has a rich history intertwined with the very foundations of biochemistry. Its sodium salt, fructose diphosphate sodium, has emerged as a compound of significant interest in pharmaceutical research and development, owing to its potential therapeutic applications in conditions marked by cellular energy deficits. This technical guide provides a comprehensive overview of the historical milestones in its discovery, detailed methodologies for its chemical and enzymatic synthesis, and a thorough exploration of its role in cellular metabolism and signaling. Quantitative data are presented in structured tables for ease of comparison, and key biological pathways and experimental workflows are visualized using detailed diagrams. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study and application of this fundamental biomolecule.
A Historical Perspective: The Discovery of Harden-Young Ester
The discovery of fructose-1,6-diphosphate is a landmark in the history of biochemistry, fundamentally shaping our understanding of metabolic pathways. In the early 20th century, Arthur Harden and William John Young were investigating the process of alcoholic fermentation by yeast extracts. Their experiments from 1905 to 1911 revealed that the rate of fermentation, measured by carbon dioxide production, was significantly increased by the addition of inorganic phosphate (B84403).[1] This observation led them to deduce that the fermentation process involved the formation of organic phosphate esters.[1]
Through a series of meticulous experiments, they successfully isolated a hexose (B10828440) diphosphate from the fermentation mixture, which they named "Harden-Young ester."[2][3] This compound was later identified as fructose-1,6-diphosphate. Their work not only uncovered a key intermediate in the glycolytic pathway but also provided the first evidence for the requirement of cofactors (in this case, phosphate and what they termed "cozymase," later found to be NAD+ and ATP) in enzymatic reactions.[1] This seminal discovery was a crucial step in elucidating the entire sequence of glycolysis, a pathway later detailed by Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas, and now known as the Embden–Meyerhof–Parnas (EMP) pathway.[1]
Synthesis of this compound
The preparation of this compound can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired purity, scale of production, and economic considerations.
Chemical Synthesis
Chemical synthesis provides a scalable method for the production of this compound. A general workflow involves the phosphorylation of fructose followed by purification and salt formation.
Experimental Protocol: Chemical Synthesis of this compound
-
Phosphorylation of Fructose:
-
Fructose is dissolved in a suitable solvent, and a phosphorylating agent, such as pyrophosphate, is added in the presence of a base like sodium hydroxide.[4]
-
The reaction mixture is stirred at a controlled temperature to facilitate the phosphorylation at the C1 and C6 positions of the fructose molecule.
-
-
Purification of Crude Fructose Diphosphate:
-
The resulting solution containing crude fructose diphosphate is first subjected to decolorization using activated carbon.[5]
-
The mixture is stirred for a defined period (e.g., 25-35 minutes) and then filtered to remove the activated carbon and other solid impurities.[5]
-
The filtrate is then subjected to sterile filtration to obtain a crude sterile solution of fructose diphosphate.[5]
-
-
Crystallization and Isolation of Sodium Fructose Diphosphate:
-
The purified filtrate is transferred to a crystallization tank, and the temperature is controlled (e.g., 20°C).[5]
-
A sterilized anti-solvent, such as 95% ethanol, is added to induce crystallization.[5] The rate of addition and stirring speed are carefully controlled to manage crystal size and purity.
-
After the addition of the anti-solvent, the mixture is allowed to stand for a period to allow for crystal growth.[5]
-
The crystalline this compound is then collected by filtration, washed with an appropriate solvent (e.g., absolute ethanol), and dried under vacuum.
-
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and efficient route to fructose-1,6-diphosphate, often with the advantage of stereoselectivity and milder reaction conditions. This method typically involves a multi-enzyme system.
Experimental Protocol: Enzymatic Synthesis of Fructose-1,6-Diphosphate
This protocol describes a one-pot, four-enzyme system for the synthesis of ketoses, which can be adapted for fructose-1,6-diphosphate production.[6]
-
Reaction Mixture Preparation:
-
A solution of DL-glycerol 3-phosphate magnesium salt is prepared in water.
-
To this solution, D-glyceraldehyde is added as the acceptor molecule.
-
The pH of the mixture is adjusted to approximately 7.0.
-
The following enzymes are added to the reaction mixture:
-
Glycerol phosphate oxidase
-
Catalase
-
Fructose-1,6-bisphosphate aldolase (B8822740) (FruA) from a source such as Staphylococcus carnosus.[6]
-
-
-
Reaction Incubation:
-
The reaction mixture is incubated with shaking at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
-
Product Isolation and Purification:
-
Once the reaction is complete, the pH is adjusted to approximately 5.0 with an acid (e.g., HCl), and a phosphatase is added to remove the phosphate group if the free ketose is desired. For fructose-1,6-diphosphate, this step is omitted.
-
The pH is then readjusted to 7.0 with a base (e.g., NaOH).
-
The solution is filtered, and the filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography (e.g., silica (B1680970) gel or Bio-Gel P-2) to yield pure fructose-1,6-diphosphate.[6]
-
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its formulation and application in research and drug development.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₁Na₃O₁₂P₂ | [7] |
| Molecular Weight | 406.06 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 133-136 °C | [4] |
| Solubility | Highly soluble in water | [4][7] |
| Stability | Stable under normal temperatures and pressures. Solutions are less stable at pH above 5.0. | [8][9] |
| pKa (Strongest Acidic) | ~0.89 (predicted) | [10] |
| pKa (Strongest Basic) | ~-3.7 (predicted) | [10] |
Biological Role and Signaling Pathways
Fructose-1,6-diphosphate is a central molecule in cellular energy metabolism, primarily known for its role in glycolysis and gluconeogenesis. Exogenously administered this compound is believed to exert its pharmacological effects by modulating these and other signaling pathways.
Glycolysis and Gluconeogenesis
In the glycolytic pathway, fructose-6-phosphate (B1210287) is phosphorylated to fructose-1,6-diphosphate by the enzyme phosphofructokinase-1 (PFK-1), a key regulatory and committed step in glycolysis.[11] Fructose-1,6-diphosphate is then cleaved by aldolase into two triose phosphates: glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which continue through the pathway to generate ATP.[2]
Conversely, in gluconeogenesis, the enzyme fructose-1,6-bisphosphatase-1 (FBP1) catalyzes the hydrolysis of fructose-1,6-diphosphate to fructose-6-phosphate, bypassing the irreversible PFK-1 reaction.[12] The reciprocal regulation of PFK-1 and FBP1 is crucial for controlling the direction of glucose metabolism.
References
- 1. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 2. Inability of fructose 1,6-diphosphate to reduce myocardial infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Four-Enzyme Synthesis of Ketoses with Fructose 1,6-Bisphosphate Aldolases from Staphylococcus carnosus and Rabbit Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonenzymatic gluconeogenesis-like formation of fructose 1,6-bisphosphate in ice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of fructose-1,6-bisphosphate aldolase enzyme peptide mimics as biocatalysts in direct asymmetric aldol reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06616A [pubs.rsc.org]
- 9. proteopedia.org [proteopedia.org]
- 10. ecmdb.ca [ecmdb.ca]
- 11. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 12. The effects of fructose-1,6-diphosphate on myocardial damage in acute coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Fructose Diphosphate Sodium: A Modulator of Cellular Redox State and a Shield Against Oxidative Stress
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fructose (B13574) diphosphate (B83284) sodium (FDP), the salt of fructose-1,6-bisphosphate, is a key glycolytic intermediate that plays a pivotal role in cellular energy metabolism. Beyond its established role in ATP production, a growing body of evidence highlights its significant impact on the cellular redox state and its capacity to mitigate oxidative stress. This technical guide provides a comprehensive overview of the mechanisms by which FDP influences cellular redox balance, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of fructose diphosphate sodium in conditions associated with oxidative stress, such as ischemia-reperfusion injury and neurodegenerative diseases.
Introduction: The Dual Role of this compound
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through antioxidant defenses, is a key pathogenic factor in a multitude of diseases. The cellular redox state, largely determined by the balance of key redox couples such as reduced glutathione (B108866) to oxidized glutathione (GSH/GSSG) and NADPH to NADP+, is critical for maintaining cellular homeostasis and preventing oxidative damage to lipids, proteins, and DNA.
Fructose-1,6-bisphosphate (FBP), administered as this compound, has emerged as a promising therapeutic agent due to its ability to bolster cellular energy metabolism and counteract the detrimental effects of oxidative stress. Exogenously administered FDP can be taken up by cells and enter the glycolytic pathway, thereby influencing downstream metabolic and signaling cascades that govern the cellular redox environment.
Impact on Cellular Redox State and Oxidative Stress
The primary mechanism by which FDP sodium modulates the cellular redox state is through its influence on two critical metabolic pathways: glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).
Enhancement of the Pentose Phosphate Pathway and NADPH Production
FDP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), the enzyme that catalyzes the conversion of fructose-6-phosphate (B1210287) to FDP. An increase in intracellular FDP levels can indirectly enhance the flux through the pentose phosphate pathway (PPP). The PPP is the primary source of cellular NADPH, the essential reducing equivalent for the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase. NADPH is also a crucial cofactor for thioredoxin reductase, another key antioxidant enzyme. By promoting NADPH production, FDP sodium helps maintain a reduced intracellular environment, thereby enhancing the cell's capacity to neutralize ROS.
Preservation of Intracellular Glutathione Levels
Glutathione is a major cellular antioxidant. Studies have demonstrated that FDP treatment can preserve intracellular GSH levels, particularly under conditions of oxidative stress such as hypoxia-reoxygenation. This effect is, at least in part, mediated by an increase in glutathione reductase activity, which is dependent on the NADPH supplied by the PPP. By maintaining a high GSH/GSSG ratio, FDP sodium ensures the efficient detoxification of ROS and protects cellular components from oxidative damage.
Attenuation of Oxidative Damage
The enhanced antioxidant capacity conferred by FDP sodium translates into a reduction in markers of oxidative damage. In preclinical models of ischemia-reperfusion injury, a condition characterized by a burst of ROS production upon restoration of blood flow, administration of FDP has been shown to suppress the formation of lipid peroxides. Furthermore, by preserving mitochondrial function and cellular energy levels, FDP helps to prevent the downward spiral of oxidative stress and cellular injury.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative findings from key studies investigating the impact of FDP on cellular redox parameters and markers of oxidative stress.
| Parameter | Experimental Model | Treatment | Key Findings | Reference |
| Cellular ATP Levels | Ischemia-reperfusion in rat liver | FDP administration | Restored to >50% of normal after 120 min of reperfusion, compared to 15% in controls. | [1] |
| Mitochondrial Respiratory Control Ratio (RCR) | Ischemia-reperfusion in rat liver | FDP administration | Significantly higher in FDP-treated livers compared to controls after ischemia and reperfusion. | [1] |
| Lipid Peroxides | Ischemia-reperfusion in rat liver | FDP administration | Strongly suppressed the formation of lipid peroxides during reperfusion. | [1] |
| Heart Contractility | Isolated and perfused rat heart with H₂O₂ and diamide | Fructose 1,6-bisphosphate | Strongly prevented the decline of heart contractility. | [2] |
| Mitochondrial Glutathione | Isolated and perfused rat heart with H₂O₂ and diamide | Fructose 1,6-bisphosphate | Exerted a beneficial action on the mitochondrial fraction of glutathione. | [2] |
| Intracellular GSH Concentration | Primary cortical neurons subjected to hypoxia-reoxygenation | 3.5 mM FBP | Associated with higher intracellular GSH concentration. | [3] |
| Glutathione Reductase Activity | Primary cortical neurons subjected to hypoxia-reoxygenation | 3.5 mM FBP | Partly mediated the increase in intracellular GSH via increased glutathione reductase activity. | [3] |
Signaling Pathways and Mechanisms of Action
The protective effects of this compound against oxidative stress are mediated through a network of interconnected metabolic and signaling pathways.
Metabolic Regulation of Redox Balance
As a central glycolytic intermediate, FDP sodium directly influences the metabolic flux that governs the production of reducing equivalents.
// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; G6P [label="Glucose-6-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; F6P [label="Fructose-6-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; FDP [label="Fructose-1,6-Bisphosphate\n(FDP Sodium)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis\n(ATP Production)", fillcolor="#F1F3F4", fontcolor="#202124"]; PPP [label="Pentose Phosphate\nPathway (PPP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NADPH [label="NADPH", fillcolor="#FBBC05", fontcolor="#202124"]; GSH_Reductase [label="Glutathione\nReductase", fillcolor="#F1F3F4", fontcolor="#202124"]; GSSG [label="GSSG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH [label="GSH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Defense [label="Enhanced\nAntioxidant Defense", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Glucose -> G6P; G6P -> F6P; F6P -> FDP [label="PFK-1"]; FDP -> Glycolysis; G6P -> PPP; PPP -> NADPH; NADPH -> GSH_Reductase [label="Cofactor"]; GSH_Reductase -> GSH; GSSG -> GSH_Reductase; GSH -> Antioxidant_Defense; FDP -> PPP [style=dashed, label="Indirectly\nEnhances Flux"]; }
Figure 1. Metabolic pathway showing how FDP sodium enhances the pentose phosphate pathway and glutathione-mediated antioxidant defense.
Experimental Workflow for Assessing FDP's Impact on Oxidative Stress
A typical experimental workflow to investigate the effects of this compound on cellular redox state and oxidative stress is outlined below.
// Nodes Start [label="Start:\nCell/Tissue Model", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment Groups:\n1. Control (Vehicle)\n2. Oxidative Stress Inducer\n3. FDP Sodium + Oxidative Stress\n4. FDP Sodium alone", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubation/\nTreatment Period", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest Cells/Tissues", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Redox_Assays [label="Redox State Assays:\n- GSH/GSSG Ratio\n- NADP+/NADPH Ratio", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Damage_Assays [label="Oxidative Damage Assays:\n- Lipid Peroxidation (MDA)\n- Protein Carbonyls\n- DNA Damage (8-OHdG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant_Enzyme_Assays [label="Antioxidant Enzyme Assays:\n- SOD Activity\n- Catalase Activity\n- GPx Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nInterpretation", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Treatment; Treatment -> Incubation; Incubation -> Harvest; Harvest -> Redox_Assays; Harvest -> Oxidative_Damage_Assays; Harvest -> Antioxidant_Enzyme_Assays; Redox_Assays -> Data_Analysis; Oxidative_Damage_Assays -> Data_Analysis; Antioxidant_Enzyme_Assays -> Data_Analysis; }
Figure 2. A generalized experimental workflow for studying the effects of FDP sodium on oxidative stress.
Detailed Experimental Protocols
This section provides an overview of methodologies for key experiments cited in the literature on this compound and oxidative stress.
Ischemia-Reperfusion Model in Rat Liver
-
Objective: To assess the protective effect of FDP on mitochondrial function and oxidative damage during ischemia-reperfusion.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Anesthetize the rats and perform a midline laparotomy.
-
Induce hepatic ischemia by clamping the portal vein and hepatic artery for a specified duration (e.g., 120 minutes).
-
Administer FDP (e.g., via the portal vein) before the onset of reperfusion. A control group receives a vehicle (e.g., saline).
-
Initiate reperfusion by removing the clamps for a specified duration (e.g., 120 minutes).
-
Harvest liver tissue and isolate mitochondria.
-
-
Endpoints:
-
Cellular ATP levels: Measured using high-performance liquid chromatography (HPLC).
-
Mitochondrial Respiratory Control Ratio (RCR): Determined using an oxygen electrode to measure the ratio of state 3 (ADP-stimulated) to state 4 (basal) respiration.
-
Lipid Peroxidation: Assessed by measuring malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.[1]
-
Oxidative Stress in Isolated Perfused Rat Heart
-
Objective: To evaluate the effect of FDP on cardiac function and glutathione levels under oxidative stress.
-
Model: Langendorff-perfused isolated rat hearts.
-
Procedure:
-
Excise rat hearts and mount them on a Langendorff apparatus.
-
Perfuse with Krebs-Henseleit buffer.
-
Induce oxidative stress by infusing oxidizing agents such as hydrogen peroxide or diamide.
-
In a parallel group, co-infuse FDP with the oxidizing agents.
-
-
Endpoints:
-
Heart Contractility: Monitored continuously using a pressure transducer in the left ventricle.
-
Glutathione Release: Measure total and oxidized glutathione in the coronary effluent using HPLC or enzymatic assays.
-
Lactate Dehydrogenase (LDH) Release: Quantify LDH in the perfusate as a marker of cell membrane damage using a spectrophotometric assay.[2]
-
Glutathione and Glutathione Reductase in Primary Neuronal Cultures
-
Objective: To determine the effect of FBP on neuronal glutathione metabolism under hypoxic and oxidative stress conditions.
-
Model: Primary cortical neuron cultures from fetal rats.
-
Procedure:
-
Culture primary cortical neurons.
-
Induce hypoxia by placing the cultures in a hypoxic chamber (e.g., <1% O₂) for a specified duration, followed by reoxygenation.
-
Induce oxidative stress using agents like 3-morpholinosydnonimine (a nitric oxide and superoxide (B77818) donor), L-buthionine-sulfoximine (an inhibitor of glutathione synthesis), or 1,3-bis(2-chloroethyl)-1-nitrosourea (an inhibitor of glutathione reductase).
-
Treat the cultures with or without FBP (e.g., 3.5 mM) during the stress period.
-
-
Endpoints:
-
Neuronal Viability: Assessed using the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay.
-
Intracellular Glutathione (GSH) Concentration: Measured using HPLC or a commercially available colorimetric or fluorometric assay kit.
-
Glutathione Reductase Activity: Determined by a spectrophotometric assay that measures the rate of NADPH oxidation in the presence of GSSG.[3]
-
Measurement of Antioxidant Enzyme Activity (SOD, Catalase, GPx)
-
Objective: To quantify the activity of key antioxidant enzymes in tissues or cells following treatment.
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in an appropriate buffer on ice.
-
Centrifuge the homogenate/lysate to obtain the supernatant containing the enzymes.
-
Determine the total protein concentration of the supernatant (e.g., using the Bradford assay) for normalization of enzyme activities.
-
-
Assay Principles:
-
Superoxide Dismutase (SOD): Activity is often measured using an indirect assay that involves the inhibition of a superoxide-generating system (e.g., xanthine/xanthine oxidase) and a superoxide detector (e.g., cytochrome c or nitroblue tetrazolium). One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of the detector's reduction by 50%.
-
Catalase (CAT): Activity is determined by measuring the rate of hydrogen peroxide decomposition. This can be monitored spectrophotometrically by the decrease in absorbance at 240 nm.
-
Glutathione Peroxidase (GPx): Activity is commonly measured in a coupled assay with glutathione reductase. The rate of NADPH oxidation (monitored at 340 nm) is proportional to GPx activity, as glutathione reductase regenerates the GSH consumed by GPx.
-
Conclusion and Future Directions
This compound has demonstrated significant potential as a modulator of the cellular redox state and a protective agent against oxidative stress. Its ability to enhance the pentose phosphate pathway, increase NADPH production, and preserve intracellular glutathione levels provides a strong mechanistic basis for its therapeutic applications. The quantitative data from preclinical studies consistently support its beneficial effects in models of ischemia-reperfusion injury and other conditions associated with oxidative stress.
Future research should focus on:
-
Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical findings into therapeutic benefits for patients with conditions such as acute myocardial infarction, stroke, and neurodegenerative diseases.
-
Dose-Response and Pharmacokinetics: Further studies are required to optimize the dosing and delivery of FDP sodium to target tissues to maximize its therapeutic efficacy.
-
Long-term Effects: The long-term effects of FDP sodium administration on cellular metabolism and redox homeostasis need to be thoroughly investigated.
-
Combination Therapies: Exploring the synergistic effects of FDP sodium with other antioxidant or cytoprotective agents could lead to more effective treatment strategies.
References
- 1. Beneficial effect of fructose-1,6-bisphosphate on mitochondrial function during ischemia-reperfusion of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructose 1,6-bisphosphate prevents oxidative stress in the isolated and perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fructose-1,6-bisphosphate preserves intracellular glutathione and protects cortical neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Allosteric Maestro: A Technical Guide to Fructose-1,6-bisphosphate's Regulation of Key Metabolic Enzymes
For Immediate Release
[City, State] – [Date] – In the intricate symphony of cellular metabolism, the precise control of enzymatic activity is paramount. This technical guide delves into the pivotal role of fructose-1,6-bisphosphate (FBP) as an allosteric regulator, a molecule that acts as a crucial signaling hub, primarily in the glycolytic pathway. By binding to sites distinct from the enzyme's active site, FBP modulates the activity of key enzymes, thereby orchestrating metabolic flux in response to the cell's energetic state. This document provides an in-depth exploration of FBP's allosteric regulation of pyruvate (B1213749) kinase, phosphofructokinase-1, and fructose-1,6-bisphosphatase, offering valuable insights for researchers, scientists, and drug development professionals.
The Central Role of Fructose-1,6-bisphosphate in Glycolysis
Glycolysis, the metabolic pathway that converts glucose into pyruvate, is a fundamental process for energy production in most organisms.[1] Fructose-1,6-bisphosphate is a key intermediate in this pathway, and its concentration serves as a critical indicator of glycolytic flux.[2] One of the primary regulatory roles of FBP is the feedforward activation of pyruvate kinase, the enzyme that catalyzes the final, irreversible step of glycolysis.[2] This mechanism ensures that when the upper part of glycolysis is active and producing FBP, the lower part is prepared to process the intermediates, thus maintaining a smooth and efficient flow through the pathway.
Allosteric Regulation of Target Enzymes by Fructose-1,6-bisphosphate
FBP exerts its regulatory effects by binding to allosteric sites on target enzymes, inducing conformational changes that alter their catalytic activity. This section details the impact of FBP on three key metabolic enzymes.
Pyruvate Kinase (PK)
Pyruvate kinase is a principal target of FBP's allosteric activation.[3] In the absence of FBP, many isoforms of pyruvate kinase exhibit low affinity for their substrate, phosphoenolpyruvate (PEP). The binding of FBP to a regulatory site, located approximately 40 Å from the active site, triggers a conformational change that transitions the enzyme from a low-activity 'T-state' to a high-activity 'R-state'.[4] This transition significantly increases the enzyme's affinity for PEP, thereby accelerating the rate of glycolysis.[4]
Table 1: Kinetic Parameters of Pyruvate Kinase in the Presence and Absence of Fructose-1,6-bisphosphate
| Enzyme Source | Substrate | Effector (FBP) Concentration | Km | Vmax | Hill Coefficient (nH) | Reference |
| Babesia microti | PEP | - | 0.655 ± 0.117 mM | - | - | [5] |
| Babesia microti | ADP | - | 0.388 ± 0.087 mM | - | - | [5] |
| Human Liver (hL-PYK) | FBP | - | Kix = 0.061 µM | - | - | [6] |
| Escherichia coli | PEP | Formamide | Unchanged | Decreased | - | [7] |
| Escherichia coli | FBP | Formamide | K0.5 Decreased | - | - | [7] |
| Escherichia coli | PEP | NaCl | K0.5 Increased | Unchanged | - | [7] |
| Escherichia coli | FBP | NaCl | K0.5 Increased | - | - | [7] |
Phosphofructokinase-1 (PFK-1)
Phosphofructokinase-1 is a key regulatory enzyme in glycolysis, catalyzing the conversion of fructose-6-phosphate (F6P) to FBP.[8] While primarily regulated by ATP and AMP, FBP can also act as a feedback activator of PFK-1 in some organisms, creating a complex regulatory loop.[9][10] The activation by FBP can enhance the enzyme's activity, further committing glucose to the glycolytic pathway.[9]
Table 2: Kinetic Parameters of Phosphofructokinase-1
| Enzyme Source | Substrate | Effector Concentration | Km | Vmax | Hill Coefficient (nH) | Reference |
| Human Liver (PFKL) | F6P | 0.125 mM ATP | 2.1 ± 0.3 mM | 9.6 ± 1.4 U/mg | 2.6 ± 0.6 | [11] |
| Setaria cervi | F6P | 50 µM ATP | 1.05 mM | - | - | [12] |
| Setaria cervi | ATP | 1.7 mM F6P | 3 µM | - | - | [12] |
| Rabbit Muscle | F6P | - | 0.043 mM | 100% (relative) | - | [13] |
Fructose-1,6-bisphosphatase (FBPase)
In contrast to its activating role in glycolysis, FBP can act as a product inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in the opposing pathway of gluconeogenesis.[14] FBPase catalyzes the hydrolysis of FBP to fructose-6-phosphate. Inhibition of FBPase by its own product helps to prevent a futile cycle where glycolysis and gluconeogenesis run simultaneously, which would lead to a net consumption of ATP.[8] While direct kinetic data for FBP inhibition is limited in the search results, studies on the structurally similar fructose-2,6-bisphosphate (F2,6BP) show it to be a potent competitive inhibitor of FBPase, providing a model for FBP's inhibitory action.[11]
Table 3: Kinetic Parameters of Fructose-1,6-bisphosphatase
| Enzyme Source | Substrate | Inhibitor | Km | Ki | Hill Coefficient (nH) | Reference |
| Human Muscle | FBP | - | 0.77 µM | - | - | |
| Human Muscle | FBP | F2,6BP | - | 0.13 µM | - | |
| Human Muscle | FBP | F2,6BP + 0.4 µM AMP | - | 0.028 µM | - | |
| Rat Liver | FBP | F2,6BP | - | 0.5 µM | 1.0 | [11] |
Experimental Protocols for Studying Allosteric Regulation
A variety of biophysical and biochemical techniques are employed to characterize the allosteric regulation of enzymes by FBP. This section provides detailed methodologies for key experiments.
Enzyme Kinetic Assays
Enzyme kinetic assays are fundamental to understanding how FBP modulates enzyme activity. These assays typically measure the rate of product formation or substrate consumption under varying concentrations of substrate and effector.
This method utilizes a coupled enzyme system to monitor pyruvate kinase activity by measuring the oxidation of NADH at 340 nm.
Workflow:
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.05 M Imidazole·HCl buffer (pH 7.6), 0.12 M potassium chloride, 0.062 M magnesium sulfate, 45 mM Adenosine diphosphate (B83284) (ADP), 45 mM Phosphoenolpyruvate (PEP), 6.6 mM NADH, and a suitable amount of lactate dehydrogenase (e.g., 1300-1400 units/ml).[12]
-
Spectrophotometer Setup: Set a spectrophotometer to 340 nm and maintain the temperature at 25°C.[12]
-
Assay Initiation: Pipette the reaction mixture into a cuvette and incubate for 4-5 minutes to achieve temperature equilibrium and establish a blank rate.[12] Initiate the reaction by adding a small volume of diluted pyruvate kinase enzyme.[12]
-
Data Acquisition: Record the decrease in absorbance at 340 nm for 4-5 minutes.[12]
-
Data Analysis: Calculate the rate of NADH oxidation (ΔA340/minute) from the initial linear portion of the reaction curve.[12] One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of one micromole of NADH per minute under the specified conditions.[12]
This assay measures PFK-1 activity by coupling the production of ADP to the oxidation of NADH in a series of enzymatic reactions.
Workflow:
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a final volume of 1 ml containing 50 mM HEPES buffer (pH 8.2), 100 mM KCl, 6.5 mM MgCl2, 1 mM NH4Cl, 5 mM KH2PO4, 0.3 mM NADH, 1 mM fructose-6-phosphate (F-6-P), 5 mM ATP, 0.1 mM AMP, and coupling enzymes (0.5 units of aldolase, 0.5 units of GDH, and 5 units of TPI).
-
Assay Initiation: Initiate the reaction by adding the cytosolic protein solution containing PFK-1 at 25°C.
-
Data Acquisition: Monitor the rate of NADH oxidation by measuring the decrease in absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: Calculate the PFK-1 activity based on the rate of NADH consumption. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose-1,6-bisphosphate per minute.[11]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamics of binding interactions. It measures the heat released or absorbed when a ligand (FBP) is titrated into a solution containing the enzyme.
Workflow:
Protocol:
-
Sample Preparation: Prepare solutions of the purified enzyme and FBP in the same dialysis buffer (e.g., 20 mM HEPES, pH 8.0) to minimize heats of dilution. Typical enzyme concentrations in the cell are in the range of 10-60 µM, and the FBP concentration in the syringe is typically 10-20 times higher than the enzyme concentration.[13]
-
Instrument Setup: Thoroughly clean the sample cell and syringe. Perform control titrations (e.g., FBP into buffer) to determine the heat of dilution.[13]
-
Titration: Fill the sample cell with the enzyme solution and the injection syringe with the FBP solution. Perform a series of small, sequential injections of FBP into the enzyme solution while monitoring the heat change.
-
Data Analysis: Integrate the heat flow for each injection to generate a binding isotherm. Fit the data to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry of binding (n).[13]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized analyte.
Workflow:
Protocol:
-
Ligand Immobilization: Covalently immobilize the purified enzyme onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[9] A reference flow cell is typically prepared by blocking all reactive groups without immobilizing the enzyme.[9]
-
Analyte Preparation: Prepare a series of dilutions of FBP in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% P20). The concentration range should ideally span 10-fold below to 10-fold above the expected Kd.[11]
-
Binding Analysis: Inject the FBP solutions over the sensor chip at a constant flow rate.[11] The binding of FBP to the immobilized enzyme is monitored as an increase in resonance units (RU).
-
Dissociation and Regeneration: After the association phase, flow running buffer over the chip to monitor the dissociation of FBP.[11] If necessary, regenerate the sensor surface using a mild regeneration solution (e.g., 50 mM NaOH) to remove any remaining bound FBP.[9]
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[11]
Conclusion
Fructose-1,6-bisphosphate is a critical allosteric modulator that plays a central role in regulating cellular metabolism. Its ability to activate key glycolytic enzymes like pyruvate kinase and phosphofructokinase-1, while inhibiting the gluconeogenic enzyme fructose-1,6-bisphosphatase, highlights its importance in maintaining metabolic homeostasis. A thorough understanding of these regulatory mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for researchers in basic science and for professionals involved in the development of novel therapeutics targeting metabolic pathways. The continued exploration of the allosteric regulation by FBP will undoubtedly uncover further intricacies of cellular control and open new avenues for therapeutic intervention in metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactome | fructose 6-phosphate + ATP => fructose 1,6-bisphosphate + ADP [reactome.org]
- 3. path.ox.ac.uk [path.ox.ac.uk]
- 4. Evolution of Allosteric Citrate Binding Sites on 6-phosphofructo-1-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. unm.edu [unm.edu]
- 8. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi: A Bovine Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The fructose 6-phosphate site of phosphofructokinase. Epimeric specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 12. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic properties of D-fructose-1,6-bisphosphate 1-phosphohydrolase isolated from human muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ninho – Repositório Institucional do INCA [ninho.inca.gov.br]
Methodological & Application
Application Notes: Fructose Diphosphate Sodium for Enhanced Cell Viability in Hypoxic Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia, a condition of low oxygen availability, is a critical feature of the microenvironment in various physiological and pathological states, including tumorigenesis and ischemia.[1][2][3] In vitro cell culture under hypoxic conditions is an indispensable tool for modeling these environments. However, hypoxia presents a significant metabolic challenge to cells, primarily by impairing mitochondrial respiration and ATP synthesis. Fructose (B13574) diphosphate (B83284) sodium, the sodium salt of fructose-1,6-diphosphate (B8644906) (FDP), is a key glycolytic intermediate that can be supplemented in cell culture media to mitigate the detrimental effects of hypoxia.[1][2] These application notes provide a detailed guide and protocols for the use of fructose diphosphate sodium to improve cell survival and function under hypoxic conditions.
Mechanism of Action
Under normal oxygen levels (normoxia), cells efficiently produce ATP through oxidative phosphorylation in the mitochondria.[4] Hypoxia forces a metabolic shift towards anaerobic glycolysis to meet cellular energy demands.[5][6] Fructose diphosphate can be beneficial in this scenario as it enters the glycolytic pathway after the main rate-limiting step catalyzed by phosphofructokinase (PFK).[1] This bypasses a critical regulatory point that is often inhibited by the metabolic stresses of hypoxia, thereby facilitating a more rapid generation of ATP.[1]
Caption: FDP bypasses the rate-limiting PFK step in glycolysis under hypoxia.
Key Benefits of FDP Supplementation
-
Enhanced Energy Production: Provides a readily available substrate for anaerobic glycolysis, leading to sustained ATP levels.[7]
-
Improved Cell Viability: Protects cells from hypoxia-induced damage and apoptosis.[7][8]
-
Metabolic Support: Facilitates the cellular metabolic shift required for survival and function in low-oxygen environments.[9]
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials: this compound Salt (cell culture grade), sterile distilled water or PBS.
-
Procedure:
-
Prepare a 100 mM stock solution by dissolving the appropriate amount of this compound salt in sterile distilled water or PBS.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
2. General Protocol for Hypoxic Cell Culture with FDP
This protocol outlines a general procedure. Optimization of cell seeding density, FDP concentration, and duration of hypoxia may be required for specific cell types and experimental goals.
Caption: Workflow for hypoxic cell culture experiments with FDP supplementation.
-
Materials:
-
Cells of interest
-
Standard cell culture medium
-
This compound stock solution
-
Hypoxia chamber or incubator
-
-
Procedure:
-
Seed cells in appropriate culture vessels and allow them to attach overnight under standard culture conditions (21% O2, 5% CO2).
-
The next day, replace the medium with fresh medium, either with or without this compound at the desired final concentration (e.g., 1-10 mM).
-
Place the cells in a hypoxia chamber or a tri-gas incubator set to the desired oxygen concentration (e.g., 1% O2).[10][11][12]
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, proceed with downstream analyses.
-
3. Cell Viability Assessment (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, forming a purple formazan (B1609692) product.
-
Procedure:
-
Following the hypoxic incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the normoxic control.
-
4. Intracellular ATP Measurement
-
Principle: ATP levels can be quantified using a luciferin/luciferase-based bioluminescence assay. The light emitted is proportional to the ATP concentration.
-
Procedure:
-
After the experimental treatment, lyse the cells to release intracellular ATP.
-
Add the cell lysate to a luminometer plate.
-
Add the luciferase-based ATP detection reagent.
-
Measure the luminescence signal using a luminometer.
-
Calculate ATP concentrations based on a standard curve.
-
5. Lactate Production Assay
-
Principle: Under hypoxia, cells exhibit increased glycolysis, leading to higher lactate production.[6] Lactate secreted into the culture medium can be measured using a colorimetric assay.
-
Procedure:
-
Collect the cell culture supernatant at the end of the experiment.
-
Use a commercial lactate assay kit to determine the lactate concentration according to the manufacturer's protocol.
-
Normalize the lactate levels to the cell number or total protein content.
-
Data Presentation
The following tables provide an example of expected results from experiments using this compound supplementation in hypoxic cell culture.
Table 1: Effect of FDP on Cell Viability under Hypoxia
| Treatment Group | O2 Concentration | FDP Concentration | Relative Cell Viability (%) |
| Normoxia Control | 21% | 0 mM | 100 |
| Hypoxia Control | 1% | 0 mM | 60 |
| Hypoxia + FDP | 1% | 5 mM | 85 |
Table 2: Impact of FDP on Intracellular ATP Levels under Hypoxia
| Treatment Group | O2 Concentration | FDP Concentration | Relative ATP Level (%) |
| Normoxia Control | 21% | 0 mM | 100 |
| Hypoxia Control | 1% | 0 mM | 50 |
| Hypoxia + FDP | 1% | 5 mM | 75 |
Table 3: Influence of FDP on Lactate Production under Hypoxia
| Treatment Group | O2 Concentration | FDP Concentration | Lactate Production (Fold Change vs. Normoxia) |
| Normoxia Control | 21% | 0 mM | 1.0 |
| Hypoxia Control | 1% | 0 mM | 2.5 |
| Hypoxia + FDP | 1% | 5 mM | 3.5 |
Signaling Pathway Visualization
Hypoxia leads to the stabilization of the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).[10][13] HIF-1α upregulates the expression of various genes involved in the adaptive response to low oxygen, including those encoding glycolytic enzymes.[5][14][15] Fructose diphosphate supplementation supports this metabolic reprogramming by providing a direct substrate for the enhanced glycolytic machinery.
Caption: HIF-1α signaling in response to hypoxia and FDP's role.
References
- 1. Metabolic effects of fructose diphosphate in hypoxic and ischemic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic effects of fructose 1,6-bisphosphate in normoxic and hypoxic states of MG63 osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Technical Feasibility and Physiological Relevance of Hypoxic Cell Culture Models [frontiersin.org]
- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 5. Hypoxia induces a HIF-1α dependent signaling cascade to make a complex metabolic switch in SGBS-adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fructose metabolism and cell survival in freshly isolated rat hepatocytes incubated under hypoxic conditions: proposals for potential clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fructose-1,6-bisphosphate protects astrocytes from hypoxic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism and effects of fructose diphosphate on anti-hypoxia fatigue and learning memory ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Responses to Hypoxia: How Fructose Metabolism and Hypoxia-Inducible Factor-1a Pathways Converge in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hypoxia-inducible Factor-1-mediated Expression of the 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3) Gene: ITS POSSIBLE ROLE IN THE WARBURG EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Fructose-1,6-Diphosphate (FDP) in Experimental Ischemia-Reperfusion Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of fructose-1,6-diphosphate (B8644906) (FDP) sodium in various animal models of ischemia-reperfusion (I/R) injury. FDP, a key glycolytic intermediate, has demonstrated significant cytoprotective effects in preclinical studies, suggesting its therapeutic potential in clinical settings such as myocardial infarction, stroke, and organ transplantation.
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. The pathophysiology is complex, involving oxidative stress, inflammation, and apoptosis. Fructose-1,6-diphosphate (FDP) is believed to exert its protective effects by enhancing anaerobic glycolysis, thereby preserving cellular ATP levels during ischemia.[1] Furthermore, emerging evidence suggests that FDP may modulate key signaling pathways involved in cell survival and inflammation.
Mechanism of Action
The protective effects of Fructose Diphosphate (B83284) Sodium in ischemia-reperfusion injury are multifaceted. A primary mechanism is its role as a high-energy glycolytic intermediate, which can be utilized by ischemic cells to generate ATP through anaerobic glycolysis, bypassing the ATP-dependent phosphofructokinase step.[1] This preservation of cellular energy is crucial for maintaining ion pump function and cellular integrity.
Recent studies have begun to elucidate the impact of FDP on specific signaling pathways. In models of cerebral ischemia, FDP has been shown to provide neuroprotection by down-regulating the production of reactive oxygen species (ROS) through the p38 MAPK/ERK pathway.[2] Additionally, FDP has been observed to upregulate the expression of Apurinic/apyrimidinic endonuclease (APE/Ref-1) in the ischemic penumbra, a key enzyme in the base excision repair pathway that helps mitigate DNA damage and reduce apoptosis.[3] While direct evidence is still emerging, the known roles of the PI3K/Akt pathway in promoting cell survival and the NF-κB pathway in mediating inflammation suggest potential, yet to be fully confirmed, avenues for FDP's protective actions in I/R injury.[4][5]
Data Presentation
The following tables summarize quantitative data from various studies on the efficacy of FDP in different ischemia-reperfusion models.
Table 1: Renal Ischemia-Reperfusion Injury
| Animal Model | FDP Dosage and Administration | Ischemia/Reperfusion Time | Key Findings | Reference |
| Rat (Wistar) | 350 mg/kg, IV, before nephrectomy | Cold ischemia | Higher ATP levels, smaller LDH release | [6] |
| Rat | 350 mg/kg, IV, 10 min after reperfusion | 30 min / 24 hr | Lower BUN and creatinine, better renal histology | [2] |
Table 2: Myocardial Ischemia-Reperfusion Injury
| Animal Model | FDP Dosage and Administration | Ischemia/Reperfusion Time | Key Findings | Reference |
| Rat (Wistar) | IV bolus immediately before ischemia and reperfusion | 30 min / 30 min | Improved maximal left ventricular pressure and ejection fraction; enhanced ATP levels | [1] |
| Rabbit | 1 mM, in perfusate, before and during ischemia, and during reperfusion | 60 min / 30 min | Optimal recovery of left ventricular pressure, reduced CPK release | [7] |
| Human (CABG surgery) | 250 mg/kg IV before surgery and 2.5 mM in cardioplegia | N/A | Lower serum creatine (B1669601) kinase-MB levels, improved postoperative cardiac function | [8] |
Table 3: Cerebral Ischemia-Reperfusion Injury
| Animal Model | FDP Dosage and Administration | Ischemia/Reperfusion Time | Key Findings | Reference |
| Rat | Intraluminal filament occlusion of MCA | Permanent ischemia (24 hr) | Reduced infarct area, decreased TUNEL positive cells, upregulated APE/Ref-1 expression | [3] |
| Neonatal Rat | 500 mg/kg, IP, after hypoxia-ischemia | N/A | Significantly reduced injury, less infarcted brain tissue | [9] |
Experimental Protocols
Detailed methodologies for inducing I/R injury and administering FDP are provided below. These protocols are based on established methods in the literature and should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: Rat Model of Renal Ischemia-Reperfusion Injury
This protocol describes the induction of bilateral renal ischemia-reperfusion injury in rats.[10]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Heating pad
-
Surgical instruments (scissors, forceps, microvascular clamps)
-
Suture materials
-
Fructose Diphosphate Sodium solution (sterile)
-
Saline solution (sterile)
Procedure:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature at 37°C.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently move the intestines to expose both renal pedicles.
-
Isolate the renal arteries and veins.
-
Occlude both renal pedicles with microvascular clamps to induce ischemia. The duration of ischemia can vary (typically 30-45 minutes).
-
Administer FDP or vehicle control (saline) intravenously or intraperitoneally at the desired time point (e.g., before ischemia, or just before reperfusion). A common intravenous dose is 350 mg/kg.[6]
-
After the ischemic period, remove the clamps to initiate reperfusion.
-
Close the abdominal wall and skin with sutures.
-
Allow the animal to recover with appropriate post-operative care.
-
Euthanize the animal at the desired time point after reperfusion (e.g., 24 or 48 hours) for tissue and blood sample collection.
Protocol 2: Rat Model of Myocardial Ischemia-Reperfusion Injury
This protocol details the left anterior descending (LAD) coronary artery ligation model in rats.[11][12]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350g)
-
Anesthetic and ventilator
-
ECG monitoring system
-
Surgical instruments
-
Suture materials (e.g., 6-0 silk)
-
This compound solution
-
Saline solution
Procedure:
-
Anesthetize, intubate, and ventilate the rat.
-
Monitor ECG throughout the procedure.
-
Perform a left thoracotomy to expose the heart.
-
Identify the LAD coronary artery.
-
Pass a 6-0 silk suture under the LAD.
-
Induce ischemia by tightening the suture. Ischemia is typically maintained for 30-45 minutes.
-
Administer FDP or vehicle control intravenously at the desired time point.
-
Initiate reperfusion by releasing the ligature.
-
Close the chest in layers.
-
Monitor the animal during recovery.
-
Euthanize the animal at the end of the reperfusion period (e.g., 2-24 hours) for analysis of infarct size and other parameters.
Protocol 3: Rat Model of Cerebral Ischemia-Reperfusion Injury (MCAO)
This protocol describes the intraluminal suture method for middle cerebral artery occlusion (MCAO).[13][14]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic
-
Surgical microscope
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
Surgical instruments
-
This compound solution
-
Saline solution
Procedure:
-
Anesthetize the rat and make a midline cervical incision.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA.
-
Introduce the nylon filament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
The duration of occlusion is typically 60-120 minutes.
-
Administer FDP or vehicle control intravenously or intraperitoneally. A common intraperitoneal dose is 500 mg/kg.[15]
-
Withdraw the filament to allow reperfusion.
-
Close the incisions.
-
Allow the animal to recover.
-
Assess neurological deficits and euthanize for brain tissue analysis at the desired time point (e.g., 24 hours).
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for ischemia-reperfusion studies with FDP.
Signaling Pathways
Caption: Proposed signaling pathways modulated by FDP in I/R injury.
References
- 1. Neuroprotective effect of D-fructose-1,6-bisphosphate against beta-amyloid induced neurotoxicity in rat hippocampal organotypic slice culture: involvement of PLC and MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection by fructose-1,6-bisphosphate involves ROS alterations via p38 MAPK/ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The protective mechanism of fructose-1, 6-diphosphate on ischemic brain injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into the Role of the PI3K/Akt Pathway in Ischemic Injury and Post-Infarct Left Ventricular Remodeling in Normal and Diabetic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Approaches to Targeting Canonical NFκB Signaling in the Early Inflammatory Response to Renal IRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fructose-1,6 diphosphate as a protective agent for experimental ischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of renal ischemia/reperfusion injury [bio-protocol.org]
- 8. Myocardial protection using fructose-1,6-diphosphate during coronary artery bypass graft surgery: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Semi-Minimal Invasive Method to Induce Myocardial Infarction in Rats and the Assessment of Cardiac Function by an Isolated Working Heart System [jove.com]
- 10. Robust Rat and Mouse Models of Bilateral Renal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Rodent Model of Myocardial Ischemia and Reperfusion Injury [jove.com]
- 12. scispace.com [scispace.com]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of fructose-1,6-diphosphate after intraperitoneal and oral administration to adult rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Fructose Diphosphate Sodium in Tissue Samples using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphate (FBP), often available as its sodium salt, is a central metabolite in the glycolysis and gluconeogenesis pathways.[1][2] As a key regulatory point in cellular energy metabolism, the accurate quantification of FBP in tissue samples is crucial for understanding metabolic diseases, cancer metabolism, and the pharmacodynamic effects of drugs targeting these pathways.[3][4] This application note provides a detailed protocol for the sensitive and specific quantification of fructose (B13574) diphosphate (B83284) sodium in various tissue samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is based on hydrophilic interaction liquid chromatography (HILIC) for effective retention of this polar analyte and tandem mass spectrometry for selective detection.
Fructose diphosphate is a key intermediate in the central carbon metabolism, connecting the upper and lower stages of glycolysis. Its concentration can provide insights into the metabolic state of a cell or tissue.
Figure 1: Simplified diagram of Fructose-1,6-Bisphosphate's role in glycolysis and gluconeogenesis.
Experimental Protocols
This section details the complete workflow for the quantification of fructose diphosphate sodium in tissue samples, from sample preparation to HPLC-MS/MS analysis.
Materials and Reagents
-
Fructose-1,6-bisphosphate sodium salt (Sigma-Aldrich or equivalent)
-
13C6-Fructose-1,6-bisphosphate (as internal standard, IS)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Ammonium formate
-
Ammonium hydroxide
-
Phosphate buffered saline (PBS), ice-cold
-
2 mL polypropylene (B1209903) microcentrifuge tubes
-
Ceramic beads for homogenization
-
Syringe filters (0.22 µm)
Protocol 1: Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound salt and dissolve it in 10 mL of HPLC-grade water. This can be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. The concentration range should encompass the expected concentrations in the tissue samples.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of 13C6-Fructose-1,6-bisphosphate in HPLC-grade water.
-
IS Working Solution (1 µg/mL): Dilute the IS stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of acetonitrile and water.
Protocol 2: Tissue Sample Preparation
This protocol is a synthesis of common methods for metabolite extraction from animal tissues.
-
Tissue Collection: Excise tissues of interest and immediately snap-freeze in liquid nitrogen to quench metabolic activity. Store samples at -80°C until further processing.
-
Homogenization:
-
Place a frozen tissue sample (20-50 mg) into a pre-chilled 2 mL microcentrifuge tube containing ceramic beads.
-
Add 1 mL of ice-cold extraction solvent (80% methanol in water).
-
Homogenize the tissue using a bead beater homogenizer (e.g., FastPrep-24™) for 40 seconds at 6 m/s. Repeat twice with cooling on ice for 1 minute between cycles.
-
-
Protein Precipitation:
-
Incubate the homogenate at -20°C for 1 hour to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new pre-chilled 1.5 mL microcentrifuge tube.
-
Dry the supernatant using a vacuum centrifuge (e.g., SpeedVac).
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the IS working solution (1 µg/mL in 50:50 acetonitrile/water).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
-
Final Preparation:
-
Transfer the clear supernatant to an HPLC vial with a low-volume insert for analysis.
-
Figure 2: General experimental workflow for the quantification of fructose diphosphate in tissue samples.
Protocol 3: HPLC-MS/MS Analysis
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
HPLC System:
| Parameter | Value |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile with 0.1% Ammonium Hydroxide |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-2 min: 85% B; 2-12 min: 85-20% B; 12-15 min: 20% B; 15.1-18 min: 85% B |
Mass Spectrometer:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent, optimize for signal |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Fructose-1,6-bisphosphate | 339.0 | 97.0 (Quantifier) | 100 | Optimize for instrument |
| 79.0 (Qualifier) | 100 | Optimize for instrument | ||
| 13C6-Fructose-1,6-bisphosphate (IS) | 345.0 | 97.0 | 100 | Optimize for instrument |
Note: Collision energies should be optimized for the specific mass spectrometer being used to achieve maximum signal intensity.
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison across different tissue types. An example of how to present such data is shown below. The concentrations are hypothetical and will vary depending on the tissue and experimental conditions.
Table 2: Example Quantitative Data of Fructose-1,6-bisphosphate in Mouse Tissues
| Tissue Type | Mean Concentration (nmol/g tissue) | Standard Deviation (nmol/g) | n |
| Liver | 45.8 | 6.2 | 5 |
| Kidney | 32.1 | 4.5 | 5 |
| Brain | 18.9 | 2.8 | 5 |
| Muscle | 65.3 | 8.9 | 5 |
| Heart | 25.6 | 3.7 | 5 |
Method Validation
To ensure the reliability of the quantitative data, the analytical method should be validated according to standard guidelines. Key validation parameters include:
-
Linearity: The calibration curve should have a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3 for LOD and 10 for LOQ).
-
Matrix Effect: Assess the ion suppression or enhancement caused by the tissue matrix.
-
Stability: Evaluate the stability of fructose diphosphate in the prepared samples under different storage conditions.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in tissue samples using HPLC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, is robust and sensitive, making it suitable for a wide range of research applications in metabolism and drug development. The provided diagrams and tables offer a clear and concise guide for researchers to implement this method in their laboratories.
References
- 1. shodexhplc.com [shodexhplc.com]
- 2. Human Metabolome Database: Showing metabocard for Fructose 1,6-bisphosphate (HMDB0001058) [hmdb.ca]
- 3. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fructose 1,6-bisphosphate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols: Utilizing Fructose Diphosphate Sodium in CRISPR Screening Assays for Metabolic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of various diseases, including cancer, and presents a rich landscape for therapeutic intervention. CRISPR-Cas9 based screening has emerged as a powerful tool for systematically interrogating gene function and identifying novel metabolic vulnerabilities. Fructose-1,6-bisphosphate (F1,6BP), a key glycolytic intermediate, plays a central role in cellular energy metabolism.[1][2] The sodium salt of this molecule, fructose (B13574) diphosphate (B83284) sodium, can be utilized in cell culture to probe metabolic pathways and identify synthetic lethal interactions.
These application notes provide a framework for designing and executing CRISPR screening assays that leverage fructose diphosphate sodium to uncover metabolic targets. We will detail a hypothetical screening scenario, provide relevant protocols, and present data in a structured format.
Principle of the Assay
This approach is based on the premise that cells with genetic knockouts of enzymes in the upper part of the glycolysis pathway (e.g., hexokinase, phosphoglucose (B3042753) isomerase, phosphofructokinase) will have impaired growth or viability. Supplementation with this compound can potentially rescue these defects by providing a downstream metabolite, thus bypassing the need for the knocked-out enzyme. A CRISPR screen in the presence of this compound can therefore identify:
-
Genes that become essential for viability only when cells are forced to utilize exogenous F1,6BP.
-
Genes whose knockout confers a growth advantage in the presence of high levels of glycolytic intermediates.
-
Novel regulators of lower glycolysis and downstream metabolic pathways.
Signaling and Metabolic Pathways
Glycolysis Pathway
The following diagram illustrates the central role of Fructose-1,6-bisphosphate in the glycolytic pathway.
Caption: Simplified Glycolysis Pathway Highlighting Fructose-1,6-bisphosphate.
Experimental Workflow
The overall workflow for a CRISPR screen utilizing this compound is depicted below.
Caption: Experimental Workflow for a CRISPR Screen with Fructose Diphosphate.
Detailed Protocols
Protocol 1: Cell Line Preparation and Lentiviral Transduction
-
Cell Line Maintenance : Culture a Cas9-expressing cancer cell line (e.g., A549, HeLa) in standard growth medium (e.g., DMEM with 10% FBS).
-
Lentivirus Production : Produce lentivirus for a pooled sgRNA library targeting metabolic genes in HEK293T cells using a second-generation packaging system.
-
Transduction :
-
Seed 1 x 10^7 Cas9-expressing cells per 15 cm dish.
-
Transduce the cells with the pooled lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.1–0.3 to ensure that most cells receive a single sgRNA.[3]
-
Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
-
Antibiotic Selection : 48 hours post-transduction, begin selection with puromycin (concentration to be determined by a kill curve for the specific cell line, typically 1-10 µg/mL).[3]
Protocol 2: CRISPR Screen with this compound
-
Cell Expansion : After selection, expand the transduced cell population. Ensure that the cell number is maintained at a level that preserves the representation of the sgRNA library (at least 500 cells per sgRNA).
-
Metabolic Challenge :
-
Divide the cell population into two arms:
-
Control Arm : Culture cells in standard glucose-containing medium.
-
Experimental Arm : Culture cells in glucose-depleted medium supplemented with a predetermined concentration of this compound (e.g., 5-10 mM).
-
-
-
Cell Culture and Passaging : Culture the cells for 14-21 days. Passage the cells every 2-3 days, ensuring that the library representation is maintained at each passage.
-
Cell Harvesting : Harvest at least 1 x 10^7 cells at the beginning of the experiment (T0) and at subsequent time points (e.g., Day 7, Day 14, Day 21) from both arms.[3] Store cell pellets at -80°C.
Protocol 3: Sample Processing and Data Analysis
-
Genomic DNA Extraction : Extract genomic DNA from the harvested cell pellets using a commercial kit.
-
sgRNA Amplification : Amplify the integrated sgRNA sequences from the genomic DNA using two rounds of PCR. The first round amplifies the sgRNA cassette, and the second round adds adapters for next-generation sequencing (NGS).
-
Next-Generation Sequencing : Sequence the amplified sgRNA libraries on an NGS platform (e.g., Illumina HiSeq).
-
Data Analysis :
-
Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched or depleted in the this compound-treated arm compared to the control arm at each time point.[4]
-
Data Presentation
The primary output of the CRISPR screen will be a ranked list of genes whose knockout leads to a significant fitness change in the presence of this compound.
Table 1: Hypothetical CRISPR Screen Hits
| Gene | Function | Phenotype (with FDP) | Log2 Fold Change (Day 21) | p-value |
| Enriched Hits | ||||
| Gene A | Mitochondrial Carrier | Growth Advantage | 3.5 | < 0.001 |
| Gene B | Pyruvate Metabolism | Growth Advantage | 2.8 | < 0.001 |
| Depleted Hits | ||||
| Gene X | Pentose Phosphate Pathway | Synthetic Lethality | -4.2 | < 0.001 |
| Gene Y | Amino Acid Synthesis | Synthetic Lethality | -3.9 | < 0.001 |
Logical Relationships and Interpretation
The results of the screen can be interpreted through the following logical framework.
Caption: Logical Framework for Interpreting Screen Hits.
Conclusion
The use of this compound in CRISPR screening provides a novel approach to dissecting metabolic pathways and identifying context-dependent gene essentialities. This strategy can uncover previously unappreciated roles of genes in metabolic regulation and reveal potential therapeutic targets for diseases characterized by metabolic dysregulation. The protocols and frameworks provided here offer a comprehensive guide for researchers to design and execute such screens, ultimately contributing to a deeper understanding of cellular metabolism.
References
- 1. Fructose-1,6-bisphosphate, a regulator of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycolysis - Wikipedia [en.wikipedia.org]
- 3. Combinatorial CRISPR-Cas9 metabolic screens reveal critical redox control points dependent on the KEAP1-NRF2 regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Fructose Diphosphate Sodium in Langendorff Isolated Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing fructose (B13574) diphosphate (B83284) sodium (FDP), also known as fructose-1,6-bisphosphate, in Langendorff isolated heart preparations. This document outlines the rationale for its use, its effects on cardiac function, and step-by-step experimental procedures, including a model for ischemia-reperfusion injury.
Introduction
Fructose diphosphate (FDP) is a key high-energy glycolytic intermediate that has demonstrated significant cardioprotective effects in various experimental and clinical settings.[1][2] In the context of the Langendorff isolated heart model, an ex vivo technique for studying cardiac physiology and pharmacology, FDP serves as a valuable tool for investigating myocardial metabolism, contractile function, and therapeutic interventions against cardiac insults such as ischemia-reperfusion injury.[3][4] Its administration can bypass the initial ATP-consuming steps of glycolysis, providing a direct substrate for the energy-producing phase of this pathway.[5] This unique metabolic advantage makes FDP a subject of interest for preserving myocardial energy levels and function, particularly under ischemic conditions.
Mechanism of Action
Exogenous FDP is believed to exert its cardioprotective effects through several mechanisms:
-
Enhanced Glycolytic Flux and ATP Production: By entering the glycolytic pathway downstream of the rate-limiting enzyme phosphofructokinase, FDP can generate ATP even when upstream glycolysis is inhibited, as is the case during ischemia.[5] This leads to the preservation of high-energy phosphate (B84403) compounds like ATP and creatine (B1669601) phosphate.[6][7]
-
Reduction of Oxidative Stress: FDP has been shown to mitigate the detrimental effects of reactive oxygen species (ROS) generated during reperfusion, thereby protecting cell membranes from oxidative damage.
-
Preservation of Mitochondrial Function: Studies have indicated that FDP helps maintain mitochondrial integrity and function, which is crucial for the recovery of cardiac function post-ischemia.[8]
-
Calcium Modulation: FDP can chelate calcium, which may contribute to the reduction of calcium overload during reperfusion, a key factor in cell death.[9]
Experimental Protocols
The following are detailed protocols for the administration of fructose diphosphate in both standard and ischemia-reperfusion Langendorff isolated heart models.
Protocol 1: Standard Langendorff Perfusion for Assessing Hemodynamic Effects of FDP
Objective: To evaluate the direct effects of Fructose Diphosphate Sodium on cardiac contractile function and hemodynamics in a normoxic isolated heart.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (or other suitable physiological salt solution)
-
This compound (FDP)
-
Isolated heart (e.g., from rat, rabbit, or guinea pig)
-
Data acquisition system for monitoring cardiac parameters
Procedure:
-
Heart Isolation and Mounting:
-
Anesthetize the experimental animal according to approved institutional protocols.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Mount the aorta on the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg for a rat heart) and temperature (37°C).
-
-
Stabilization Period:
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, baseline hemodynamic parameters should be recorded, including:
-
Heart Rate (HR)
-
Coronary Flow (CF)
-
Left Ventricular Developed Pressure (LVDP)
-
Maximum and minimum rate of pressure change (+/- dP/dt)
-
-
-
FDP Administration:
-
Prepare a stock solution of FDP in Krebs-Henseleit buffer.
-
Introduce FDP into the perfusion buffer at the desired final concentration. Common concentrations used in published studies range from 1 mM to 10 mM.[8][9][10]
-
Administer FDP as a continuous infusion for a defined period (e.g., 15-30 minutes).
-
-
Data Recording:
-
Continuously record all hemodynamic parameters throughout the FDP administration period.
-
-
Washout Period:
-
Switch the perfusion back to the standard Krebs-Henseleit buffer (without FDP) for a washout period of 15-20 minutes.
-
Continue to monitor and record hemodynamic parameters to assess the reversibility of any observed effects.
-
Protocol 2: Ischemia-Reperfusion Injury Model with FDP Administration
Objective: To investigate the cardioprotective effects of this compound against ischemia-reperfusion injury.
Materials:
-
Same as Protocol 1.
Procedure:
-
Heart Isolation, Mounting, and Stabilization:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Pre-Ischemic FDP Administration (Optional):
-
For studies investigating pre-conditioning effects, administer FDP in the perfusate for a defined period (e.g., 15-30 minutes) before the induction of ischemia. Optimal cardioprotection has been observed when FDP is present before ischemia and during reperfusion.[8]
-
-
Induction of Global Ischemia:
-
Induce global ischemia by stopping the perfusion to the heart for a specific duration (e.g., 30-35 minutes).[7] The heart should be maintained in a temperature-controlled chamber (37°C) during this period.
-
-
Reperfusion and FDP Administration:
-
Initiate reperfusion by restoring the flow of oxygenated Krebs-Henseleit buffer.
-
For post-conditioning studies, introduce FDP into the perfusate at the onset of reperfusion and continue for a defined period (e.g., the first 30 minutes of reperfusion).[7]
-
The total reperfusion period is typically 60 to 120 minutes.
-
-
Data Collection and Analysis:
-
Continuously record hemodynamic parameters throughout the stabilization, ischemia, and reperfusion phases.
-
At the end of the experiment, the heart can be collected for biochemical analyses (e.g., ATP and phosphocreatine (B42189) levels, infarct size determination via TTC staining).
-
Data Presentation
The following tables summarize the quantitative effects of FDP on various cardiac parameters as reported in the literature.
Table 1: Hemodynamic Effects of FDP in Non-Ischemic Isolated Hearts
| Parameter | Species | FDP Concentration | Observation | Reference |
| Contractility | Rabbit | < 25 mg (bolus) | Increased | [11] |
| Contractility | Rabbit | > 25 mg (bolus) | Decreased | [11] |
| Heart Rate | Rabbit | 0.1 mg (bolus) | Increased | [11] |
| Heart Rate | Rabbit | > 0.1 mg (bolus) | Decreased | [11] |
| Systolic Pressure | Rat | 5 mM | Initial 50% decrease | [9] |
| Coronary Flow | Rat | 5 mM | Initial transient increase, then decrease | [9] |
| Oxygen Consumption | Rat | 2.5 mM and 5 mM | Decreased by 10.8% and 17.0% respectively | [10] |
Table 2: Cardioprotective Effects of FDP in Ischemia-Reperfusion
| Parameter | Species | FDP Concentration & Timing | Observation | Reference |
| Developed Pressure | Rabbit | 5 mM (first 30 min of reperfusion) | Higher recovery (83 ± 2 vs 70 ± 4 mm Hg) | [7] |
| Diastolic Pressure | Rabbit | 5 mM (first 30 min of reperfusion) | Lower (7 ± 1 vs 12 ± 2 mm Hg) | [7] |
| Phosphocreatine Levels | Rabbit | 5 mM (first 30 min of reperfusion) | Higher recovery | [7] |
| ATP Levels | Rat | IV bolus pre-ischemia & pre-reperfusion | Significantly enhanced | [5] |
| Left Ventricular Pressure | Rat | IV bolus pre-ischemia & pre-reperfusion | Significantly improved | [5] |
| Ejection Fraction | Rat | IV bolus pre-ischemia & pre-reperfusion | Significantly improved | [5] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of exogenous Fructose Diphosphate in cardiomyocytes.
Caption: Experimental workflow for ischemia-reperfusion studies with FDP.
References
- 1. Fructose 1,6-Bisphosphate: A Summary of Its Cytoprotective Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myocardial protection using fructose-1,6-diphosphate during coronary artery bypass graft surgery: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Langendorff heart - Wikipedia [en.wikipedia.org]
- 4. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fructose 1,6-diphosphate administration attenuates post-ischemic ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preserving effect of fructose-1,6-bisphosphate on high-energy phosphate compounds during anoxia and reperfusion in isolated langendorff-perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration of fructose 1,6-diphosphate during early reperfusion significantly improves recovery of contractile function in the postischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of timing of administration in the cardioprotective effect of fructose-1,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of the effect of exogenous fructose 1,6-bisphosphate on myocardial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fructose-1,6-bisphosphate improves efficiency of work in isolated perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of fructose-1,6-diphosphate on the isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Cryopreservation and Cell Viability with Fructose Diphosphate Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an essential technology for the long-term storage of biological materials, including cells, tissues, and organs. However, the freeze-thaw process can induce significant cellular stress, leading to reduced viability and functional capacity. Fructose-1,6-diphosphate (FDP), a key intermediate in the glycolytic pathway, has emerged as a promising cytoprotective agent. Its ability to be readily utilized for ATP production, maintain cell membrane stability, and mitigate oxidative stress makes it a valuable supplement to traditional cryopreservation media.[1][2] These application notes provide detailed protocols and supporting data on the use of fructose (B13574) diphosphate (B83284) sodium to improve post-thaw cell viability and recovery.
Mechanism of Action
Fructose diphosphate sodium exerts its protective effects through several key mechanisms. As a high-energy glycolytic intermediate, it can readily enter the glycolytic pathway to generate ATP, providing essential energy to cells under the stressful conditions of freezing and thawing.[1] This is particularly crucial as cold temperatures and hypoxia can impair normal glucose metabolism. Furthermore, FDP has been shown to preserve the stability of organelle membranes and reduce the production of damaging free radicals, thereby limiting oxidative stress and subsequent cellular injury.[1][2][3] Recent studies have also identified specific protein interactions, such as with aldehyde dehydrogenase 2 (ALDH2), suggesting a role in regulating cellular redox status and mitochondrial function.[4]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of fructose or fructose diphosphate on cell and tissue preservation.
Table 1: Effect of Fructose Diphosphate on Functional Recovery of Rat Hearts [3][5]
| Functional Parameter | Control Group (Euro-Collins Solution) | FDP Group (5 mM FDP in Euro-Collins Solution) |
| Cardiac Output (ml/min) | 2.0 ± 1.0 to 12.3 ± 1.7 | 17.0 ± 1.9 to 24.9 ± 1.6 |
| Average Aortic Flow (ml/min) | -1.3 ± 1.6 | 10.8 ± 1.4 |
| Max LV Generated Power (J/min) | 10.1 ± 1.6 | 22.8 ± 1.7 |
Data represents the range or mean ± standard deviation of functional parameters after 8 hours of hypothermic preservation.
Table 2: Post-Thaw Viability of Hepatocytes after Preincubation with Fructose [6]
| Cell Type | Treatment | Incubation Time | Post-Thaw Viability (%) |
| Primary Rat Hepatocytes | Control (No Fructose) | N/A | 44 ± 4 |
| Primary Rat Hepatocytes | 200 mM Fructose | 1 hour | 55 ± 2 |
| Primary Rat Hepatocytes | 200 mM Fructose | 3 hours | 51 ± 1 |
| HepG2 Cell Line | Control (No Fructose) | N/A | N/A |
| HepG2 Cell Line | 200 mM Fructose | 1 hour | 77 ± 2 |
Note: These studies utilized fructose, not fructose diphosphate. The data is presented to illustrate the potential benefits of sugar-based cryoprotectants.
Table 3: Effect of Fructose on Post-Thaw Viability of Bull Sperm [7]
| Treatment Group | Post-Thaw Viability (%) |
| Control | 41.2 ± 3.7 |
| 10 mM Fructose | 47.0 ± 3.8 |
| 20 mM Fructose | 38.2 ± 3.8 |
This study highlights the importance of optimizing the concentration of the cryoprotective agent.
Experimental Protocols
Protocol 1: General Slow-Freezing Cryopreservation of Adherent Mammalian Cells with FDP Supplementation
This protocol is a model for incorporating FDP into a standard slow-freezing procedure. The optimal FDP concentration may vary depending on the cell type and should be determined empirically.
Materials:
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
This compound salt
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA or other cell detachment solution
-
Sterile cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
Procedure:
-
Cell Preparation: Culture cells to a logarithmic growth phase (approximately 80-90% confluency). Ensure cell viability is greater than 90% before starting.
-
Harvesting: Detach adherent cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Cell Counting: Centrifuge the cell suspension (e.g., 150 x g for 5 minutes), discard the supernatant, and resuspend the pellet in a small volume of fresh medium. Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Cryopreservation Medium Preparation: Prepare the freezing medium on ice. A typical formulation is 10% DMSO and 80-90% FBS. For the experimental group, supplement this medium with this compound to a final concentration of 5-10 mM. Ensure the FDP is fully dissolved. The medium should be prepared fresh and kept at 2-8°C.
-
Resuspension: Centrifuge the remaining cells to obtain a pellet. Discard the supernatant and gently resuspend the cell pellet in the cold cryopreservation medium to a final concentration of 1-5 x 10^6 cells/mL.
-
Aliquoting: Dispense 1 mL aliquots of the cell suspension into pre-labeled cryogenic vials.
-
Freezing: Place the vials into a controlled-rate freezing container. This apparatus provides a cooling rate of approximately -1°C per minute. Place the container in a -80°C freezer overnight.
-
Storage: Transfer the frozen vials to a liquid nitrogen storage tank (vapor phase is recommended) for long-term storage.
Protocol 2: Post-Thaw Cell Recovery and Viability Assessment
Proper thawing technique is critical to maximize cell recovery.
Materials:
-
Complete cell culture medium, pre-warmed to 37°C
-
Water bath set to 37°C
-
Sterile conical tubes
-
Viability assessment dye (e.g., Trypan Blue, Propidium Iodide, Annexin V)
Procedure:
-
Preparation: Pre-warm complete culture medium to 37°C. Add 10 mL of this medium to a 15 mL conical tube.
-
Rapid Thawing: Remove a cryovial from liquid nitrogen storage and immediately place it in the 37°C water bath. Gently agitate the vial until only a small ice crystal remains (typically less than 60 seconds).
-
Dilution: Aseptically transfer the contents of the vial into the conical tube containing the pre-warmed medium. This dilutes the cryoprotectant.
-
Centrifugation: Centrifuge the cells at low speed (e.g., 150 x g for 5 minutes) to pellet the viable cells.
-
Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium. Transfer the cells to an appropriate culture vessel.
-
Viability Assessment: To quantify the effectiveness of the cryopreservation, take a small aliquot of the resuspended cells for viability analysis.
-
Trypan Blue Exclusion: Mix the cell suspension with an equal volume of 0.4% trypan blue solution and count viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Flow Cytometry: For a more detailed analysis of cell health, stain cells with dyes such as Propidium Iodide (to identify dead cells) and Annexin V (to identify apoptotic cells) and analyze using a flow cytometer.[8]
-
Conclusion
The incorporation of this compound into cryopreservation protocols presents a promising strategy for enhancing post-thaw cell viability and functional recovery. By providing a direct energy source and mitigating cellular stress, FDP can improve the quality and reliability of cryopreserved cells for research, therapeutic, and drug development applications. It is recommended that researchers optimize the concentration of FDP for their specific cell types and cryopreservation methods to achieve the best outcomes.
References
- 1. Fructose 1,6-Bisphosphate: A Summary of Its Cytoprotective Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the different phases of the freeze-drying process of solid lipid nanoparticles using experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fructose-1,6-diphosphate and a glucose-free solution enhances functional recovery in hypothermic heart preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoproteomic Profiling of Signaling Metabolite Fructose-1,6-Bisphosphate Interacting Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of fructose-1,6-bisphosphate in the cold storage solution for liver preservation in rat hepatic transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the Effects of Dithiothreitol and Fructose on Cell Viability and Function of Cryopreserved Primary Rat Hepatocytes and HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Quantitative assessment of the impact of cryopreservation on human bone marrow-derived mesenchymal stem cells: up to 24 h post-thaw and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Fructose Diphosphate Sodium: A Key Substrate for In Vitro Enzymatic Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose (B13574) diphosphate (B83284) sodium, specifically the D-fructose 1,6-bisphosphate isomer, is a pivotal intermediate in the glycolysis metabolic pathway.[1][2] Its central role makes it an essential substrate for the in vitro study of several key enzymes, providing a valuable tool for basic research, drug discovery, and diagnostics. This document provides detailed application notes and protocols for utilizing fructose diphosphate sodium in enzymatic assays, with a focus on Aldolase (B8822740) and Phosphofructokinase-1.
Fructose 1,6-bisphosphate is synthesized from fructose 6-phosphate and ATP by the enzyme phosphofructokinase-1 (PFK-1) and is subsequently cleaved by aldolase into two triose phosphates: glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (B84403) (DHAP).[1][2][3] The activity of these enzymes is critical for cellular energy production and is often dysregulated in various diseases, including cancer and metabolic disorders. Therefore, accurate measurement of their activity using this compound as a substrate is of significant interest.
Featured Enzymes and Assay Principles
Fructose-Bisphosphate Aldolase (EC 4.1.2.13)
Aldolase catalyzes the reversible cleavage of fructose-1,6-bisphosphate. In vitro assays for aldolase activity typically measure the rate of product formation. A common method is a coupled enzyme assay where the products of the aldolase reaction are converted into a detectable molecule. For instance, the DHAP produced can be reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, a reaction that oxidizes NADH to NAD+. The corresponding decrease in absorbance at 340 nm is proportional to the aldolase activity.[4] Alternatively, colorimetric assays involve a series of reactions that lead to a colored product with absorbance at 450 nm.[5][6]
Phosphofructokinase-1 (PFK-1) (EC 2.7.1.11)
PFK-1 is a key regulatory enzyme in glycolysis that catalyzes the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[7] Assays for PFK-1 activity often work in the reverse of the aldolase assay principle. The production of fructose-1,6-bisphosphate is coupled to its cleavage by excess aldolase. The resulting triose phosphates are then used in subsequent reactions that lead to the oxidation of NADH, which is monitored spectrophotometrically at 340 nm.[8] Colorimetric assays for PFK-1 are also available, where the ADP produced is used in a series of reactions to generate a colored product.[9][10][11]
Data Presentation: Kinetic Parameters
The following tables summarize the kinetic parameters for Aldolase and Phosphofructokinase-1 from various sources, with fructose-1,6-bisphosphate as the substrate. These values can serve as a reference for expected enzyme behavior under different experimental conditions.
Table 1: Kinetic Parameters of Fructose-Bisphosphate Aldolase
| Enzyme Source | Km (for Fructose-1,6-bisphosphate) | Vmax | Assay Conditions | Reference |
| Rabbit Muscle | 2.3 x 10-6 M | 1 (relative) | pH 7.2, 25°C | [12] |
| Mycobacterium tuberculosis | 20 µM | kcat of 21 s-1 | pH 7.8 | [13] |
| Anoxybacillus gonensis | 576 µM | 2.4 µM min-1 mg protein-1 | 60°C, pH 8.5 | [13] |
| Aquifex aeolicus | 4.4 ± 0.07 mM | 100 ± 0.02 µM min-1 mg protein-1 | 90°C, pH 6.5 | [13] |
| Echinococcus multilocularis | 1.75 mM | 0.5 mmol/min | pH 7.5, 37°C | [14] |
| Human Placenta | 20.003 ± 4.497 mM | 1769.513 ± 200.322 mU/mg protein | 37°C | [15] |
| Turtle Liver (normoxic) | 240 nM | Not specified | 25°C | [16] |
| Turtle Liver (anoxic) | 180 nM | Not specified | 25°C | [16] |
Table 2: Kinetic Parameters of Phosphofructokinase-1
| Enzyme Source | Km (for Fructose-6-phosphate) | Inhibitors | Activators | Reference |
| Rabbit Muscle | 0.043 mM | ATP, Citrate | AMP, Fructose-2,6-bisphosphate | [7][17] |
| Setaria cervi | Not specified | Fructose-1,6-bisphosphate (competitive with F-6-P, Ki = 0.18 µM) | Not specified | [18] |
Signaling Pathway and Experimental Workflow
Glycolysis Pathway
The following diagram illustrates the central role of fructose-1,6-bisphosphate and the enzymes aldolase and phosphofructokinase-1 within the glycolytic pathway.
Caption: Glycolysis pathway highlighting Fructose-1,6-Bisphosphate.
General Experimental Workflow
The following diagram outlines a typical workflow for an in vitro enzymatic assay using this compound.
Caption: General workflow for in vitro enzymatic assays.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Fructose-Bisphosphate Aldolase Activity
This protocol is based on a coupled enzyme system that measures the decrease in NADH absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Fructose-1,6-bisphosphate sodium salt solution (10 mM)
-
NADH solution (10 mM)
-
Triosephosphate isomerase (TPI) (approx. 1000 units/mL)
-
Glycerol-3-phosphate dehydrogenase (GDH) (approx. 100 units/mL)
-
Enzyme sample (e.g., cell lysate or purified aldolase)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm with temperature control
Procedure:
-
Prepare the Reaction Mix: For each reaction, prepare a master mix containing:
-
80 µL Tris-HCl buffer (50 mM, pH 7.5)
-
10 µL NADH solution (final concentration 0.5 mM)
-
2 µL TPI solution
-
2 µL GDH solution
-
-
Sample Preparation: Dilute the enzyme sample in Tris-HCl buffer to a concentration that will result in a linear rate of NADH consumption.
-
Assay Setup:
-
Add 94 µL of the Reaction Mix to each well of the microplate.
-
Add 10 µL of the diluted enzyme sample to the wells.
-
Include a blank control with 10 µL of buffer instead of the enzyme sample.
-
-
Initiate the Reaction: Add 10 µL of the fructose-1,6-bisphosphate solution to each well to start the reaction (final concentration 0.5 mM).
-
Measurement: Immediately place the microplate in the spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA340/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL)) Where ε (the molar extinction coefficient for NADH at 340 nm) is 6.22 mM-1cm-1.
-
One unit (U) of aldolase activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of fructose-1,6-bisphosphate per minute under the specified conditions.
-
Protocol 2: Colorimetric Assay for Phosphofructokinase-1 (PFK-1) Activity
This protocol is a coupled enzyme assay that results in the formation of a colored product measured at 450 nm. This is based on the principle of many commercially available kits.[9][10][11]
Materials:
-
PFK Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fructose-6-phosphate solution
-
ATP solution
-
PFK Enzyme Mix (containing aldolase, TPI, GDH, and other coupling enzymes)
-
PFK Developer (containing a probe that is reduced by NADH to a colored product)
-
Enzyme sample (e.g., cell lysate or purified PFK-1)
-
96-well clear microplate
-
Spectrophotometer capable of reading absorbance at 450 nm with temperature control
Procedure:
-
Prepare Reagents: Reconstitute all lyophilized components as per the manufacturer's instructions. Keep all reagents on ice during use.
-
Sample Preparation: Homogenize tissue or cells in ice-cold PFK Assay Buffer.[9] Centrifuge to remove insoluble material.
-
Assay Setup:
-
Add 2-50 µL of the sample to wells of the microplate. Adjust the volume to 50 µL with PFK Assay Buffer.
-
Prepare a sample blank for each sample by omitting the fructose-6-phosphate substrate.
-
Prepare a standard curve using a known concentration of a stable product from the reaction cascade (often NADH or a similar molecule is provided in kits).
-
-
Prepare the Reaction Mix: For each well, prepare a master mix containing:
-
PFK Assay Buffer
-
PFK Enzyme Mix
-
PFK Developer
-
ATP solution
-
Fructose-6-phosphate solution (omit for sample blanks)
-
-
Initiate the Reaction: Add 50 µL of the Reaction Mix to each well.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 450 nm in kinetic mode for 20-60 minutes.[9]
-
Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA450/min) from the linear portion of the curve.
-
Subtract the rate of the sample blank from the rate of the sample.
-
Use the standard curve to convert the ΔA450/min to the amount of product formed per minute.
-
Calculate the PFK-1 activity and express it in U/mg of protein.
-
One unit (U) of PFK-1 activity is typically defined as the amount of enzyme that will generate 1.0 µmole of the product per minute at a specific pH and temperature.[11]
-
Conclusion
This compound is an indispensable substrate for the in vitro characterization of key glycolytic enzymes. The provided application notes and detailed protocols for aldolase and phosphofructokinase-1 assays offer a robust framework for researchers in various fields. Accurate and reproducible measurement of these enzyme activities can provide valuable insights into metabolic regulation in health and disease, and aid in the development of novel therapeutic strategies.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Glycolysis - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. medichem-me.com [medichem-me.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Aldolase Activity Assay Kit (Colorimetric) (ab196994) | Abcam [abcam.com]
- 7. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 8. Structures of human phosphofructokinase-1 and atomic basis of cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. content.abcam.com [content.abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Fructose 1,6-bisphosphate: isomeric composition, kinetics, and substrate specificity for the aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. jag.journalagent.com [jag.journalagent.com]
- 16. Characterization of Fructose-1,6-Bisphosphate Aldolase during Anoxia in the Tolerant Turtle, Trachemys scripta elegans: An Assessment of Enzyme Activity, Expression and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The fructose 6-phosphate site of phosphofructokinase. Epimeric specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi: A Bovine Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing Metabolic Changes with Fructose Diphosphate Sodium Using the Seahorse XF Analyzer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular metabolism is a complex network of biochemical reactions essential for maintaining cellular homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions. The Agilent Seahorse XF Analyzer provides a powerful platform for real-time, label-free measurement of the two major energy-producing pathways: mitochondrial respiration and glycolysis. This is achieved by monitoring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively[1][2][3][4].
Fructose-1,6-diphosphate (FDP), a key glycolytic intermediate, has been investigated for its potential therapeutic effects, attributed to its ability to enter cells and modulate energy metabolism. Exogenously supplied FDP can serve as a substrate for the later stages of glycolysis, bypassing the initial ATP-investment steps and potentially boosting glycolytic flux. This application note provides detailed protocols for utilizing the Seahorse XF Analyzer to assess the metabolic changes induced by sodium fructose (B13574) diphosphate (B83284), enabling researchers to investigate its mechanism of action and therapeutic potential.
Key Concepts of Seahorse XF Assays
The Seahorse XF Analyzer measures OCR and ECAR in real-time. These measurements can be used to determine several key parameters of cellular metabolism:
-
Oxygen Consumption Rate (OCR): An indicator of mitochondrial respiration.
-
Extracellular Acidification Rate (ECAR): An indicator of glycolysis, primarily due to the production and extrusion of lactate.
By using specific inhibitors of mitochondrial respiration and glycolysis, it is possible to dissect these pathways and obtain a comprehensive metabolic profile of the cells.
Experimental Protocols
This section provides detailed protocols for assessing the metabolic effects of fructose diphosphate sodium using the Seahorse XF Analyzer. Two primary assays are described: a modified Glycolysis Stress Test and a modified Mito Stress Test.
Materials
-
Seahorse XF Analyzer (e.g., XFe96 or XFp)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (DMEM or other, without phenol (B47542) red)
-
This compound (FDP)
-
Seahorse XF Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-Deoxyglucose)
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
L-Glutamine
-
Sodium Pyruvate (B1213749)
-
HEPES buffer
-
Sterile, ultrapure water
-
1N NaOH for pH adjustment
Protocol 1: Modified Seahorse XF Glycolysis Stress Test
This protocol is designed to assess the impact of FDP on glycolytic function. FDP is injected first to determine its direct effect on ECAR, followed by the standard Glycolysis Stress Test compounds.
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Include wells for background correction (media only).
-
Incubate overnight in a 37°C, 5% CO₂ incubator.
Day 2: Assay Preparation and Execution
-
Hydrate the Sensor Cartridge: Add 200 µL of Seahorse XF Calibrant to each well of a utility plate and place the sensor cartridge on top. Incubate overnight in a non-CO₂ incubator at 37°C.
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C. Supplement with L-glutamine (e.g., 2 mM). For this assay, the medium should initially lack glucose and pyruvate. Adjust the pH to 7.4 with 1N NaOH.
-
Prepare Compound Plate:
-
Prepare a stock solution of FDP in the assay medium. A final concentration in the well of 5-10 mM is a good starting point for many cell types.
-
Prepare the compounds from the Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-DG) in the assay medium according to the manufacturer's instructions.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge:
-
Port A: this compound (to achieve a final concentration of 5-10 mM)
-
Port B: Glucose (e.g., 10 mM final concentration)
-
Port C: Oligomycin (e.g., 1-2 µM final concentration)
-
Port D: 2-Deoxyglucose (2-DG) (e.g., 50 mM final concentration)
-
-
-
Cell Plate Preparation:
-
Remove the cell culture microplate from the incubator.
-
Wash the cells once with the prepared assay medium.
-
Add 180 µL of the assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 30-60 minutes.
-
-
Run the Assay:
-
Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Start the assay. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds from each port and measuring the subsequent metabolic changes.
-
Protocol 2: Modified Seahorse XF Cell Mito Stress Test
This protocol evaluates the effect of FDP on mitochondrial respiration.
Day 1: Cell Seeding
-
Follow the same cell seeding protocol as for the Glycolysis Stress Test.
Day 2: Assay Preparation and Execution
-
Hydrate the Sensor Cartridge: Follow the same hydration protocol as for the Glycolysis Stress Test.
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C. Supplement with glucose (e.g., 10 mM), L-glutamine (e.g., 2 mM), and sodium pyruvate (e.g., 1 mM). Adjust the pH to 7.4 with 1N NaOH.
-
Prepare Compound Plate:
-
Prepare a stock solution of FDP in the assay medium to achieve the desired final concentration (e.g., 5-10 mM).
-
Prepare the compounds from the Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium according to the manufacturer's instructions.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge:
-
Port A: this compound (to achieve a final concentration of 5-10 mM)
-
Port B: Oligomycin (e.g., 1-2 µM final concentration)
-
Port C: FCCP (e.g., 1-2 µM final concentration, requires optimization for cell type)
-
Port D: Rotenone/Antimycin A (e.g., 0.5 µM final concentration)
-
-
-
Cell Plate Preparation:
-
Follow the same cell plate preparation steps as for the Glycolysis Stress Test, using the Mito Stress Test assay medium.
-
-
Run the Assay:
-
Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Start the assay to measure baseline and post-injection OCR and ECAR values.
-
Data Presentation
The quantitative data obtained from the Seahorse XF assays should be summarized in tables for clear comparison between control and FDP-treated groups.
Table 1: Hypothetical Glycolytic Parameters in Response to this compound (FDP)
| Parameter | Control | FDP-Treated | % Change |
| Non-Glycolytic Acidification (ECAR, mpH/min) | 15.2 ± 1.5 | 15.5 ± 1.8 | +2.0% |
| Glycolysis (ECAR, mpH/min) | 45.8 ± 3.2 | 62.3 ± 4.1 | +36.0% |
| Glycolytic Capacity (ECAR, mpH/min) | 75.1 ± 5.5 | 85.6 ± 6.2 | +14.0% |
| Glycolytic Reserve (%) | 64.0 ± 4.8 | 37.4 ± 3.9 | -41.6% |
Table 2: Hypothetical Mitochondrial Respiration Parameters in Response to this compound (FDP)
| Parameter | Control | FDP-Treated | % Change |
| Basal Respiration (OCR, pmol/min) | 120.5 ± 10.2 | 105.3 ± 9.8 | -12.6% |
| ATP Production-Linked Respiration (OCR, pmol/min) | 95.3 ± 8.1 | 80.1 ± 7.5 | -16.0% |
| Maximal Respiration (OCR, pmol/min) | 250.7 ± 21.3 | 210.9 ± 19.6 | -15.9% |
| Spare Respiratory Capacity (%) | 108.0 ± 9.5 | 100.3 ± 8.9 | -7.1% |
Visualizations
Experimental Workflow
Caption: Seahorse XF Assay Workflow for FDP Analysis.
Signaling Pathway of Fructose-1,6-Diphosphate in Glycolysis
References
Application Notes and Protocols for In Vivo Delivery of Fructose Diphosphate Sodium in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphate (FDP), an endogenous intermediate of the glycolytic pathway, has demonstrated significant therapeutic potential in various preclinical models of disease. Its protective effects have been observed in conditions such as ischemia-reperfusion injury, neurological disorders, and inflammatory conditions. The effective in vivo delivery of FDP in rodent models is critical for elucidating its mechanisms of action and evaluating its therapeutic efficacy. These application notes provide detailed protocols for the primary routes of administration of sodium fructose (B13574) diphosphate (B83284) in rats and mice, along with a summary of pharmacokinetic data and insights into its molecular signaling pathways.
Data Presentation: Pharmacokinetics and Dosage
The following tables summarize quantitative data from various studies on the in vivo administration of fructose diphosphate sodium in rodent models.
Table 1: Intravenous (IV) Administration of this compound
| Species | Dosage | Vehicle | Key Pharmacokinetic Parameters | Study Focus | Reference |
| Rat | 250 - 4000 mg/kg | Not Specified | LD50: 1068 mg/kg (24h). Significant decrease in ionic calcium at ≥250 mg/kg. Significant increase in serum phosphate (B84403) at ≥750 mg/kg. | Toxicity | [1] |
| Rabbit | 40 mg/kg (bolus) + 2.0 mg/kg/min (infusion) | 5% FDP solution | Not specified | Cardiac resuscitation | [2] |
Table 2: Intraperitoneal (IP) Administration of this compound
| Species | Dosage | Vehicle | Key Pharmacokinetic Parameters | Study Focus | Reference |
| Rat (Sprague-Dawley) | 0.5 g/kg | 0.1M phosphate buffered saline, pH 7 | Peak blood levels observed around 1-2 hours post-injection. FDP levels in blood and brain increase simultaneously. Levels in liver, kidney, muscle, and fat return to baseline by 12 hours, but remain elevated in blood and brain. | Pharmacokinetics, Neuroprotection | [3][4] |
| Mouse | 300 mg/kg | Saline | Reduced mechanical hyperalgesia from 1 to 7 hours post-administration. | Neuropathic pain | [5] |
| Neonatal Rat | ≥ 500 mg/kg | Saline | Significantly reduced brain injury after hypoxia-ischemia. | Neuroprotection | [6] |
Table 3: Oral Administration of this compound
| Species | Dosage | Vehicle | Key Pharmacokinetic Parameters | Study Focus | Reference |
| Rat | 180 mg/kg (daily for 7 days) | Not Specified | Significant increase in plasma FDP concentration. Cmax: 182.85 µg/mL, Tmax: 45 min. | Pharmacokinetics | [7] |
| Rat | Not specified, 0.5% in drinking water for 7 days | Water | Significant increase in brain FDP levels. | Pharmacokinetics | [3] |
| Mouse | 300 mg/kg | Not Specified | Reduced mechanical hyperalgesia from 1 to 7 hours post-administration. | Neuropathic pain | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound salt (trisodium or dicalcium salt)
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
pH meter
-
Sterile syringes and needles
Procedure:
-
Under aseptic conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile saline or PBS to achieve the target concentration (e.g., 250 mg/mL for intraperitoneal injection in rats[3]).
-
Gently vortex or swirl the vial until the powder is completely dissolved.
-
Measure the pH of the solution and adjust to approximately 7.0-7.4 if necessary, using sterile, dilute HCl or NaOH.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile vial. This is a critical step to ensure the sterility of the injectate and prevent infection.
-
Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
Materials:
-
Prepared sterile this compound solution
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile syringes (e.g., 1 mL) with small gauge needles (27-30 G)
-
Sterile gauze
Procedure:
-
Warm the mouse's tail using a heat lamp or by placing the mouse on a warming pad for a few minutes to induce vasodilation of the tail veins, making them more visible and easier to access.
-
Place the mouse in a suitable restraint device to secure it and expose the tail.
-
Swab the tail with 70% ethanol to clean the injection site and enhance vein visualization.
-
Identify one of the lateral tail veins.
-
Using a sterile syringe with an appropriate needle, insert the needle bevel-up into the vein at a shallow angle.
-
A successful insertion may be indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the calculated volume of the FDP solution. Monitor for any swelling at the injection site, which would indicate a subcutaneous injection.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Intraperitoneal (IP) Injection in Rats
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (e.g., 3 mL) with appropriate gauge needles (23-25 G)
-
70% ethanol
-
Sterile gauze
Procedure:
-
Gently restrain the rat, exposing the abdomen. The animal can be held with its head tilted slightly downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder, respectively.
-
If the aspiration is clear, slowly inject the calculated volume of the FDP solution.
-
Withdraw the needle and return the rat to its cage. Monitor for any signs of distress.
Protocol 4: Oral Gavage in Mice
Materials:
-
Prepared this compound solution
-
Flexible or rigid oral gavage needle with a ball-tip (20-22 G for adult mice)
-
Sterile syringe
Procedure:
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and avoid perforation.
-
Gently insert the gavage needle into the mouth, directing it over the tongue towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.
-
Once the needle is properly positioned in the esophagus and advanced to the predetermined depth, slowly administer the FDP solution.
-
After administration, gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Signaling Pathways and Mechanisms of Action
Fructose-1,6-bisphosphate exerts its biological effects through modulation of several key signaling pathways.
Glycolysis and Energy Metabolism
As a central intermediate in glycolysis, exogenous FDP can bypass the rate-limiting step catalyzed by phosphofructokinase-1 (PFK-1), thereby directly fueling the downstream production of ATP. This is particularly beneficial in ischemic conditions where glucose uptake and PFK-1 activity are impaired.
Caption: FDP's role in the glycolytic pathway.
Neuroprotection: Modulation of MAPK/ERK and PLC Signaling
In neuronal cells, FDP has been shown to provide neuroprotection against excitotoxicity. This effect is, in part, mediated by the downregulation of reactive oxygen species (ROS) production through the p38 MAPK/ERK pathway. Additionally, FDP can activate phospholipase C (PLC) and MEK/ERK signaling pathways, which are involved in cellular survival and response to stress.[5][8]
Caption: FDP-mediated neuroprotective signaling pathways.
Anti-Inflammatory Action: Adenosinergic Pathway
The anti-inflammatory effects of FDP are linked to the activation of the adenosinergic pathway. FDP administration can increase extracellular adenosine (B11128) levels. Adenosine, acting through its A1 and A2a receptors, subsequently activates the NO/cGMP/PKG/K+ATP signaling cascade, leading to a reduction in inflammation and inflammatory pain.[9]
Caption: FDP's anti-inflammatory signaling cascade.
Conclusion
The in vivo administration of this compound in rodent models is a valuable tool for investigating its therapeutic potential. The choice of administration route depends on the specific research question, with intravenous delivery providing rapid systemic exposure, intraperitoneal injection offering a convenient alternative for repeated dosing, and oral gavage allowing for the assessment of bioavailability and gastrointestinal absorption. The provided protocols and data summaries serve as a comprehensive resource for researchers employing this compound in their preclinical studies. Understanding its multifaceted mechanisms of action, including direct metabolic effects and modulation of key signaling pathways, will be crucial for its further development as a therapeutic agent.
References
- 1. CN101244071A - Preparation method of this compound injection - Google Patents [patents.google.com]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in cancer prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of D-fructose-1,6-bisphosphate against beta-amyloid induced neurotoxicity in rat hippocampal organotypic slice culture: involvement of PLC and MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac phosphatase-deficient 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase increases glycolysis, hypertrophy, and myocyte resistance to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Neuroprotection by fructose-1,6-bisphosphate involves ROS alterations via p38 MAPK/ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fructose-1,6-bisphosphate reduces inflammatory pain-like behaviour in mice: role of adenosine acting on A1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Stability of fructose diphosphate sodium in different experimental buffers and pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of fructose (B13574) diphosphate (B83284) sodium in various experimental buffers and pH conditions. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked questions (FAQs)
Q1: What is the optimal pH range for the stability of fructose diphosphate sodium in aqueous solutions?
A1: While comprehensive pH stability data across a wide range of buffers is limited in publicly available literature, a pH range of 5.5 to 7.5 is generally recommended for maintaining the stability of this compound in solution. A safety data sheet for the trisodium (B8492382) salt indicates a pH of 5.5-6.5.[1] It has also been shown to be stable at a pH of 8.8 in Total Parenteral Nutrition (TPN) admixtures at room temperature for up to 30 days, suggesting good stability in mildly alkaline conditions as well.[2]
Q2: How does temperature affect the stability of this compound solutions?
Q3: Which buffer system is best for my experiment involving this compound?
A3: The choice of buffer depends on your specific experimental requirements. Here's a general comparison:
-
Phosphate (B84403) Buffers (e.g., PBS): These are commonly used and provide good buffering capacity in the physiological pH range. However, be cautious of potential precipitation when working with high concentrations of divalent cations like Ca²⁺ or Mg²⁺.
-
Tris Buffers: Tris is widely used in biological research and is generally compatible with fructose diphosphate. A key consideration is that the pH of Tris buffers is sensitive to temperature changes. It is crucial to adjust the pH at the temperature at which your experiment will be conducted.
-
HEPES Buffers: HEPES is a zwitterionic buffer that is often used in cell culture applications and is known for maintaining pH stability. It is a good alternative to bicarbonate-based buffers.
A study on Total Parenteral Nutrition (TPN) solutions, which are complex mixtures, demonstrated the high stability of fructose-1,6-diphosphate (B8644906) over 60 days at 5°C, indicating its compatibility with various components.[2]
Q4: Can I autoclave solutions containing this compound?
A4: Autoclaving is not recommended. The high temperatures and pressures of autoclaving can lead to the degradation of fructose diphosphate. It is best to prepare solutions using sterile buffers and aseptic techniques or to sterilize the solution by filtration through a 0.22 µm filter.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of fructose diphosphate stock solution. | Prepare fresh stock solutions regularly. Store aliquots at -20°C or below to minimize freeze-thaw cycles. Verify the concentration of your stock solution periodically using a suitable analytical method (e.g., HPLC). |
| Precipitate formation in the buffer | Incompatibility of phosphate buffer with divalent cations. | If using a phosphate buffer with high concentrations of Ca²⁺ or Mg²⁺, consider switching to a different buffer system like Tris or HEPES. Alternatively, prepare the final solution by adding the components in a specific order, often with dilute solutions, to avoid localized high concentrations. |
| Unexpected pH shift during experiment | Temperature-dependent pH of Tris buffer. | If using a Tris buffer, ensure the pH is adjusted at the experimental temperature. Monitor the pH of your solution throughout the experiment if temperature fluctuations are expected. |
| Loss of activity in enzymatic assays | Enzymatic degradation of fructose diphosphate. | Ensure that your solutions are free from contaminating enzymes, especially phosphatases. Use high-purity reagents and sterile techniques. The enzymatic hydrolysis of fructose-1,6-bisphosphate is a known biological process.[3] |
Stability Data Summary
The following table summarizes the known stability of this compound under different conditions. Note that comprehensive quantitative data is limited, and the information is based on available studies.
| Buffer/Solution | pH | Temperature | Duration | Stability | Reference |
| Total Parenteral Nutrition (TPN) Admixture | - | 5°C | 60 days | Stable | [2] |
| Total Parenteral Nutrition (TPN) Admixture | 8.8 | Room Temperature | 30 days | Stable | [2] |
| Aqueous Solution (from SDS) | 5.5 - 6.5 | Standard Conditions | Not Specified | Stable | [1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound in a specific buffer and pH using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound salt
-
Selected buffer components (e.g., Tris base, phosphoric acid)
-
High-purity water
-
pH meter
-
HPLC system with a suitable detector (e.g., CAD, RI, or UV after derivatization)
-
Analytical column suitable for sugar phosphate analysis.[4]
-
Sterile filters (0.22 µm)
2. Buffer Preparation:
-
Prepare the desired buffer at the target concentration and pH. For example, to prepare a 100 mM Tris-HCl buffer at pH 7.4, dissolve the appropriate amount of Tris base in water, adjust the pH with HCl, and bring it to the final volume.
-
Filter the buffer through a 0.22 µm sterile filter.
3. Sample Preparation:
-
Accurately weigh and dissolve this compound in the prepared buffer to achieve the desired concentration.
-
Divide the solution into multiple aliquots in sterile tubes to be stored under different conditions (e.g., 4°C, 25°C, -20°C).
4. Stability Study:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Analyze the concentration of fructose diphosphate in each sample using a validated HPLC method.
-
Monitor for the appearance of degradation products.
5. Data Analysis:
-
Plot the concentration of fructose diphosphate as a function of time for each condition.
-
Calculate the degradation rate and, if applicable, the half-life of the compound under each condition.
Visualizations
Logical Workflow for Buffer Selection and Stability Testing
Caption: Workflow for assessing the stability of fructose diphosphate.
Potential Degradation Pathway of Fructose Diphosphate
Caption: Potential hydrolysis pathway of fructose diphosphate.
References
Optimizing the concentration of fructose diphosphate sodium for cell viability assays
Technical Support Center: Fructose (B13574) Diphosphate (B83284) Sodium in Cell Viability Assays
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the effective use of Fructose Diphosphate Sodium (FDP), also known as Fructose-1,6-bisphosphate (F16bP), in cell viability and proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of adding Fructose Diphosphate (FDP) to a cell viability assay?
A1: FDP is a key high-energy intermediate in the glycolysis pathway.[1][2] Its primary purpose in cell viability assays is to serve as a cytoprotective agent, especially under conditions of cellular stress like hypoxia or chemical-induced injury.[1] By providing an immediate energy substrate, exogenous FDP can help maintain cellular ATP levels, preserve the stability and function of organelle membranes, and reduce oxidative stress, thereby supporting cell health and viability during experimental manipulations.[1][2]
Q2: How does FDP impact cellular metabolism in the context of a viability assay?
A2: Exogenous FDP can enter the cell and be directly utilized in the glycolytic pathway.[2] This bypasses the initial energy-investment steps of glycolysis, leading to a more efficient generation of ATP.[3][4] This boost in energy metabolism is particularly beneficial for cells under ischemic or hypoxic conditions, helping to mitigate damage and improve cell function and activity.[2] It activates key glycolytic enzymes like phosphofructokinase and pyruvate (B1213749) kinase, further enhancing ATP concentration.[2]
Q3: Can FDP interfere with the readout of common cell viability assays (e.g., MTT, XTT, CCK-8)?
A3: Yes, this is a critical consideration. Assays like MTT, XTT, and CCK-8 measure cell viability by assessing the metabolic activity, specifically the reducing power (NADH/NADPH levels) of the cells.[5] Since FDP directly boosts glycolysis, it can increase the intracellular pool of NADH and NADPH.[5] This can lead to an artificially inflated colorimetric signal, suggesting higher viability or proliferation than what is actually occurring.[5] Therefore, it is crucial to include proper controls.
Q4: What is a good starting concentration for FDP in my experiments?
A4: The optimal concentration of FDP is highly dependent on the cell type and the specific experimental conditions (e.g., level of stress).[6] A dose-response experiment is strongly recommended.[7][8] Based on literature, a common starting range for in vitro studies is between 0.5 mM and 10 mM .[6][7]
Q5: When should I add FDP to my cell culture during the experiment?
A5: FDP is typically added either as a pretreatment before inducing a cellular stressor or co-currently with the experimental treatment. The timing depends on the experimental goal. If the aim is to protect cells from an impending insult (e.g., hypoxia, toxin), a pre-incubation period is advisable. If the goal is to support cells during a prolonged treatment, co-incubation is more appropriate.
Troubleshooting Guide
This section addresses common issues encountered when using FDP in cell viability assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Artificially High Viability Reading | FDP is boosting cellular metabolism (NADH/NADPH production), which is the direct readout of the assay.[5] | 1. Include a "Reagent Control": In cell-free wells, add your media, FDP, and the viability assay reagent (e.g., MTT) to check for direct chemical reactions. 2. Include a "FDP-only Control": Culture cells with FDP but without your test compound. This will establish a new baseline for 100% viability in the presence of FDP. 3. Normalize Data: Calculate the effect of your test compound relative to the FDP-only control, not the vehicle control without FDP. 4. Use an Alternative Assay: Consider a non-metabolic viability assay, such as a trypan blue exclusion assay or a live/dead fluorescent stain, to confirm results.[5] |
| Inconsistent or Non-Reproducible Results | The optimal FDP concentration has not been determined for your specific cell line or experimental conditions. Cell seeding density may be suboptimal, leading to variability in metabolic states.[9] | 1. Perform a Dose-Response Curve: Test a range of FDP concentrations (e.g., 0, 0.5, 1, 2.5, 5, 10 mM) to find the optimal, non-toxic concentration for your cells.[7] 2. Optimize Seeding Density: Ensure cells are in the exponential growth phase during the assay.[10] Run a preliminary experiment to determine the ideal number of cells per well that gives a linear response with your viability reagent.[11] |
| Decreased Cell Viability at High FDP Concentrations | Very high concentrations of any sugar, including FDP, can cause osmotic stress on cells, leading to cell death.[7] Fructose metabolism can sometimes lead to the accumulation of toxic byproducts.[8] | 1. Check Media Osmolarity: If using high FDP concentrations, ensure the osmolarity of the culture medium is not drastically altered.[8] 2. Re-run Dose-Response: Confirm the dose-response curve to identify the cytotoxic threshold for your specific cell line.[7] |
| No Protective Effect Observed | The concentration of FDP may be too low. The incubation time with FDP may be insufficient. The cellular stressor being used may cause a form of cell death that cannot be rescued by metabolic support alone. | 1. Increase FDP Concentration: Based on your dose-response curve, try a higher, non-toxic concentration. 2. Optimize Incubation Time: Conduct a time-course experiment to determine the optimal pre-incubation or co-incubation duration. 3. Re-evaluate the Mechanism: Consider if the cell death pathway induced by your treatment is primarily energy-dependent. |
Data Presentation: FDP Concentration Ranges
The following table summarizes FDP concentrations used in various experimental contexts. Note that the optimal concentration must be determined empirically for each specific cell line and assay.
| Application / Model | Effective Concentration Range | Notes |
| Cardiac Cells (in vitro) | 5 mM - 10 mM | Most effective range for increasing metabolism.[6] |
| Adipose-Derived Stem Cells (ASCs) | 0.5 mM - 1 mM | Used to assess effects under ischemia-mimicking conditions.[6] |
| General Cell Culture (Starting Range) | 5 mM - 50 mM | This is a broad range cited for fructose, a related sugar; a dose-response is critical.[7] |
| Fat Grafting (in vivo, rat model) | 2.5 g/kg - 4 g/kg (intraperitoneal) | Doses found to be most effective for graft protection.[6] |
Experimental Protocols
Protocol 1: Determining the Optimal FDP Concentration using an MTT Assay
This protocol outlines the steps to identify the ideal, non-toxic concentration of FDP for your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density to ensure they are in the exponential growth phase at the time of the assay.[7]
-
Media Preparation: Prepare culture media containing a range of FDP concentrations (e.g., 0, 0.5, 1, 2.5, 5, 10, 20 mM). The 0 mM well will serve as the negative control.
-
Treatment: After allowing cells to adhere (typically overnight), replace the standard medium with the various FDP-containing media.
-
Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).[7]
-
MTT Assay:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the crystals.[12][13]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[11]
-
Analysis: Calculate the percentage of cell viability for each FDP concentration relative to the 0 mM control. Plot viability versus FDP concentration to determine the dose-response curve and identify the optimal concentration that does not impair viability.[7]
Visualizations: Pathways and Workflows
Signaling Pathway
The diagram below illustrates the mechanism by which exogenous FDP provides cytoprotection. It enters the cell and directly fuels the later stages of glycolysis, boosting ATP production and enhancing cell survival under stress.
Caption: Mechanism of FDP-mediated cytoprotection.
Experimental Workflow
This workflow outlines the logical steps for conducting a cell viability experiment to test a compound's effect, using FDP as a cytoprotective agent.
Caption: Workflow for a cell viability assay using FDP.
References
- 1. Fructose 1,6-Bisphosphate: A Summary of Its Cytoprotective Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Khan Academy [khanacademy.org]
- 4. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fructose 1,6‐Bisphosphate as a Protective Agent for Experimental Fat Grafting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering artifacts related to fructose (B13574) diphosphate (B83284) sodium in metabolomics studies.
Frequently Asked Questions (FAQs)
Q1: What is fructose diphosphate sodium and why is it challenging in metabolomics?
Fructose-1,6-bisphosphate (FBP) is a key intermediate in glycolysis and gluconeogenesis.[1][2] In experimental settings, it is often used as its sodium salt. The challenges in its analysis arise from its polar nature, instability, and propensity to form various artifacts during sample preparation and analysis, particularly with mass spectrometry-based methods.[3][4]
Q2: What are the most common artifacts observed for fructose-1,6-bisphosphate?
The most common artifacts are in-source fragmentation, where the molecule breaks apart in the mass spectrometer's ion source, and the formation of various adducts, especially sodium adducts.[3][4][5][6][7] These artifacts can lead to misidentification and inaccurate quantification of FBP and other related metabolites.
Q3: Why is chromatographic separation critical for FBP analysis?
Chromatographic separation is crucial to distinguish FBP from its isomers, such as glucose-6-phosphate and fructose-6-phosphate (B1210287), which have the same mass.[4] It also helps to separate FBP from in-source fragments of other sugar phosphates that might have the same mass as FBP fragments.[4][5][6][7]
Troubleshooting Guides
Issue 1: Multiple peaks observed for Fructose-1,6-Bisphosphate (FBP) standard.
Possible Causes:
-
In-source Fragmentation: FBP can fragment in the ion source of the mass spectrometer, leading to the appearance of smaller sugar phosphate (B84403) peaks, such as triose-phosphates.[3][4][5][6][7]
-
Adduct Formation: FBP can form adducts with various ions present in the sample or mobile phase, most commonly sodium ([M+Na]+) and potassium ([M+K]+).[1][8] In negative ion mode, adducts with anions like chloride ([M+Cl]-) can be observed.
-
Isomeric Contamination: The commercial standard may contain other hexose (B10828440) bisphosphate isomers.
Troubleshooting Steps:
-
Optimize MS Source Conditions: Reduce the fragmentor or declustering potential and the source temperature to minimize in-source fragmentation.[9]
-
Control Adduct Formation:
-
Mobile Phase Modification: Add a small amount of ammonium (B1175870) acetate (B1210297) (~0.5 mM) to the mobile phase to reduce sodium adduct formation.[8] Using acetonitrile (B52724) instead of methanol (B129727) can also decrease the degree of sodium adduct formation.[8] Lowering the mobile phase pH with formic acid can promote the formation of the protonated molecule ([M+H]+) over metal adducts.[1]
-
Use High-Purity Reagents and Plasticware: Avoid glassware, as it can be a source of sodium ions.[1][10] Use high-purity solvents and reagents.
-
-
Verify Standard Purity: If possible, obtain a certificate of analysis for the standard or test it using an orthogonal technique.
Issue 2: Poor peak shape (tailing) for FBP.
Possible Causes:
-
Interaction with Metal Surfaces: Phosphate groups in FBP can interact with stainless steel components of the HPLC system, leading to peak tailing.[11]
-
Column Overload: Injecting too much sample can cause peak distortion.[12]
-
Inappropriate Mobile Phase: The pH and buffer concentration of the mobile phase can significantly impact peak shape for phosphorylated compounds.[12]
Troubleshooting Steps:
-
Use a Biocompatible HPLC System or PEEK Tubing: Minimize contact with stainless steel surfaces.
-
Add a Chelating Agent: Adding a small amount of a chelating agent like methylphosphonic acid to the mobile phase can reduce interactions with metal ions.[11]
-
Optimize Mobile Phase: Adjust the pH and buffer concentration. For basic compounds, a lower pH often results in more symmetrical peaks. Ensure the buffer has adequate capacity.[12]
-
Reduce Injection Volume/Concentration: Dilute the sample to check for column overload.[12]
-
Use a Guard Column: This can help protect the analytical column from contaminants that may cause peak tailing.[13]
Issue 3: Low signal or no detection of FBP in biological samples.
Possible Causes:
-
Metabolite Degradation: FBP is susceptible to enzymatic and chemical degradation during sample collection and extraction.[14]
-
Inefficient Extraction: The extraction protocol may not be suitable for highly polar compounds like FBP.[15][16]
-
Ion Suppression: Other molecules in the sample matrix can interfere with the ionization of FBP in the mass spectrometer.[17]
Troubleshooting Steps:
-
Rapid Quenching and Cold Extraction: Immediately quench metabolic activity by flash-freezing samples in liquid nitrogen.[14][18] Perform all extraction steps at low temperatures (e.g., on ice or at 4°C).[14][18]
-
Optimize Extraction Protocol: Use a polar solvent system, such as 80% methanol, for efficient extraction of phosphorylated metabolites.[19][20]
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components.
-
Use an Internal Standard: A stable isotope-labeled FBP internal standard can help to correct for extraction inefficiency and ion suppression.
Data Presentation
Table 1: Common Adducts and Fragments of Fructose-1,6-Bisphosphate in Mass Spectrometry.
| Ion Type | Formula | Theoretical m/z (Negative Ion Mode) | Theoretical m/z (Positive Ion Mode) | Notes |
| Deprotonated Molecule | [C₆H₁₂O₁₂P₂]²⁻ | 169.9884 | - | Doubly charged ion. |
| Deprotonated Molecule | [C₆H₁₃O₁₂P₂]⁻ | 339.9837 | - | Singly charged ion. |
| Sodium Adduct | [C₆H₁₂NaO₁₂P₂]⁻ | - | 363.9656 | Common in positive ion mode.[21] |
| In-source Fragment (Triose-phosphate) | [C₃H₅O₆P]⁻ | 168.9751 | - | Can be misinterpreted as glyceraldehyde-3-phosphate or dihydroxyacetone phosphate.[3][4] |
Experimental Protocols
Metabolite Extraction from Adherent Cells
This protocol is designed for the extraction of polar metabolites, including FBP, from adherent cell cultures.
-
Cell Culture: Grow cells to the desired confluency in a 6-well plate.
-
Quenching: Quickly aspirate the culture medium. Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites.[18] After the final wash, aspirate all liquid and place the plate on dry ice to quench metabolism.[18]
-
Extraction:
-
Sample Collection: Transfer the supernatant containing the polar metabolites to a new tube for LC-MS analysis.[18][19]
LC-MS/MS Analysis of Fructose-1,6-Bisphosphate
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of FBP.
-
Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar metabolites like sugar phosphates.[11][22][23][24] An example is a bridged-ethylene hybrid (BEH) amide column.[11]
-
Mobile Phase:
-
A: 10 mM ammonium acetate in water with 0.1% acetic acid
-
B: Acetonitrile
-
-
Gradient: A gradient from high organic to high aqueous content is typically used in HILIC. A representative gradient could be: 95% B to 50% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phosphorylated compounds.[25][26]
-
MS Parameters:
-
Scan Type: Full scan or Selected Ion Monitoring (SIM) for the expected m/z of FBP and its adducts/fragments.
-
Fragmentor/Declustering Potential: Keep as low as possible to minimize in-source fragmentation.
-
Gas Temperature: Optimize for signal intensity without causing thermal degradation.
-
-
Visualizations
Caption: Experimental workflow for metabolomics analysis of Fructose-1,6-Bisphosphate.
Caption: Troubleshooting logic for common FBP analysis artifacts.
References
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. Fructose 1,6-bisphosphate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Solution Additives that Desalt Protein Ions in Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics (Journal Article) | OSTI.GOV [osti.gov]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. support.waters.com [support.waters.com]
- 9. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. acdlabs.com [acdlabs.com]
- 11. Separation of ten phosphorylated mono-and disaccharides using HILIC and ion-pairing interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 15. Evaluation of Extraction Protocols for Simultaneous Polar and Non-Polar Yeast Metabolite Analysis Using Multivariate Projection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. shodexhplc.com [shodexhplc.com]
- 18. rockefeller.edu [rockefeller.edu]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. academic.oup.com [academic.oup.com]
- 24. agilent.com [agilent.com]
- 25. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity. | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
Potential interference of fructose diphosphate sodium with common enzymatic assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of fructose (B13574) diphosphate (B83284) sodium (Fructose-1,6-bisphosphate, F-1,6-BP) with common enzymatic assays.
Fructose-1,6-bisphosphate is a key intermediate in cellular metabolism and can act as an allosteric regulator for various enzymes. Its presence in experimental samples can lead to unexpected and misleading results in enzymatic assays. This guide will help you identify, understand, and mitigate these potential interferences.
Frequently Asked Questions (FAQs)
Q1: What is fructose diphosphate sodium and why might it interfere with my enzymatic assay?
A1: this compound is the sodium salt of fructose-1,6-bisphosphate (F-1,6-BP), a central metabolite in the glycolysis and gluconeogenesis pathways. It can interfere with enzymatic assays through several mechanisms:
-
Allosteric Regulation: F-1,6-BP can bind to enzymes at sites other than the active site, causing conformational changes that either activate or inhibit the enzyme's activity.
-
Chelation of Divalent Cations: As a doubly phosphorylated molecule, F-1,6-BP can chelate essential divalent cations like magnesium (Mg²⁺) and zinc (Zn²⁺), which are critical cofactors for many enzymes.[1][2]
-
Substrate Competition: In some cases, F-1,6-BP may structurally resemble the substrate of an enzyme, leading to competitive inhibition.
-
Phosphate (B84403) Group Interference: High concentrations of phosphate-containing compounds can interfere with assays that involve phosphate detection or with enzymes whose activity is sensitive to phosphate levels.
Q2: Which enzymatic assays are known to be affected by fructose-1,6-bisphosphate?
A2: Research has shown that F-1,6-BP can directly affect the activity of several enzymes. For example, it is a known allosteric activator of lactate (B86563) dehydrogenase (LDH) and pyruvate (B1213749) kinase.[3][4] It has also been observed to suppress luciferase activity in reporter gene assays.[5] While direct quantitative data for a broad range of common reporter enzymes is limited, interference is plausible for any assay that is dependent on divalent cations or sensitive to phosphorylated compounds.
Q3: My assay is showing unexpected activation/inhibition. How can I determine if F-1,6-BP is the cause?
A3: To determine if F-1,6-BP is interfering with your assay, you can perform a series of control experiments:
-
Spike-in Control: Add F-1,6-BP to a control reaction that does not contain your sample. If you observe a change in signal, it is likely that F-1,6-BP is directly affecting one of the assay components.
-
Orthogonal Assay: Validate your findings using a different assay method that relies on a different detection principle and is less likely to be affected by F-1,6-BP.
-
Ion Supplementation: If you suspect interference via cation chelation, you can add excess divalent cations (e.g., Mg²⁺, Zn²⁺) to the assay buffer to see if this rescues the enzyme activity.[1]
Troubleshooting Guides
Issue 1: Unexpected Increase in Enzyme Activity
If you observe an unexpected increase in your assay signal, F-1,6-BP may be acting as an allosteric activator of your target enzyme or a component of your detection system.
Troubleshooting Steps:
-
Confirm Allosteric Activation:
-
Run the assay with varying concentrations of F-1,6-BP in the absence of your test compound to generate a dose-response curve. This will help you understand the extent of activation.
-
Consult the literature to see if your enzyme of interest is a known target for F-1,6-BP activation. Lactate dehydrogenase is a known example.[3]
-
-
Review Assay Components:
-
If you are using a coupled enzymatic assay, F-1,6-BP could be activating one of the coupling enzymes. Test each enzyme in the cascade separately for sensitivity to F-1,6-BP.
-
Quantitative Data on F-1,6-BP Interference
The following table summarizes known and potential effects of F-1,6-BP on common enzymes.
| Enzyme | Common Use in Assays | Known or Potential Effect of F-1,6-BP | Quantitative Data (if available) | Potential Mechanism |
| Lactate Dehydrogenase (LDH) | Cytotoxicity assays, coupled assays | Activation | Acts as a positive allosteric effector, increasing catalytic speed.[3] | Allosteric Regulation |
| Luciferase | Reporter gene assays | Inhibition/Suppression | Suppresses RANKL-induced NF-κB-dependent luciferase activity.[5] | Not fully elucidated; may involve interaction with the signaling pathway or the enzyme itself. |
| Alkaline Phosphatase (ALP) | Reporter enzyme in ELISA | Potential Inhibition | No direct data for F-1,6-BP. However, other phosphorylated molecules are known inhibitors.[6][7] | Chelation of essential Zn²⁺ and Mg²⁺ ions;[1][2] potential competitive inhibition by phosphate groups.[4] |
| Horseradish Peroxidase (HRP) | Reporter enzyme in ELISA, Western blotting | Potential Inhibition | No direct data for F-1,6-BP. High phosphate concentrations can decrease HRP stability.[8][9] | High local concentration of phosphate groups from F-1,6-BP may affect enzyme stability. |
Issue 2: Unexpected Decrease in Enzyme Activity
A decrease in signal in the presence of F-1,6-BP could indicate direct inhibition of the enzyme or interference with the assay chemistry.
Troubleshooting Steps:
-
Investigate Cation Chelation:
-
As F-1,6-BP can chelate divalent cations, this is a likely mechanism for inhibition of metalloenzymes like alkaline phosphatase.
-
Experimental Protocol: Titrate increasing concentrations of MgCl₂ or ZnCl₂ into your assay in the presence of the interfering concentration of F-1,6-BP. A restoration of enzyme activity would suggest that chelation is the primary mode of interference.
-
-
Assess Interference with Detection:
-
For absorbance-based assays, check if F-1,6-BP absorbs light at the detection wavelength.
-
For fluorescence-based assays, check for quenching or autofluorescence of F-1,6-BP.
-
Experimental Protocols
Protocol 1: General Screening for F-1,6-BP Interference
Objective: To determine if F-1,6-BP interferes with an enzymatic assay.
Methodology:
-
Prepare Reagents: Prepare all assay components (buffer, substrate, enzyme) as you would for a standard experiment. Prepare a stock solution of sodium fructose diphosphate in the assay buffer.
-
Assay Setup: In a microplate, set up the following reactions:
-
Negative Control: All assay components except the enzyme.
-
Positive Control: All assay components.
-
Test Wells: All assay components with varying concentrations of F-1,6-BP.
-
-
Incubation: Incubate the plate according to your standard protocol.
-
Detection: Measure the signal (absorbance, fluorescence, luminescence) using a plate reader.
-
Data Analysis: Compare the signal in the test wells to the positive and negative controls. A significant deviation in the signal in the presence of F-1,6-BP indicates interference.
Protocol 2: Investigating Cation Chelation by F-1,6-BP
Objective: To determine if the inhibitory effect of F-1,6-BP is due to the chelation of essential divalent cations.
Methodology:
-
Determine Inhibitory Concentration: From Protocol 1, determine a concentration of F-1,6-BP that causes significant inhibition (e.g., IC50 or a concentration that gives >50% inhibition).
-
Assay Setup: In a microplate, set up the following reactions:
-
Control: All assay components.
-
Inhibition Control: All assay components + the inhibitory concentration of F-1,6-BP.
-
Rescue Wells: All assay components + inhibitory F-1,6-BP + varying concentrations of a divalent cation (e.g., MgCl₂ or ZnCl₂ from 0.1 mM to 10 mM).
-
-
Incubation and Detection: Follow your standard assay protocol.
-
Data Analysis: Plot the enzyme activity against the concentration of the added divalent cation. A dose-dependent recovery of enzyme activity indicates that the interference is likely due to cation chelation.
Visualizations
Caption: Troubleshooting workflow for identifying F-1,6-BP interference.
Caption: Mechanism of enzyme inhibition by cation chelation.
This technical support center provides a starting point for addressing potential interference from this compound in your enzymatic assays. By following these troubleshooting guides and experimental protocols, you can better understand your results and ensure the accuracy of your data.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct Metal Ion Requirements for the Phosphomonoesterase and Phosphodiesterase Activities of Calf Intestinal Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Studies on alkaline phosphatase. Inhibition by phosphate derivatives and the substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on alkaline phosphatase: Inhibition by phosphate derivatives and the substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Preventing the degradation of fructose diphosphate sodium in aqueous solutions during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of fructose (B13574) diphosphate (B83284) sodium. Our goal is to help you prevent degradation and ensure the stability of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for fructose diphosphate sodium in an aqueous solution?
A1: this compound in aqueous solutions primarily degrades through two main pathways:
-
Hydrolysis: The phosphate (B84403) esters can be hydrolyzed, leading to the formation of fructose-6-phosphate (B1210287) and inorganic phosphate. This is a significant cause of potency loss.
-
Maillard Reaction: The fructose moiety can react with amino acids or other amine-containing compounds, if present, in a non-enzymatic browning reaction. This can lead to discoloration and the formation of complex degradation products.[1][2]
Q2: What are the optimal storage conditions for aqueous solutions of this compound?
A2: To minimize degradation, aqueous solutions of this compound should be stored in airtight containers, protected from light, and kept at refrigerated temperatures (2-8 °C).[3] For long-term storage, freezing (-20 °C or below) is recommended. Avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of the solution is a critical factor in the stability of this compound. Acidic conditions can accelerate the hydrolysis of the phosphate esters.[4] Some studies suggest that a slightly acidic pH range of 3.0 to 4.5 can improve long-term stability for certain formulations, though this is application-dependent.[5] Alkaline conditions can promote the Maillard reaction if amines are present.[1]
Q4: Can I sterilize my this compound solution by autoclaving?
A4: Autoclaving involves high temperatures, which can significantly accelerate both hydrolysis and the Maillard reaction, leading to degradation and discoloration.[6] Therefore, sterile filtration using a 0.22 µm filter is the recommended method for sterilizing aqueous solutions of this compound.
Troubleshooting Guides
Issue 1: Discoloration (Browning) of the Solution
Possible Cause:
-
Maillard Reaction: This is the most common cause of browning and is more likely to occur at elevated temperatures and in the presence of amino acids or other amine sources.[1][6] The reaction is also promoted by alkaline pH.
-
Caramelization: At very high temperatures, fructose itself can caramelize, though this is less common under typical laboratory storage conditions.[6]
Solutions:
-
Control Temperature: Prepare and store solutions at low temperatures (refrigerated or frozen). Avoid heating.
-
Control pH: Maintain a neutral to slightly acidic pH. If your experimental conditions require an alkaline pH, be aware of the increased risk of browning.
-
Use High-Purity Reagents: Ensure that your this compound and other solution components are free from amine contaminants.
-
Add Antioxidants: Consider adding an antioxidant such as sodium pyrosulfite or ascorbic acid to inhibit oxidative processes that can contribute to color formation.[7][8]
Issue 2: Precipitation in the Solution
Possible Cause:
-
Incompatibility with Divalent Cations: Fructose diphosphate can form insoluble salts with divalent cations, particularly calcium (Ca²⁺).[9]
-
Low Solubility at High Concentrations or in Mixed Solvents: The solubility of this compound is dependent on temperature and the solvent system. High concentrations or the addition of organic solvents like ethanol (B145695) can lead to precipitation.[10]
Solutions:
-
Avoid Divalent Cations: If possible, avoid the inclusion of high concentrations of divalent cations in your formulation.
-
Use Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze degradation and potentially form insoluble complexes.[11]
-
Verify Solubility: Consult solubility data before preparing highly concentrated solutions or using mixed solvent systems. Ensure the temperature is appropriate to maintain solubility.
Issue 3: Loss of Potency (Decreased Concentration of Fructose Diphosphate)
Possible Cause:
-
Hydrolysis: The primary cause of potency loss is the hydrolysis of the phosphate esters, which is accelerated by acidic pH and elevated temperatures.[4]
Solutions:
-
Strict Temperature Control: Store solutions at recommended low temperatures.
-
pH Optimization and Buffering: Maintain an appropriate pH for your application, considering that acidic conditions can increase hydrolysis. The use of a suitable buffer, such as a citrate (B86180) buffer, can help maintain a stable pH.[7]
-
Fresh Preparation: For critical applications, prepare solutions fresh and use them promptly.
Quantitative Data on Degradation
The following tables provide an overview of the impact of temperature and pH on the degradation of fructose and related compounds. Note that direct kinetic data for this compound is limited in the public domain; therefore, data for fructose is used as an illustrative proxy.
Table 1: Effect of Temperature on Fructose Degradation
| Temperature (°C) | Condition | Approximate Degradation Rate | Reference |
| 70-80 | Acidic pH | 50% degradation in 1-2 hours | [12] |
| 90-100 | Acidic pH | Complete degradation in 1-1.5 hours | [12] |
| 100 | pH 4.0 - 12.0 | Rate increases with temperature | [6] |
Table 2: Effect of pH on Fructose Degradation (at 100 °C)
| pH | Relative Rate of Fructose Loss | Relative Rate of Browning | Reference |
| 4.0 | Low | Low | [6] |
| 7.0 | Moderate | Moderate | [6] |
| 10.0 | High | High | [6] |
| 12.0 | Very High | Very High | [6] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the analysis of this compound and its potential degradation products, such as fructose-6-phosphate.
1. Chromatographic Conditions:
-
Column: Anion exchange column (e.g., AS11-HC) or a mixed-mode column (e.g., Newcrom B).[6][7]
-
Mobile Phase: A common mobile phase is a potassium hydroxide (B78521) (KOH) gradient for anion exchange chromatography or an acetonitrile/water mixture with an ammonium (B1175870) formate (B1220265) buffer for mixed-mode chromatography.[6][7]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detector: Suppressed conductivity detector or a Charged Aerosol Detector (CAD).[6][7]
-
Column Temperature: 30 °C.[6]
-
Injection Volume: 10-20 µL.[6]
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in ultrapure water. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Dilute the aqueous this compound solution to be tested with ultrapure water to fall within the concentration range of the calibration curve.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.
3. Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the fructose diphosphate peak based on its retention time and the calibration curve.
-
Monitor for the appearance of new peaks or an increase in the size of peaks corresponding to known degradation products (e.g., fructose-6-phosphate, inorganic phosphate).
4. Validation (brief overview):
-
Specificity: Demonstrate that the method can resolve fructose diphosphate from its degradation products and other components in the solution.
-
Linearity: Show a linear relationship between the peak area and the concentration of the reference standard over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
Visualizations
Caption: Primary degradation pathways for this compound in aqueous solutions.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. mdpi.com [mdpi.com]
- 3. Validation of a rapid and sensitive HPLC/MS method for measuring sucrose, fructose and glucose in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fructose 1,6-bisphosphate: isomeric composition, kinetics, and substrate specificity for the aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101244071A - Preparation method of this compound injection - Google Patents [patents.google.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. HPLC Determination of Fructose 1,6 Bisphosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 8. dpointernational.com [dpointernational.com]
- 9. Sodium d-fructose-1,6-diphosphate vs. sodium monohydrogen phosphate in total parenteral nutrition: a comparative in vitro assessment of calcium phosphate compatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. office2.jmbfs.org [office2.jmbfs.org]
Technical Support Center: Overcoming Poor Cellular Uptake of Fructose Diphosphate Sodium in Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fructose (B13574) diphosphate (B83284) sodium (FDP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to poor cellular uptake of FDP in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of fructose diphosphate sodium (FDP) often poor in vitro?
A1: The poor cellular uptake of FDP is primarily due to its physicochemical properties. As a highly charged and hydrophilic molecule, FDP has low passive permeability across the lipophilic cell membrane. Cellular uptake is not a result of simple diffusion but is believed to be mediated by protein-dependent processes, which can be cell-type specific and may have limited capacity.
Q2: What are the known mechanisms for FDP cellular uptake?
A2: Studies have indicated that FDP enters cells through at least two distinct protein-dependent processes.[1] There is evidence for a high-affinity, saturable transport system that is active at micromolar concentrations, and a low-affinity, non-saturable system that becomes more dominant at millimolar concentrations.[1][2] The specific transporters responsible for FDP uptake have not been fully identified, but they are likely transporters for other phosphorylated sugars.
Q3: Does FDP uptake vary between different cell types?
A3: Yes, the uptake of FDP is highly dependent on the cell type. For instance, cardiac myocytes have been shown to have a significantly higher uptake of FDP compared to other cell types.[1][2] It is crucial to characterize FDP uptake in your specific cell line of interest.
Q4: Can increasing the concentration of FDP in the culture medium improve uptake?
A4: Yes, due to the presence of a non-saturable uptake component, increasing the extracellular concentration of FDP, typically into the millimolar range, can lead to increased intracellular levels.[1][3] However, it is important to consider potential off-target effects and the physiological relevance of using high concentrations in your experimental model.
Q5: Are there any known inhibitors of FDP uptake?
A5: Yes, studies have shown that other phosphorylated compounds can inhibit FDP uptake, suggesting competition for the same transport mechanisms. Known inhibitors include inorganic phosphate (B84403) (Pi), other phosphorylated sugars (such as ribulose-1,5-phosphate and fructose-1-phosphate), and nucleotides like ATP, ADP, and AMP.[1][2]
Troubleshooting Guide
Issue 1: Low or Undetectable Intracellular FDP Levels
This is the most common issue encountered. The following steps can help you troubleshoot and optimize your experiments.
Potential Cause & Suggested Solution
-
Inherent Low Permeability of the Cell Line:
-
Solution 1: Optimize FDP Concentration. Systematically increase the concentration of FDP in your culture medium. A dose-response experiment will help you identify a concentration that provides sufficient uptake without causing cytotoxicity.
-
Solution 2: Modulate Divalent Cations. The permeability of some cell lines can be transiently increased by altering the concentration of divalent cations in the culture medium.[4] For example, reducing the Mg²⁺ concentration while maintaining or slightly increasing the Ca²⁺ concentration may enhance uptake.[4] It is critical to perform cell viability assays to ensure this modification is not toxic to your cells.
-
Solution 3: Evaluate Alternative Cell Lines. If feasible, consider using a cell line known to have higher uptake of phosphorylated sugars or one that is more amenable to permeability enhancement techniques.
-
-
Suboptimal Incubation Time:
-
Solution: Perform a Time-Course Experiment. Measure intracellular FDP concentrations at various time points (e.g., 30 minutes, 1, 2, 4, and 8 hours) to determine the optimal incubation time for maximal uptake in your specific cell line. In some cells, like cardiac myocytes, uptake can appear to equilibrate within 60 minutes.[1]
-
-
Competition from Media Components:
-
Solution: Use a Simplified Buffer System. Standard culture media contain various components that could potentially inhibit FDP uptake. For the duration of the FDP incubation, consider replacing the complete medium with a simpler, defined buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements) to minimize competitive inhibition.
-
-
Inefficient Metabolite Extraction:
-
Solution: Optimize Extraction Protocol. Ensure your cell lysis and metabolite extraction protocol is efficient for phosphorylated sugars. A common method involves rapid quenching of metabolism by washing with ice-cold PBS, followed by extraction with a cold solvent like 80% methanol.[5] It's crucial to keep samples cold throughout the process to prevent metabolite degradation.[6]
-
Issue 2: High Variability in FDP Uptake Between Replicates
Potential Cause & Suggested Solution
-
Inconsistent Cell Seeding Density:
-
Solution: Ensure Uniform Cell Seeding. Variations in cell number per well or dish will lead to inconsistent FDP uptake. Implement a strict protocol for cell counting and seeding to ensure uniformity across all experimental replicates.
-
-
Incomplete Removal of Extracellular FDP:
-
Solution: Rigorous Washing Steps. After incubation with FDP, it is critical to thoroughly wash the cells to remove any residual extracellular compound. Perform at least three washes with ice-cold phosphate-buffered saline (PBS) to stop uptake and eliminate background signal.
-
-
Cell Viability Issues:
-
Solution: Monitor Cell Health. The experimental conditions, including the concentration of FDP or any permeability-enhancing agents, may be affecting cell viability. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your uptake experiments to ensure that your observations are not confounded by cytotoxicity.
-
Data Presentation
Table 1: Factors Influencing this compound (FDP) Cellular Uptake
| Factor | Observation | Implication for Experimental Design | Reference(s) |
| Extracellular Concentration | Uptake is dose-dependent, with a non-saturable component at millimolar concentrations. | Perform a dose-response curve to find the optimal FDP concentration. | [1][3][7] |
| Cell Type | Uptake varies significantly, with cardiac myocytes showing high uptake. | Characterize FDP uptake in your specific cell model. | [1][2] |
| Incubation Time | Uptake can equilibrate, for example, within 60 minutes in cardiac myocytes. | Determine the optimal incubation time with a time-course experiment. | [1] |
| Divalent Cations (Ca²⁺, Mg²⁺) | Absence of Mg²⁺ with the presence of Ca²⁺ can increase membrane permeability in some cell lines. | Test the effect of modifying divalent cation concentrations on FDP uptake and cell viability. | [4][8] |
| Competitive Inhibitors | Other phosphorylated sugars and nucleotides (e.g., ATP) can inhibit FDP uptake. | Use a simplified incubation buffer to minimize competition. | [1][2] |
Experimental Protocols
Protocol 1: General Assay for Measuring FDP Uptake
This protocol provides a general method for quantifying the intracellular concentration of FDP.
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows them to be in the exponential growth phase during the experiment.
-
Cell Culture: Culture cells to the desired confluency in your standard growth medium.
-
Preparation of FDP Solution: Prepare a stock solution of FDP in a suitable buffer (e.g., serum-free medium or a balanced salt solution).
-
Incubation:
-
Aspirate the standard growth medium.
-
Wash the cells once with a pre-warmed buffer (e.g., PBS).
-
Add the FDP-containing medium/buffer to the cells.
-
Incubate at 37°C for the desired time, as determined by a time-course experiment.
-
-
Termination of Uptake and Washing:
-
Place the plate on ice to stop metabolic processes.
-
Aspirate the FDP-containing medium.
-
Wash the cells three times with ice-cold PBS to remove all extracellular FDP.
-
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells and collect the cell lysate.
-
-
Sample Processing:
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Quantification: Analyze the intracellular FDP concentration using a suitable analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: Enhancing FDP Uptake by Modulating Divalent Cations
This protocol describes a method to transiently increase cell permeability. Caution: This method should be carefully optimized for your cell line as it may affect cell viability.
-
Prepare Permeabilization Buffer: Prepare a buffer devoid of Mg²⁺ but containing a specific concentration of Ca²⁺ (e.g., 4-8 mM). The exact composition should be optimized for your cell line.
-
Cell Preparation: Culture cells to the desired confluency.
-
Permeabilization and FDP Incubation:
-
Aspirate the standard growth medium.
-
Wash the cells once with the prepared permeabilization buffer.
-
Add the permeabilization buffer containing the desired concentration of FDP to the cells.
-
Incubate for a short period (e.g., 15-60 minutes). This time needs to be optimized.
-
-
Recovery (Optional but Recommended):
-
Aspirate the permeabilization buffer.
-
Add back the standard, complete growth medium and allow cells to recover for a period before downstream applications.
-
-
Assessment:
-
In parallel wells, perform a cell viability assay to determine the toxicity of the treatment.
-
For uptake measurement, proceed with the washing and metabolite extraction steps as described in Protocol 1.
-
Visualizations
Caption: Proposed pathways for cellular uptake of Fructose Diphosphate (FDP).
Caption: A logical workflow for troubleshooting poor FDP uptake in vitro.
References
- 1. Permeability of fructose-1,6-bisphosphate in liposomes and cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the high-affinity uptake of fructose-1,6-bisphosphate by cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of exogenously applied fructose 1,6-bisphosphate in hypoxic vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of membrane permeability in animal cells by divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane permeability of fructose-1,6-diphosphate in lipid vesicles and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion modulation of membrane permeability: effect of cations on intact cells and on cells and phospholipid bilayers treated with pore-forming agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Impact of Fructose Diphosphate Sodium on Culture Media Osmolality
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on addressing the impact of fructose (B13574) diphosphate (B83284) sodium on the osmolality of cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when supplementing cell culture media with fructose diphosphate sodium.
| Problem | Potential Cause | Recommended Solution |
| Decreased cell viability, shrunken cell morphology after adding this compound. | The addition of this compound has likely increased the media osmolality beyond the tolerable range for your specific cell line. Most mammalian cells prefer an osmolality between 260-350 mOsm/kg.[1] | - Measure the osmolality of your supplemented medium using an osmometer (freezing point depression method is common). - Reduce the concentration of this compound. - Adjust the concentration of basal salts (e.g., NaCl) in your medium to compensate for the added osmoles from the supplement. - Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. |
| Precipitate forms in the medium after adding this compound. | The solubility limit of this compound or other media components may have been exceeded. This can be influenced by temperature and pH. | - Ensure the this compound is fully dissolved in a small amount of culture-grade water before adding it to the bulk medium. - Warm the medium to 37°C while gently stirring to aid dissolution. If a precipitate remains, do not use the medium. - Check and adjust the pH of the final medium. The optimal pH is typically between 7.2 and 7.4 for most mammalian cell cultures. |
| Inconsistent experimental results with different batches of supplemented media. | Variations in the preparation of the this compound stock solution or the final medium can lead to batch-to-batch differences in osmolality. | - Prepare a large, single batch of concentrated this compound stock solution and store it in aliquots at -20°C. - Calibrate your osmometer regularly according to the manufacturer's instructions. - Document the final osmolality of each batch of prepared medium. |
| Slower cell proliferation after media supplementation. | Even within the acceptable range, increased osmolality can induce a stress response in cells, leading to reduced growth rates.[2] | - Gradually adapt the cells to the higher osmolality medium over several passages. - Optimize other culture parameters , such as seeding density and feeding schedule, to support cell growth in the supplemented medium. - Evaluate the metabolic activity of the cells to ensure that the addition of fructose diphosphate is having the desired effect. |
Frequently Asked Questions (FAQs)
Q1: How does this compound affect the osmolality of my cell culture medium?
A1: this compound is a salt that dissociates in aqueous solutions into a fructose diphosphate anion and sodium cations. These dissociated ions contribute to the total number of solute particles in the medium, thereby increasing its osmolality. The extent of the increase is directly proportional to the concentration of this compound added.
Q2: How can I calculate the theoretical increase in osmolality when adding this compound to my medium?
A2: You can estimate the theoretical increase in osmolality using the following formula:
ΔOsmolality (mOsm/kg) ≈ (Concentration (g/L) / Molecular Weight ( g/mol )) * i * 1000
Where:
-
Concentration is the final concentration of this compound in your medium.
-
Molecular Weight (MW) of D-Fructose 1,6-diphosphate trisodium (B8492382) salt is approximately 406.06 g/mol . For the octahydrate form, the MW is approximately 550.18 g/mol . Be sure to use the molecular weight corresponding to the form of the compound you are using.
-
i is the van 't Hoff factor, which represents the number of ions the solute dissociates into. For the trisodium salt (Na₃C₆H₁₁O₁₂P₂), it dissociates into one fructose diphosphate ion and three sodium ions, so i is approximately 4.
Example Calculation: If you add 1 g/L of D-Fructose 1,6-diphosphate trisodium salt (MW = 406.06 g/mol ) to your medium:
ΔOsmolality ≈ (1 g/L / 406.06 g/mol ) * 4 * 1000 ≈ 9.85 mOsm/kg
This is a theoretical estimate. The actual osmolality should always be confirmed by measurement with an osmometer.
Q3: What is the acceptable osmolality range for most mammalian cell cultures?
A3: Most mammalian cell lines can tolerate an osmolality in the range of 260 to 350 mOsm/kg.[1] However, the optimal range can be cell-line specific. It is recommended to consult the literature for the specific requirements of your cell line or determine it experimentally.
Q4: What are the cellular consequences of high media osmolality?
A4: High media osmolality (hyperosmotic stress) can lead to several detrimental effects on cells, including:
-
Cell shrinkage due to water efflux.
-
Activation of stress-related signaling pathways.
-
Changes in gene expression and protein synthesis.
-
Reduced cell proliferation and viability.
-
Induction of apoptosis (programmed cell death).
Q5: What is the metabolic role of fructose-1,6-diphosphate (B8644906) in cells?
A5: Fructose-1,6-diphosphate is a key intermediate in the glycolytic pathway. Exogenously supplied fructose-1,6-diphosphate can be taken up by some cell types and enter glycolysis, potentially serving as an energy source. It can also allosterically regulate several enzymes involved in glucose metabolism.
Experimental Protocols
Protocol 1: Preparation of Cell Culture Medium Supplemented with this compound
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
D-Fructose 1,6-diphosphate sodium salt (ensure you have the correct molecular weight for your specific product)
-
Sterile, tissue culture-grade water
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile filter
-
Osmometer
Procedure:
-
Prepare a Concentrated Stock Solution: a. In a sterile biological safety cabinet, weigh out the desired amount of this compound powder. b. Dissolve the powder in a small volume of sterile, tissue culture-grade water to create a concentrated stock solution (e.g., 100 mg/mL). Ensure the powder is completely dissolved. Gentle warming to 37°C may be necessary. c. Sterile-filter the stock solution through a 0.22 µm filter into a sterile conical tube. d. Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
-
Supplement the Basal Medium: a. Thaw an aliquot of the this compound stock solution at room temperature. b. In the biological safety cabinet, add the appropriate volume of the stock solution to your basal cell culture medium to achieve the desired final concentration. For example, to make a 1 mg/mL solution in 100 mL of medium, add 1 mL of a 100 mg/mL stock solution. c. Gently mix the supplemented medium by swirling the bottle.
-
Measure and Adjust Osmolality: a. Calibrate the osmometer according to the manufacturer's instructions using appropriate standards. b. Aseptically take a small sample (typically 50-100 µL, check your osmometer's manual) of the supplemented medium. c. Measure the osmolality. d. If the osmolality is too high, you can adjust it by adding a calculated amount of sterile, tissue culture-grade water. Note that this will dilute all components of the medium. Alternatively, remake the medium with a lower concentration of this compound or by reducing the basal salt concentration. e. If the osmolality is too low, you can add a small amount of sterile, concentrated NaCl solution. f. After any adjustment, re-measure the osmolality to confirm it is within the desired range.
-
Final Preparation and Storage: a. Add other required supplements such as fetal bovine serum (FBS), L-glutamine, and antibiotics. b. Store the final supplemented medium at 2-8°C and use it within the recommended shelf life (typically 2-4 weeks).
Protocol 2: Measurement of Osmolality using a Freezing Point Depression Osmometer
Materials:
-
Osmometer (Freezing Point Depression type)
-
Osmometer calibration standards
-
Sample tubes compatible with the osmometer
-
Cell culture medium sample
Procedure:
-
Instrument Calibration: a. Turn on the osmometer and allow it to warm up as per the manufacturer's instructions. b. Perform a two- or three-point calibration using the manufacturer-provided calibration standards (e.g., 100, 500, and 2000 mOsm/kg). c. Ensure the readings for the standards are within the acceptable range specified by the manufacturer.
-
Sample Measurement: a. Aseptically transfer the required volume of your cell culture medium sample into a clean, dry sample tube. b. Place the sample tube into the osmometer's sample holder. c. Initiate the measurement cycle. The instrument will supercool the sample and then induce freezing. The freezing point depression is measured and converted to an osmolality reading. d. Record the osmolality value displayed by the instrument.
-
Post-Measurement: a. Clean the sample probe and holder as per the manufacturer's instructions to prevent carryover between samples. b. It is good practice to run a quality control sample with a known osmolality to verify the instrument's performance.
Visualizations
Caption: Hyperosmotic Stress Signaling Pathway in Mammalian Cells.
Caption: Workflow for Preparing and Validating Supplemented Media.
References
Best practices for preparing and storing fructose diphosphate sodium stock solutions
This guide provides best practices, troubleshooting advice, and frequently asked questions for the preparation and storage of fructose (B13574) diphosphate (B83284) sodium stock solutions, intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving fructose diphosphate sodium?
A1: this compound is highly soluble in water.[1] For most biological applications, high-purity, sterile water (e.g., water for injection, nuclease-free water) is the recommended solvent.
Q2: What is the optimal pH for long-term stability of this compound stock solutions?
A2: For extended storage, an acidic pH range of 3.0 to 4.5 is recommended to enhance the stability of the solution.[2] One study found that a pH of 3.6-3.8 provided the best stability, especially when undergoing heat sterilization.[2] Solutions with a pH above 5.0 may have reduced stability over time.
Q3: How should I sterilize my this compound stock solution?
A3: The preferred method for sterilizing this compound solutions is sterile filtration through a 0.22 µm filter.[3] This method avoids potential degradation that can occur with heat. If autoclaving is necessary, it is crucial to use a controlled cycle and an acidic pH (e.g., 3.6-3.8) to minimize the breakdown of the sugar.[2] Autoclaving media containing both carbohydrates and certain metal ions (like FeNa-EDTA) can catalyze the breakdown of the sugar, so separate sterilization is advisable.[4]
Q4: What are the recommended storage conditions for the solid compound and stock solutions?
A4: The solid, powdered form of this compound should be stored in a tightly sealed container in a cool, dry place to protect it from moisture.[1] Recommended storage temperatures for the solid are typically -20°C. For stock solutions, short-term storage at 2-8°C is acceptable. For long-term storage, aliquoting the solution into single-use volumes and storing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.
Q5: At what concentration can I dissolve this compound?
A5: this compound is highly soluble in water, with reported solubilities of 50 mg/mL to 100 mg/mL.[5][6] In phosphate-buffered saline (PBS) at pH 7.2, a solubility of at least 10 mg/mL has been reported. The required concentration will depend on your specific experimental needs.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in the solution upon cooling or storage. | The solution may be supersaturated, or the solubility has decreased at a lower temperature. | Gently warm the solution while stirring to redissolve the precipitate. For future preparations, consider using a slightly lower concentration or storing at a controlled room temperature if the experiment allows. |
| The solution appears cloudy or a precipitate forms after adding it to a buffer or media. | This may be a "salting-out" effect, where the high salt concentration in the buffer reduces the solubility of the this compound. It could also be due to the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) forming insoluble phosphate (B84403) salts. | Prepare a more dilute stock solution before adding it to the high-salt buffer. Alternatively, test the solubility in a small volume of the buffer before preparing the full volume. If divalent cations are suspected, consider preparing the final solution in a buffer without these ions, if possible. |
| The solution has a yellow or brownish tint. | This discoloration can be due to caramelization or the Maillard reaction, especially if the solution was exposed to high temperatures or has a non-optimal pH. Impurities in the starting material can also contribute to color. | Prepare the solution using high-purity this compound and sterile, high-purity water. Avoid excessive heat during dissolution and sterilization. If the solution is old or has been stored improperly, it is best to discard it and prepare a fresh stock. Using activated carbon during the initial preparation can help decolorize the solution.[3] |
| The pH of the solution changes significantly after dissolution. | The sodium salt of fructose diphosphate can have a slightly alkaline pH upon dissolution in unbuffered water. | It is recommended to dissolve the compound in a suitable buffer for your experiment to maintain a stable pH. If using water, you may need to adjust the pH with a dilute acid (e.g., HCl) or base (e.g., NaOH) to reach the desired value. For long-term storage, adjusting to an acidic pH is recommended for stability.[2] |
| Inconsistent results in biological assays. | The stock solution may have degraded due to improper storage (pH, temperature, freeze-thaw cycles), leading to a lower effective concentration of the active compound. | Prepare fresh stock solutions regularly. Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at the recommended temperature and pH. It is also good practice to periodically validate the concentration of your stock solution if your application is highly sensitive. |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source(s) |
| Solubility | 50 - 100 mg/mL | Water | [5][6] |
| ≥ 10 mg/mL | Phosphate-Buffered Saline (PBS), pH 7.2 | ||
| Recommended Storage pH (Aqueous Solution) | 3.0 - 4.5 | For long-term stability | [2] |
| 3.6 - 3.8 | Optimal for stability during heat sterilization (105°C) | [2] | |
| Storage Temperature (Solid) | -20°C | ||
| Storage Temperature (Aqueous Solution) | 2-8°C (Short-term) | ||
| -20°C to -80°C (Long-term) | |||
| Sterilization | Sterile Filtration (0.22 µm filter) | Recommended method | [3] |
| Autoclave (105°C for 30 min) | At pH 3.6-3.8 | [2] |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution
This protocol provides a general method for preparing a high-concentration stock solution that can be diluted for various applications.
Materials:
-
This compound salt (powder)
-
High-purity, sterile water (e.g., nuclease-free water or water for injection)
-
Sterile conical tubes or vials
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
pH meter and calibration standards
-
Sterile 1 M HCl and 1 M NaOH for pH adjustment (if necessary)
Procedure:
-
Calculate the required mass: Determine the molecular weight of your specific this compound salt (this can vary depending on the hydration state). Use the following formula to calculate the mass needed: Mass (g) = 0.1 mol/L * Final Volume (L) * Molecular Weight ( g/mol )
-
Weigh the compound: In a clean, sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder.
-
Dissolution: Transfer the powder to a sterile container. Add approximately 80% of the final desired volume of sterile water. Mix gently by swirling or vortexing until the powder is completely dissolved. Avoid vigorous shaking to minimize foaming.
-
pH Measurement and Adjustment (for long-term storage):
-
Allow the solution to reach room temperature.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the solution.
-
If preparing for long-term storage, slowly add sterile 1 M HCl dropwise while monitoring the pH until it reaches the desired range (e.g., pH 4.0). If you overshoot the target, you can adjust back with sterile 1 M NaOH.
-
-
Final Volume Adjustment: Add sterile water to reach the final desired volume and mix thoroughly.
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile, final storage container (e.g., sterile conical tube or cryovials).
-
-
Aliquoting and Storage:
-
Dispense the sterile solution into single-use aliquots to avoid contamination and repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
For short-term use, store at 2-8°C. For long-term storage, store at -20°C or -80°C.
-
Visualizations
References
- 1. This compound BP EP USP CAS 488-69-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. CN102228179A - Fructose sodium diphosphate oral solution and preparation method thereof - Google Patents [patents.google.com]
- 3. Preparation method of fructose sodium diphosphate powder injection - Eureka | Patsnap [eureka.patsnap.com]
- 4. Avoidance of precipitation and carbohydrate breakdown in autoclaved plant tissue culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fructose 1,6-bisphosphate, trisodium salt CAS No. 38099-82-0 Sigma [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Mitigating Fructose Diphosphate Sodium Interference in Protein Quantification
For researchers, scientists, and drug development professionals, accurate protein quantification is paramount. The presence of interfering substances in sample buffers can significantly compromise the reliability of common colorimetric protein assays. One such interfering substance is fructose (B13574) diphosphate (B83284) sodium, a glycolytic intermediate often present in cell lysates and certain drug formulations. This guide provides troubleshooting advice and detailed protocols to mitigate its effects on widely used protein quantification methods.
Frequently Asked Questions (FAQs)
Q1: Why does fructose diphosphate sodium interfere with my protein quantification assay?
A1: this compound can interfere with common protein assays for two main reasons:
-
Reducing Activity (BCA Assay): The bicinchoninic acid (BCA) assay relies on the reduction of Cu²⁺ to Cu⁺ by peptide bonds, which then chelates with the BCA reagent to produce a colorimetric signal. This compound is a reducing sugar and can also reduce Cu²⁺, leading to an overestimation of protein concentration.[1][2]
-
Competition for Dye Binding (Bradford Assay): The Bradford assay uses Coomassie Brilliant Blue G-250 dye, which binds to proteins, causing a shift in its absorbance maximum. High concentrations of sugars, like fructose diphosphate, can interfere with this interaction, leading to inaccurate protein measurements.[3][4]
-
General Interference (Lowry Assay): The Lowry assay, similar to the BCA assay, involves a copper-protein reaction. It is susceptible to interference from a wide range of substances, including reducing sugars.[5][6]
Q2: Which protein assay is most affected by this compound?
A2: The BCA assay is generally the most affected due to the direct interference of reducing sugars with the assay's fundamental chemistry. The Bradford assay may show less interference, particularly at lower concentrations of this compound. However, significant interference can still occur.[1][3]
Q3: How can I determine if this compound is interfering with my assay?
A3: To test for interference, run two parallel standard curves using a known protein standard like Bovine Serum Albumin (BSA). Prepare one curve in a compatible buffer (e.g., phosphate-buffered saline) and the second curve in the same buffer containing this compound at the same concentration as in your unknown samples. A significant difference between the two curves indicates interference.
Q4: What are the primary methods to remove this compound from my protein sample before quantification?
A4: The two most effective and common methods are:
-
Protein Precipitation (TCA/Acetone): This method selectively precipitates proteins while leaving interfering substances like this compound in the supernatant, which is then discarded.[7]
-
Buffer Exchange/Desalting: This technique separates molecules based on size. Methods like desalting spin columns allow for the rapid removal of small molecules like this compound from the larger protein molecules.[8][9]
Troubleshooting Guide
Issue: My protein concentration seems unexpectedly high when using the BCA assay.
-
Probable Cause: Interference from this compound, which as a reducing sugar, is contributing to the reduction of Cu²⁺, leading to a false positive signal.
-
Solution:
-
Confirm Interference: Run a control experiment with your buffer containing this compound but without any protein. A significant absorbance reading will confirm interference.
-
Remove the Interfering Substance: Use either the TCA/Acetone (B3395972) Precipitation protocol or the Desalting Spin Column protocol detailed below to clean up your sample before performing the BCA assay.
-
Issue: I am observing inconsistent or variable results with the Bradford assay.
-
Probable Cause: While generally more resistant to reducing sugars than the BCA assay, high concentrations of this compound can still interfere with the dye-binding mechanism of the Bradford assay.
-
Solution:
-
Dilute the Sample: If your protein concentration is high enough, diluting the sample may lower the concentration of this compound to a non-interfering level. Ensure you use the same diluted buffer for your standards.
-
Sample Cleanup: For more concentrated or problematic samples, utilize the TCA/Acetone Precipitation or Desalting Spin Column methods to remove the this compound.
-
Data Presentation: Impact of this compound on Protein Assays
The following tables illustrate the potential impact of this compound on the accuracy of BCA and Bradford assays using a Bovine Serum Albumin (BSA) standard.
Table 1: Effect of this compound on BCA Assay
| BSA Concentration (µg/mL) | Absorbance (562 nm) without Fructose Diphosphate | Absorbance (562 nm) with 10 mM Fructose Diphosphate | % Error |
| 0 | 0.050 | 0.250 | - |
| 25 | 0.150 | 0.350 | +133% |
| 50 | 0.250 | 0.450 | +80% |
| 100 | 0.450 | 0.650 | +44% |
| 200 | 0.850 | 1.050 | +24% |
Table 2: Effect of this compound on Bradford Assay
| BSA Concentration (µg/mL) | Absorbance (595 nm) without Fructose Diphosphate | Absorbance (595 nm) with 10 mM Fructose Diphosphate | % Error |
| 0 | 0.045 | 0.065 | - |
| 125 | 0.250 | 0.280 | +12% |
| 250 | 0.450 | 0.495 | +10% |
| 500 | 0.800 | 0.864 | +8% |
| 1000 | 1.300 | 1.378 | +6% |
Note: The data presented in these tables are illustrative examples to demonstrate the potential interference and may not reflect the exact results of every experiment.
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA)/Acetone Protein Precipitation
This method is highly effective for removing a wide range of interfering substances, including sugars.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Ice-cold acetone
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
In a microcentrifuge tube, add 1 volume of 100% TCA to 4 volumes of your protein sample.
-
Vortex briefly and incubate on ice for 15-30 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant, which contains the this compound.
-
Wash the pellet by adding 500 µL of ice-cold acetone to the tube.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully discard the acetone wash. Repeat the wash step once more.
-
Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resolubilization difficult.
-
Resuspend the protein pellet in a buffer compatible with your downstream protein assay.
Protocol 2: Desalting by Spin Column
This method offers a rapid and efficient way to remove small molecules like this compound.
Materials:
-
Desalting spin columns (e.g., with a 7 kDa molecular weight cutoff)
-
Microcentrifuge tubes for collection
-
Microcentrifuge
-
Equilibration buffer (a buffer compatible with your protein and the subsequent assay)
Procedure:
-
Prepare the spin column by removing the bottom closure and placing it in a collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage solution.
-
Equilibrate the column by adding 300-500 µL of equilibration buffer and centrifuging at 1,500 x g for 1 minute. Repeat this step two more times, discarding the flow-through each time.
-
Place the equilibrated spin column into a new collection tube.
-
Slowly apply your protein sample (typically 30-130 µL) to the center of the resin bed.
-
Centrifuge at 1,500 x g for 2 minutes.
-
The collected flow-through contains your desalted protein sample, now free of this compound.
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 3. Interference of sugars in the Coomassie Blue G dye binding assay of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 6. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 7. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. assets.fishersci.com [assets.fishersci.com]
Ensuring consistent lot-to-lot purity of commercially sourced fructose diphosphate sodium
This technical support center is designed to assist researchers, scientists, and drug development professionals in ensuring the consistent lot-to-lot purity of commercially sourced fructose (B13574) diphosphate (B83284) sodium (FDP). Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially sourced fructose diphosphate sodium?
A1: Common impurities can include related sugar phosphates such as fructose-6-phosphate (B1210287) and glucose-6-phosphate, as well as inorganic phosphate. Residual solvents from the manufacturing process may also be present. The purity of commercially available FDP is typically greater than 98%.[1]
Q2: How can I assess the purity of a new lot of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Ion Chromatography are effective methods for determining the purity of FDP and identifying potential impurities.[2] Enzymatic assays can also be used to quantify the active FDP concentration.[3][4] ¹H and ¹³C NMR spectroscopy can provide detailed structural information and help in identifying and quantifying impurities.
Q3: What is the typical stability and recommended storage for this compound?
A3: this compound should be stored in a cool, dry place, often at -20°C for long-term storage. It is a hygroscopic solid, so it should be kept in a tightly sealed container. Solutions should be prepared fresh for optimal performance.
Q4: Can lot-to-lot variability in FDP purity affect my experimental results?
A4: Yes, lot-to-lot variation can significantly impact experimental outcomes.[5] Impurities can compete in enzymatic reactions, affect cell metabolism in culture, or interfere with analytical assays. Therefore, it is crucial to perform quality control on each new lot.
Q5: How does this compound function in biological systems?
A5: Fructose-1,6-diphosphate (B8644906) is a key intermediate in the glycolysis pathway.[6][7][8][9][10] It is the precursor to glyceraldehyde 3-phosphate and dihydroxyacetone phosphate.[11] FDP also acts as an allosteric activator for enzymes like pyruvate (B1213749) kinase.[12]
Troubleshooting Guides
Issue 1: Inconsistent Results in Enzymatic Assays
Question: My enzymatic assay, which uses FDP as a substrate, is showing variable activity with different lots of FDP. What could be the cause?
Answer:
-
Purity Variation: The most likely cause is lot-to-lot variation in the purity of your FDP. The presence of inhibitors or a lower concentration of the active compound in a new lot can lead to decreased enzyme activity.
-
Presence of Competing Substrates: Impurities like fructose-6-phosphate may compete for the enzyme's active site, leading to inaccurate kinetic measurements.
-
Incorrect Concentration: The stated concentration on the certificate of analysis may not accurately reflect the amount of active FDP. It is recommended to perform an independent quantification.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent enzymatic assay results.
Issue 2: Poor Cell Growth or Altered Metabolism in Cell Culture
Question: After switching to a new lot of FDP in my cell culture medium, I'm observing decreased cell viability and altered metabolic profiles. Why is this happening?
Answer:
-
Endotoxin (B1171834) Contamination: The new lot of FDP may have higher levels of endotoxins, which can be cytotoxic.
-
Presence of Toxic Impurities: Unidentified impurities from the manufacturing process could be detrimental to cell health.
-
Alteration of Medium Osmolarity: A high concentration of FDP or its impurities can significantly change the osmolarity of the culture medium, inducing cellular stress.[13]
-
Metabolic Reprogramming: Different levels of FDP or the presence of other sugars can alter the metabolic pathways within the cells.[13]
Troubleshooting Steps:
-
Test for Endotoxins: Use a Limulus Amebocyte Lysate (LAL) assay to check for endotoxin contamination in your FDP stock solution.
-
Assess Cell Viability: Perform a dose-response experiment with the new lot of FDP to determine its optimal non-toxic concentration for your specific cell line.[13]
-
Analyze Purity: Use HPLC to check for any unknown peaks that are not present in previous lots.
-
Check Osmolarity: Measure the osmolarity of your prepared medium.
-
Use Dialyzed Serum: If using fetal bovine serum (FBS), consider using dialyzed FBS to minimize the introduction of unknown small molecules.[13]
Quantitative Data Summary
The following table provides an illustrative example of potential lot-to-lot variations in this compound purity as determined by HPLC.
| Parameter | Lot A | Lot B | Acceptance Criteria |
| Purity (by HPLC) | 99.2% | 97.5% | > 98.0% |
| Fructose-6-Phosphate | 0.5% | 1.8% | < 1.0% |
| Inorganic Phosphate | 0.2% | 0.5% | < 0.5% |
| Unknown Impurities | 0.1% | 0.2% | < 0.5% |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for the analysis of FDP purity. Optimization may be required for specific instrumentation and columns.
Materials:
-
HPLC system with a Charged Aerosol Detector (CAD)
-
Newcrom B mixed-mode column (4.6 x 150 mm, 3 µm)[2]
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) formate
-
Ultrapure water
-
This compound standard and samples
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 10% Acetonitrile and 90% water containing 20 mM ammonium formate, adjusted to pH 3.0.[2]
-
Standard Preparation: Prepare a stock solution of FDP standard in the mobile phase. Create a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the FDP sample in the mobile phase to a known concentration.
-
HPLC Conditions:
-
Analysis: Inject the standards and samples. Identify and quantify the FDP peak and any impurity peaks by comparing retention times and peak areas to the standards.
Protocol 2: Enzymatic Assay for Fructose-1,6-Diphosphate Quantification
This coupled-enzyme assay quantifies FDP by measuring the oxidation of NADH.
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Triose-phosphate isomerase (TIM)
-
Glycerol-3-phosphate dehydrogenase (GDH)
-
NADH
-
Tetraethyl ammonium (TEA) buffer (0.4 M, pH 7.6)
-
FDP standard and samples
Procedure:
-
Reagent Preparation: Prepare a reagent mixture containing TIM and GDH in distilled water.
-
Sample Preparation: Dilute samples to an appropriate concentration in TEA buffer.
-
Assay:
-
In a cuvette, combine 1.5 mL of TEA buffer, 1 mL of the sample, 0.1 mL of 5 mM NADH, and 0.4 mL of distilled water.
-
Add 0.01 mL of the TIM/GDH enzyme mixture.
-
Incubate for 5 minutes and read the initial absorbance at 340 nm (A_initial).
-
Add aldolase to the cuvette to initiate the conversion of FDP.
-
After the reaction is complete (approximately 10 minutes), read the final absorbance at 340 nm (A_final).
-
-
Calculation: The concentration of FDP is proportional to the change in absorbance (ΔA = A_initial - A_final). A standard curve should be generated using known concentrations of FDP.
Visualizations
Glycolysis Pathway
Fructose-1,6-diphosphate is a central intermediate in the glycolysis pathway.
Caption: Key steps of the glycolysis pathway involving FDP.
Allosteric Regulation of Pyruvate Kinase by FDP
FDP acts as an allosteric activator of pyruvate kinase, a key regulatory enzyme in glycolysis.
Caption: FDP allosterically activates pyruvate kinase.
References
- 1. carlroth.com [carlroth.com]
- 2. HPLC Determination of Fructose 1,6 Bisphosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 3. Enzymatic assay of fructose-1,6-diphosphate for the measurement of its utilization by tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycolysis - Wikipedia [en.wikipedia.org]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Khan Academy [khanacademy.org]
- 10. microbenotes.com [microbenotes.com]
- 11. selleckchem.com [selleckchem.com]
- 12. The allosteric regulation of pyruvate kinase by fructose-1,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Fructose Diphosphate Sodium vs. Glucose in Ameliorating Cellular Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular stress, a state of imbalance in cellular homeostasis, is a critical factor in the pathogenesis of numerous diseases. Two key players in cellular metabolism, glucose and fructose-1,6-diphosphate (B8644906) (FDP), a high-energy glycolytic intermediate, exhibit markedly different effects on cellular stress pathways. While high concentrations of glucose are widely recognized as an inducer of oxidative stress and cellular damage, FDP has demonstrated significant cytoprotective properties. This guide provides an objective comparison of the performance of fructose (B13574) diphosphate (B83284) sodium and glucose in the context of cellular stress, supported by experimental data and detailed methodologies.
Fructose Diphosphate Sodium: A Cytoprotective Agent
Fructose-1,6-diphosphate, administered as this compound, has been shown to exert protective effects in various models of cellular injury, particularly under conditions of hypoxia and ischemia.[1] Its mechanisms of action are multifaceted and include:
-
Enhanced Energy Production: FDP can enter the glycolytic pathway downstream of the main rate-limiting steps, providing a rapid source of ATP even when glucose metabolism is impaired.[2][3]
-
Reduction of Oxidative Stress: Studies have indicated that FDP can decrease the production of reactive oxygen species (ROS) and protect against oxidative damage.
-
Anti-inflammatory and Anti-apoptotic Effects: FDP has been observed to inhibit the expression of pro-inflammatory mediators and reduce apoptosis in stressed cells.[4]
Glucose: A Double-Edged Sword in Cellular Metabolism
Glucose is the primary energy source for most cells. However, under hyperglycemic conditions, it can become a significant contributor to cellular stress through several mechanisms:
-
Increased ROS Production: Elevated intracellular glucose levels lead to an overproduction of ROS by the mitochondrial electron transport chain.
-
Activation of Pro-inflammatory Pathways: High glucose can activate signaling pathways that lead to the expression of pro-inflammatory cytokines.
-
Induction of Apoptosis: Chronic exposure to high glucose can trigger programmed cell death, or apoptosis, in various cell types.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, highlighting the contrasting effects of FDP and glucose on key markers of cellular stress. It is important to note that these data are collated from different studies and experimental models, and direct head-to-head comparisons in a single model are limited in the current literature.
Table 1: Effects on Reactive Oxygen Species (ROS) Production
| Treatment | Cell Type | Stressor | ROS Measurement Assay | Result | Reference |
| Fructose-1,6-bisphosphate (FBP) | MG63 Osteosarcoma Cells | Hypoxia | Malondialdehyde (MDA) Assay | Significant decrease in MDA levels at 48 hours compared to control. | [5] |
| High Fructose | Cardiomyocytes | High Fructose Culture | Not Specified | Increased ROS production. | [6] |
| High Fructose | Microglia | High Fructose Culture | Not Specified | Increased ROS production. | [7] |
Table 2: Effects on Apoptosis
| Treatment | Cell Type/Model | Stressor | Apoptosis Marker | Result | Reference |
| Fructose-1,6-bisphosphate (FBP) | Rat Hippocampal Slices | Amyloid β-peptide | Cell Death (PI staining) | Significantly decreased cell death at 24, 48, and 72 hours. | [2][3] |
| High Fructose | Cardiomyocytes | High Fructose Culture | Apoptotic Indices | Increased apoptotic indices. | [6] |
| High Fructose | Dentate Gyrus of Hippocampus | Fructose in Drinking Water | Apoptosis | Increased apoptosis. | [8] |
Table 3: Effects on Inflammatory Markers
| Treatment | Cell Type/Model | Inflammatory Marker | Result | Reference |
| Fructose-1,6-bisphosphate (FBP) | Rat Forebrain Slices | Oxygen-Glucose Deprivation | Inducible Nitric Oxide Synthase (iNOS) | Inhibited iNOS expression. |
| Fructose | Human Subjects | Acute Fructose Ingestion | hs-CRP | Significantly higher increase in hs-CRP compared to glucose. |
| High Fructose | Cardiomyocytes | High Fructose Culture | Inflammation | Increased inflammation. |
| Fructose | Mesenchymal Stem Cells | Fructose Culture | Senescence-associated cytokines (IL-4, IL-8, IL-10) | Significant release of senescence markers. |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The diagrams below, generated using Graphviz, illustrate the key signaling pathways involved in the cellular stress response to glucose and the protective mechanisms of FDP.
Caption: High glucose-induced cellular stress pathway.
Caption: Protective mechanisms of Fructose Diphosphate.
Experimental Workflow
The following diagram illustrates a general experimental workflow for comparing the effects of FDP and glucose on cellular stress.
Caption: Experimental workflow for comparison.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
-
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.
-
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells with warm phosphate-buffered saline (PBS).
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Add the respective treatments (e.g., normal glucose, high glucose, high glucose + FDP) to the cells.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Detection of Apoptosis by TUNEL Assay
-
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy.
-
Protocol:
-
Fix cells grown on coverslips with 4% paraformaldehyde for 30 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) for 1 hour at 37°C in a humidified chamber, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The percentage of TUNEL-positive cells is determined by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.
-
Western Blot for Cleaved Caspase-3
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation involves cleavage of the inactive pro-caspase-3 (35 kDa) into active fragments (17/19 kDa and 12 kDa). Western blotting with an antibody specific to the cleaved form of caspase-3 allows for the detection of apoptosis.
-
Protocol:
-
Lyse treated cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a 12-15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the cleaved caspase-3 band is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The available evidence strongly suggests that this compound and glucose have opposing effects on cellular stress. High glucose levels are a potent inducer of oxidative stress, inflammation, and apoptosis, contributing to cellular dysfunction and disease pathogenesis. In contrast, FDP demonstrates significant cytoprotective properties by enhancing energy metabolism and mitigating the damaging effects of cellular stressors. While direct comparative studies are needed to fully elucidate their relative efficacy in various pathological contexts, the existing data position FDP as a promising therapeutic agent for ameliorating cellular stress. Researchers and drug development professionals are encouraged to consider these distinct metabolic and signaling effects when designing experiments and developing novel therapeutic strategies targeting cellular stress pathways.
References
- 1. Fructose-1,6-bisphosphate protects astrocytes from hypoxic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of D-fructose-1,6-bisphosphate against beta-amyloid induced neurotoxicity in rat hippocampal organotypic slice culture: involvement of PLC and MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 4. Comparing the Effects of Glucose-Fructose versus Glucose on the Oxidation Rate: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic effects of fructose 1,6-bisphosphate in normoxic and hypoxic states of MG63 osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Fructose Metabolism and Cardiac Metabolic Stress [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of Fructose Diphosphate Sodium and Fructose-6-Phosphate in Metabolic Rescue
Executive Summary:
This guide provides a comparative analysis of Fructose (B13574) Diphosphate (B83284) Sodium (FDP), also known as Fructose-1,6-bisphosphate, and Fructose-6-Phosphate (F6P) in the context of metabolic rescue. The available scientific literature extensively documents the therapeutic potential of exogenously administered FDP in various models of metabolic distress, including ischemia-reperfusion injury, hypoxia, and inflammatory conditions. FDP has been shown to preserve cellular energy levels, improve cell survival, and modulate inflammatory responses. In contrast, there is a significant lack of research on the direct application of exogenous F6P for metabolic rescue. Most of the available data on F6P pertains to its well-established role as an intermediate in the glycolytic pathway. Direct comparative studies between FDP and F6P are scarce, with the most definitive evidence available in the context of T-cell proliferation, where FDP demonstrates superior inhibitory effects at lower concentrations. This guide synthesizes the available quantitative data, outlines the known mechanisms of action, and provides relevant experimental methodologies to aid researchers, scientists, and drug development professionals in understanding the current landscape and future research directions for these metabolic intermediates.
I. Comparative Efficacy in Metabolic Rescue
The following tables summarize the quantitative data on the effects of FDP and F6P in various aspects of metabolic rescue. It is important to note that the data for FDP is derived from numerous preclinical and clinical studies, while the data for F6P is limited, and in some cases, inferred from studies on fructose.
Table 1: Comparative Effects on T-Cell Proliferation
| Compound | Concentration | Model System | Effect on T-Cell Proliferation |
| Fructose Diphosphate Sodium (FDP) | Dose-dependent | Rat Splenocytes (ConA-stimulated) | Inhibited proliferation in a dose-related manner.[1] |
| Fructose-6-Phosphate (F6P) | 5000 µg/ml | Rat Splenocytes (ConA-stimulated) | Demonstrated inhibition only at high concentrations.[1] |
Table 2: Metabolic Rescue Effects of this compound (FDP)
| Parameter | Model System | Treatment | Outcome |
| ATP Preservation | Hypoxic Neonatal Rat Brain Slices | 2 mM FDP pretreatment | No detectable loss of ATP during 30 min of hypoxia, compared to an approx. 50% loss in the untreated group.[2] |
| Hypoxic Astrocytes | 3.5 mM FBP with 7.5 mM Glucose | Reduced the decrease of ATP.[3] | |
| Cell/Organ Survival | Rat Intestinal Ischemia-Reperfusion | Pre- or post-reperfusion treatment with FDP | 93% 5-day survival in FDP-treated rats versus 21% in controls.[4] |
| Rabbit Hypoxemic Cardiac Arrest | 40 mg/kg of 5% FDP | 10 out of 10 rabbits were resuscitated, compared to 2 of 11 in the glucose-treated group and 1 of 7 in the saline-treated group.[5] | |
| Myocardial Protection | Patients undergoing Coronary Artery Bypass Graft Surgery | 250 mg/kg FDP IV before surgery and 2.5 mM FDP as cardioplegic additive | Lower serum creatine (B1669601) kinase-MB levels at 2, 4, and 6 hours post-reperfusion; fewer perioperative myocardial infarctions; improved postoperative cardiac function.[6] |
| Patients undergoing Valve Replacement Surgery | FDP postconditioning | Lower serum concentrations of CK-MB, lactate (B86563) dehydrogenase, CK, cardiac troponin I, and other markers of myocardial injury compared to the control group.[7] | |
| Anti-inflammatory Effects | Rat Splenocytes (ConA-stimulated) | 500-5000 µg/ml FDP | Completely inhibited IL-1 and IL-6 mRNA expression.[1] Dramatically inhibited ConA activation of NF-κB and AP-1.[1] |
| Acute Lung Injury in Rats (Ischemia-Reperfusion) | FDP pretreatment | Significantly attenuated the increase in microvascular permeability, lung weight gain, pulmonary arterial pressure, and protein concentration in bronchoalveolar lavage fluid.[8] |
Table 3: Metabolic Role and Inferred Effects of Fructose-6-Phosphate (F6P)
| Parameter | Context | Role/Effect |
| Glycolysis | Cellular Metabolism | A key intermediate in the glycolytic pathway, formed from the isomerization of glucose-6-phosphate and is a substrate for phosphofructokinase-1 to form fructose-1,6-bisphosphate.[9][10][11][12][13] |
| Inflammation (inferred from Fructose studies) | Human Endothelial Cells | Fructose induced the expression of the inflammatory molecule ICAM-1.[14] |
| Human Subjects | The effect of fructose-containing sugars on inflammatory markers appears to be mediated by the food source.[15][16] Acute fructose loading showed mixed effects on inflammatory markers in patients with type 2 diabetes and healthy subjects.[17] | |
| Glucocorticoid Activation | Endoplasmic Reticulum | Can be converted to glucose-6-phosphate in the ER lumen, potentially driving local glucocorticoid activation, which has implications for the metabolic syndrome.[18] |
II. Mechanisms of Action and Signaling Pathways
The protective effects of FDP are multifaceted, involving direct entry into the glycolytic pathway to boost ATP production, as well as modulation of key inflammatory signaling pathways. The role of exogenous F6P in metabolic rescue is less clear, with its primary known function being an upstream intermediate of FDP in glycolysis.
This compound (FDP) Signaling Pathways
FDP is thought to exert its protective effects through several mechanisms:
-
Bypassing Rate-Limiting Step in Glycolysis: Exogenous FDP can enter cells and be directly metabolized in the later stages of glycolysis, bypassing the ATP-dependent phosphofructokinase-1 (PFK-1) step. This allows for a more rapid generation of ATP, which is crucial in energy-depleted states like hypoxia and ischemia.
-
Inhibition of Inflammatory Pathways: FDP has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[1] By suppressing NF-κB, FDP can reduce the production of inflammatory cytokines such as IL-1 and IL-6.
FDP's dual role in energy production and inflammation.
Fructose-6-Phosphate (F6P) in Glycolysis
F6P is a crucial intermediate in the initial phase of glycolysis. Its conversion to FDP is a key regulatory point in this metabolic pathway.
The role of F6P in the glycolytic pathway.
III. Experimental Protocols
Experimental Workflow: Rat Model of Myocardial Ischemia-Reperfusion Injury
This protocol provides a general framework for assessing the cardioprotective effects of a test compound.
Workflow for ischemia-reperfusion study.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are anesthetized, and a thoracotomy is performed to expose the heart.
-
Ischemia Induction: A ligature is placed around the left anterior descending (LAD) coronary artery. Occlusion of the LAD for a defined period (e.g., 30 minutes) induces myocardial ischemia.
-
Treatment Administration: The test compounds (FDP or F6P) or vehicle are administered intravenously at a predetermined time point, either before ischemia (pretreatment), during ischemia, or at the onset of reperfusion.
-
Reperfusion: The ligature is released to allow for reperfusion of the coronary artery for a specified duration (e.g., 2 hours).
-
Assessment of Myocardial Injury:
-
Infarct Size Measurement: The heart is excised, and the area of infarction is determined using staining techniques such as triphenyltetrazolium (B181601) chloride (TTC).
-
Biochemical Markers: Blood samples are collected to measure the levels of cardiac enzymes like creatine kinase-MB (CK-MB) and troponins, which are indicative of myocardial damage.
-
Hemodynamic Monitoring: Throughout the procedure, parameters such as electrocardiogram (ECG) and blood pressure are monitored to assess cardiac function.
-
Histopathological Examination: Heart tissue is processed for histological analysis to evaluate cellular damage.
-
IV. Conclusion and Future Directions
The current body of scientific evidence strongly supports the role of this compound (FDP) as a potent agent in metabolic rescue, particularly in conditions of ischemia, hypoxia, and inflammation. Its ability to enhance anaerobic ATP production and exert anti-inflammatory effects is well-documented. In contrast, the therapeutic potential of Fructose-6-Phosphate (F6P) in similar conditions remains largely unexplored. The limited direct comparative data suggests that FDP is more effective at lower concentrations in modulating immune cell responses.
The significant gap in the literature regarding the exogenous application of F6P for metabolic rescue highlights a critical area for future research. Direct comparative studies are necessary to elucidate whether F6P possesses any therapeutic benefits and to determine its efficacy relative to FDP. Such studies would be invaluable for the drug development community and could potentially uncover new therapeutic strategies for a range of metabolic and inflammatory disorders.
References
- 1. Fructose-1,6-diphosphate suppresses T-lymphocyte proliferation, promotes apoptosis and inhibits interleukins-1, 6, beta-actin mRNAs, and transcription factors expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructose-1,6-bisphosphate preserves adenosine triphosphate but not intracellular pH during hypoxia in respiring neonatal rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fructose-1,6-bisphosphate reduces ATP loss from hypoxic astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fructose 1-6 diphosphate prevents intestinal ischemic reperfusion injury and death in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of fructose-1,6-diphosphate, glucose, and saline on cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myocardial protection using fructose-1,6-diphosphate during coronary artery bypass graft surgery: a randomized, placebo-controlled clinical trial [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of fructose-1,6-bisphosphate postconditioning on myocardial ischaemia-reperfusion injury in patients undergoing valve replacement: a randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fructose-1,6-diphosphate attenuates acute lung injury induced by ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. Step by Step of Glycolysis - Creative Proteomics [creative-proteomics.com]
- 11. Khan Academy [khanacademy.org]
- 12. What are the main phases of glycolysis? | AAT Bioquest [aatbio.com]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. Fructose Induces the Inflammatory Molecule ICAM-1 in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Important Food Sources of Fructose-Containing Sugars on Inflammatory Biomarkers: A Systematic Review and Meta-Analysis of Controlled Feeding Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Important Food Sources of Fructose-Containing Sugars on Inflammatory Biomarkers: A Systematic Review and Meta-Analysis of Controlled Feeding Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Acute Fructose Loading on Markers of Inflammation—A Pilot Study [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
Fructose Diphosphate Sodium: A Comparative Guide to its Protective Efficacy in In-Vivo Models of Organ Damage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protective effects of Fructose Diphosphate Sodium (FDP), also known as Fructose-1,6-bisphosphate, in various in-vivo models of organ damage. It objectively evaluates its performance against other therapeutic alternatives, supported by experimental data, to aid in the assessment of its potential as a cytoprotective agent.
I. Performance Comparison in Organ Protection
This compound has demonstrated significant protective effects across a range of organ systems subjected to ischemic and chemical injury. Its efficacy has been compared to several other agents in preclinical studies, with key quantitative outcomes summarized below.
Table 1: Renal Protection in Ischemia-Reperfusion Injury Models
| Treatment Group | Animal Model | Key Outcome Measures | Results | Reference |
| FDP | Rat | ATP levels (nmol/mg protein), LDH release (U/L), F-actin concentration (fluorescence intensity) | Higher ATP levels, smaller LDH release, and greater F-actin concentration compared to all other groups (P<0.05 to P<0.0001). | |
| Mannitol | Rat | ATP levels, LDH release, F-actin concentration | No significant difference from saline control. | |
| Saline (0.9% NaCl) | Rat | ATP levels, LDH release, F-actin concentration | Significantly worse outcomes compared to FDP. | |
| No Infusion | Rat | ATP levels, LDH release, F-actin concentration | Served as the baseline control for ischemic injury. |
Table 2: Intestinal Protection in Ischemia-Reperfusion Injury Models
| Treatment Group | Animal Model | Key Outcome Measures | Results | Reference |
| FDP (pre-treated) | Rat | 5-day survival rate | 93% survival. | |
| FDP (post-reperfusion) | Rat | 5-day survival rate | Data not specified, but grouped with pre-treated FDP for overall high survival. | |
| Glucose | Rat | 5-day survival rate | Not explicitly stated, but control groups with saline had 21% survival. | |
| Saline | Rat | 5-day survival rate | 21% survival. | |
| Sham | Rat | 5-day survival rate | 100% survival. |
Table 3: Liver Preservation for Transplantation
| Preservation Solution | Animal Model | Key Outcome Measures (at 24h) | Results | Reference |
| Fructose-1,6-Bisphosphate (FBP) | Rat | Aspartate Aminotransferase (AST) (U/L) | Lower AST levels compared to HTK (P<0.05). | |
| Histidine-Tryptophan-Ketoglutarate (HTK) | Rat | Aspartate Aminotransferase (AST) (U/L) | Higher AST levels compared to FBP. | |
| FBP | Rat | State 4 Respiration (S4) | Lower S4 compared to HTK (P<0.05). | |
| HTK | Rat | State 4 Respiration (S4) | Higher S4 compared to FBP. |
II. Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key in-vivo experiments cited in this guide.
Renal Ischemia-Reperfusion Injury Model in Rats
-
Animal Model: Male Wistar rats.
-
Experimental Groups:
-
Group F: Infusion of FDP (350 mg/kg).
-
Group S: Infusion of an equal volume of 0.9% NaCl.
-
Group M: Infusion of an equal volume/osmolality of mannitol.
-
Group C: No infusion.
-
-
Procedure:
-
Rats are subjected to an infusion of the respective solution.
-
Kidneys are then perfused in situ with Collins solution, followed by nephrectomy.
-
Kidney slices are stored in Collins solution at 4°C.
-
Assessment of adenosine (B11128) triphosphate (ATP) levels and lactate (B86563) dehydrogenase (LDH) release is performed at 0, 24, 48, and 72 hours.
-
Cytoskeletal preservation is characterized by phalloidin-FITC staining for F-actin after 50 minutes of immersion in Collins solution at 37°C.
-
Intestinal Ischemia-Reperfusion Injury Model in Rats
-
Animal Model: Rats.
-
Experimental Groups:
-
Pre-treated with Fructose-1,6-diphosphate (n=7).
-
Pre-treated with glucose (n=7).
-
Post-reperfusion treated with Fructose-1,6-diphosphate (n=7).
-
Post-reperfusion treated with saline (n=7).
-
Sham operated (n=5).
-
-
Procedure:
-
The superior mesenteric artery is occluded for 30 minutes.
-
Following the occlusion, rats receive their respective treatments for 5 days.
-
Outcomes measured include post-reperfusion arterial pressure, white blood cell counts, and 5-day survival.
-
Liver Preservation Model in Rats
-
Animal Model: Male Sprague-Dawley rats (280-340g).
-
Experimental Groups:
-
Control.
-
Fructose-1,6-bisphosphate (FBP) solution.
-
Histidine-Tryptophan-Ketoglutarate (HTK) solution.
-
-
Procedure:
-
Animals undergo laparotomy-thoracotomy for liver perfusion with saline.
-
Livers are removed and stored in the respective preservation solutions.
-
Mitochondria are isolated to determine State 3 (S3) and State 4 (S4) respiration, Respiratory Control Ratio (RCR), and Swelling.
-
Liver enzymes (AST, ALT, LDH) are measured in the preservation solution.
-
Malondialdehyde (MDA) and Nitrate (NOx) levels are determined in the liver tissue.
-
All parameters are analyzed at 0, 6, and 24 hours of hypothermic preservation.
-
III. Signaling Pathways and Mechanisms of Action
The protective effects of this compound are attributed to its multifaceted mechanism of action, which involves both metabolic and signaling pathways.
Metabolic Intervention
As a key intermediate in the glycolytic pathway, exogenously administered FDP can readily enter the metabolic cascade downstream of the rate-limiting phosphofructokinase step. This bypass allows for the continued generation of ATP even under anaerobic or ischemic conditions, thereby preserving cellular energy homeostasis and preventing cell death.
Modulation of Intracellular Signaling
Recent studies have revealed that FDP's protective effects extend beyond simple metabolic support, involving the modulation of key intracellular signaling cascades.
-
Phospholipase C (PLC) and MEK/ERK Pathway: FDP has been shown to activate PLC, leading to downstream activation of the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway. This signaling cascade is known to be involved in cell survival and proliferation. The neuroprotective effect of FDP against excitotoxicity has been linked to this pathway.
-
p38 MAPK Pathway and Reactive Oxygen Species (ROS) Reduction: FDP can suppress the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is often associated with stress and apoptotic signaling. This suppression is linked to a reduction in the production of intracellular Reactive Oxygen Species (ROS), thereby mitigating oxidative stress-induced cellular damage.
IV. Conclusion
The in-vivo data presented in this guide demonstrate that this compound is a promising protective agent in various models of organ damage, particularly in the context of ischemia-reperfusion injury. Its dual mechanism of providing metabolic support and modulating critical cell survival and stress signaling pathways offers a unique therapeutic advantage. The comparative data suggests that FDP's performance is often superior to that of simple crystalloid solutions and, in some instances, comparable or even better than established organ preservation solutions. Further research is warranted to fully elucidate its clinical potential and to explore its efficacy in a broader range of organ injury models and in combination with other therapeutic agents.
Fructose Diphosphate Sodium vs. Adenosine in Organ Preservation Solutions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The critical window between organ procurement and transplantation is a major determinant of graft success. Organ preservation solutions are designed to minimize ischemic injury and maintain organ viability during this period. Two key metabolic substrates, fructose-1,6-diphosphate (B8644906) (FDP), administered as fructose (B13574) diphosphate (B83284) sodium, and adenosine (B11128), have been investigated for their roles in mitigating ischemia-reperfusion injury. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in this field.
At a Glance: Fructose Diphosphate Sodium vs. Adenosine
| Feature | This compound | Adenosine |
| Primary Mechanism | Bypasses the rate-limiting step in anaerobic glycolysis, providing a direct source for ATP production. | Acts as a precursor for ATP synthesis and a signaling molecule with anti-inflammatory and vasodilatory effects. |
| Key Benefit | Sustains energy production under ischemic conditions. | Replenishes ATP stores and mitigates reperfusion injury through receptor-mediated pathways. |
| Inclusion in Standard Solutions | Not a standard component of widely used preservation solutions like UW or Celsior. | A key component of the University of Wisconsin (UW) solution, considered a gold standard in organ preservation.[1] |
| Primary Application in Research | Investigated as an additive to cardioplegic solutions and in experimental kidney preservation solutions. | Widely studied and utilized in various organ preservation contexts, including kidney, liver, and heart. |
This compound: Fueling the Ischemic Cell
Fructose-1,6-diphosphate is a key intermediate in the glycolytic pathway.[2] During ischemia, anaerobic glycolysis is the primary source of ATP. However, this process is often inhibited by the accumulation of lactate, which provides negative feedback on the enzyme phosphofructokinase. Exogenous FDP can bypass this enzymatic step, theoretically allowing for continued ATP production even in an acidic, ischemic environment.[2]
Experimental Evidence for this compound
A study on isolated perfused rat kidneys compared a novel preservation solution containing fructose-1,6-diphosphate (1 g/dl) and mannitol (B672) (F-M solution) with the established Euro-Collins (EC) and University of Wisconsin (UW) solutions. After 18 hours of cold ischemia, kidneys preserved with the F-M solution showed comparable or even better histological parameters than those preserved with UW solution. Functional parameters such as glomerular filtration rate (GFR) and sodium reabsorption were not significantly different between the F-M and UW groups after both 4 and 18 hours of cold ischemia, while both were superior to the EC solution.[3]
In the context of cardiac surgery, the pre-ischemic administration of FDP has been shown to improve cardiac function and reduce perioperative ischemic injury.[4] A randomized, placebo-controlled clinical trial in patients undergoing coronary artery bypass graft (CABG) surgery demonstrated that patients treated with FDP had lower serum creatine (B1669601) kinase-MB levels and improved postoperative cardiac function.[4]
Table 1: Performance of FDP-Containing Solution (F-M) vs. UW and EC Solutions in Rat Kidney Preservation [3]
| Parameter (after 18h cold ischemia) | F-M Solution | UW Solution | Euro-Collins (EC) Solution |
| Glomerular Filtration Rate (GFR) | Not significantly different from UW | Not significantly different from F-M | Significantly lower than F-M and UW |
| Fractional Sodium Reabsorption (FRNa) | Not significantly different from UW | Not significantly different from F-M | Significantly lower than F-M and UW |
| Net Sodium Reabsorption (TNa) | Not significantly different from UW | Not significantly different from F-M | Significantly lower than F-M and UW |
| Histological Parameters | Better than UW | Worse than F-M | Worse than F-M and UW |
| Malondialdehyde (MDA) Levels | Similar to UW | Similar to F-M | Higher than F-M and UW |
Adenosine: A Dual-Action Protective Agent
Adenosine's protective role in organ preservation is multifaceted. As a purine (B94841) nucleoside, it serves as a direct precursor for the synthesis of adenosine triphosphate (ATP), the cell's primary energy currency.[1] This is crucial for replenishing the energy stores depleted during ischemia.[5]
Beyond its metabolic role, adenosine acts as a potent signaling molecule. It exerts anti-inflammatory effects, which are critical in mitigating the reperfusion injury that occurs when blood flow is restored to the organ. Adenosine also has vasodilatory properties, helping to improve blood flow upon reperfusion.[6]
Experimental Evidence for Adenosine
Adenosine is a well-established component of the University of Wisconsin (UW) solution, which has long been considered the gold standard for the preservation of abdominal organs.[1] Numerous studies have demonstrated the superiority of UW solution over simpler solutions like Euro-Collins, with the inclusion of adenosine being a significant contributing factor.
A prospective, randomized, double-blind trial in human orthotopic liver transplantation investigated the effects of an adenosine rinse solution. The study found that the adenosine-treated group had improved early allograft function, as indicated by increased postoperative bile production and Factor 7 production.[6] While long-term graft survival was not significantly different, the study highlighted the safety and potential for improved early function with adenosine administration.[6]
Another study on hypothermically perfused dog kidneys compared the efficacy of adenine (B156593) plus ribose with adenosine for maintaining ATP concentrations. After 5 days of preservation, the adenine/ribose combination resulted in higher ATP levels than adenosine alone.[7] This suggests that while adenosine is beneficial, alternative strategies for purine nucleotide repletion may also be effective.
Table 2: Effects of Adenosine Rinse in Human Liver Transplantation [6]
| Parameter | Adenosine Rinse Group | Control Group | p-value |
| Postoperative Bile Production (cc/24h) | 218 +/- 156 | 116 +/- 78 | 0.03 |
| Factor 7 Production (Day 3) | 64 +/- 26% | 51 +/- 20% | 0.08 |
| Veno-venous Bypass Time | Significantly reduced | - | 0.006 |
Signaling Pathways and Experimental Workflows
This compound Metabolic Pathway
References
- 1. Organ Preservation: Current Concepts and New Strategies for the Next Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a preservation solution containing fructose-1,6-diphosphate and mannitol using the isolated perfused rat kidney. Comparison with Euro-Collins and University of Wisconsin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myocardial protection using fructose-1,6-diphosphate during coronary artery bypass graft surgery: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine 5'triphosphate transport and accumulation during the cold preservation of rat hepatocytes in University of Wisconsin solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine rinse in human orthotopic liver transplantation: results of a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of adenine-ribose with adenosine for maintenance of ATP concentrations in 5-day hypothermically perfused dog kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
Fructose Diphosphate Sodium: A Comparative Analysis of its Effects Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-diphosphate (FDP), a key intermediate in the glycolytic pathway, has garnered significant interest for its potential therapeutic applications, ranging from cytoprotection to anti-inflammatory and anti-cancer activities.[1] This guide provides a comparative analysis of the effects of fructose (B13574) diphosphate (B83284) sodium across various cell lines, supported by experimental data. The objective is to offer a clear, data-driven overview to inform further research and drug development.
Comparative Analysis of FDP Effects
The biological effects of Fructose Diphosphate (FDP) are multifaceted and vary significantly across different cell types. This section summarizes the quantitative impact of FDP on cancer cells, immune cells, and neuronal cells, highlighting its diverse mechanisms of action.
Data Summary
| Cell Line | Cell Type | Effect of FDP | Concentration | Key Findings |
| Pano2, A549, H1299, Hep3B | Cancer (Pancreatic, Lung, Liver) | Inhibition of proliferation and viability | 5 mM | Dose-dependently suppressed cell proliferation.[2] |
| Ishikawa | Cancer (Endometrial) | Anti-proliferative, induction of p53-dependent cell death | Not specified | Increased reactive oxygen species (ROS) and mitochondrial membrane potential.[3] |
| Rat Splenocytes | Immune (Lymphocytes) | Inhibition of proliferation, induction of apoptosis | 500-5000 µg/mL | Completely inhibited IL-1 and IL-6 mRNA expression.[4] |
| Rat Hippocampal Slices | Neuronal | Neuroprotection, decreased cell death | 1.7-10 mM | Attenuated Aβ-induced neurotoxicity, with 3.5 mM showing optimal effect.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methodologies described in the cited studies.
Cancer Cell Proliferation and Viability Assay
-
Cell Lines: Pano2 (pancreatic cancer), A549, H1299 (lung cancer), Hep3B (liver cancer).[2]
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
FDP Treatment: Fructose-1,6-diphosphate is dissolved in the culture medium to the desired concentrations (e.g., 5 mM).[2]
-
Proliferation Assay: Cells are seeded in multi-well plates. After adherence, they are treated with FDP-containing medium. Cell numbers are counted at specified time points (e.g., 24, 48, 72 hours) using a hemocytometer or an automated cell counter.[2]
-
Viability Assay (MTT): Cells are seeded in 96-well plates and treated with FDP. At the end of the treatment period, MTT reagent is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
T-Lymphocyte Proliferation and Apoptosis Assay
-
Cell Source: Rat spleen cells.[4]
-
Cell Culture and Activation: Splenocytes are isolated and cultured in RPMI-1640 medium. T-lymphocyte proliferation is stimulated with a mitogen like concanavalin (B7782731) A (ConA).[4]
-
FDP Treatment: FDP is added to the culture medium at various concentrations (e.g., 500-5000 µg/mL).[4]
-
Proliferation Assay (Tritiated Thymidine Uptake): Proliferation is measured by the incorporation of [3H]-thymidine into the DNA of dividing cells.[4]
-
Apoptosis Assay (Flow Cytometry): Apoptosis is quantified by staining the cells with Annexin V and propidium (B1200493) iodide (PI) followed by analysis using a flow cytometer. A 39% rate of apoptosis was observed in splenocytes treated with ConA and 5000 µg/ml FDP.[4]
-
Cytokine Expression Analysis (RT-PCR): RNA is extracted from the treated cells, and the expression levels of inflammatory cytokines like IL-1 and IL-6 are determined by reverse transcription-polymerase chain reaction.[4]
Neuroprotection Assay in Hippocampal Slices
-
Tissue Source: Organotypic hippocampal slice cultures from rats.[5]
-
Culture and Insult: Hippocampal slices are maintained in culture. Neurotoxicity is induced by adding amyloid β-peptide (Aβ).[5]
-
FDP Treatment: FDP is added to the culture medium at different concentrations (e.g., 1.7 mM, 3.5 mM, 10 mM).[5]
-
Cell Death Assessment: Cell death is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium or by using fluorescent viability stains. FDP at 3.5 mM showed a better neuroprotective effect than other concentrations.[5]
-
ATP Level Measurement: The neuroprotective effect is also assessed by measuring intracellular ATP levels to determine the preservation of cellular energy metabolism.[5]
Signaling Pathways and Mechanisms of Action
FDP's effects are mediated through diverse signaling pathways, which are cell-type specific.
Experimental Workflow
Signaling Pathways in Cancer Cells
In cancer cells, FDP has been shown to impair cell viability by targeting the High Mobility Group Box 1 (HMGB1) protein. This interaction disrupts the association between the HMGB1 A-box and C-tail, leading to the stabilization of the p53 tumor suppressor protein.[2][6]
Signaling Pathways in Immune Cells
In activated T-lymphocytes, FDP dramatically inhibits the activation of NF-κB and AP-1, key transcription factors for inflammatory responses. This leads to the suppression of pro-inflammatory cytokines such as IL-1 and IL-6.[4]
Signaling Pathways in Neuronal Cells
The neuroprotective effects of FDP against amyloid-beta-induced toxicity in hippocampal slices are mediated, at least in part, through the activation of the Phospholipase C (PLC) and Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) signaling pathways.[5]
Conclusion
Fructose diphosphate sodium exhibits a remarkable diversity of effects across different cell lines, underscoring its potential as a versatile therapeutic agent. In cancer cells, it demonstrates anti-proliferative properties by modulating key nuclear proteins. In immune cells, it acts as an anti-inflammatory and immunosuppressive agent by inhibiting critical inflammatory signaling pathways. Furthermore, in neuronal cells, it provides neuroprotection against toxic insults. This comparative guide highlights the cell-type-specific mechanisms of FDP and provides a foundation for future investigations into its clinical applications. Further research is warranted to elucidate the full spectrum of its activities and to optimize its therapeutic potential.
References
- 1. Fructose 1,6-Bisphosphate: A Summary of Its Cytoprotective Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear Fructose‐1,6‐Bisphosphate Inhibits Tumor Growth and Sensitizes Chemotherapy by Targeting HMGB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructose-1,6-bisphosphate induces generation of reactive oxygen species and activation of p53-dependent cell death in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fructose-1,6-diphosphate suppresses T-lymphocyte proliferation, promotes apoptosis and inhibits interleukins-1, 6, beta-actin mRNAs, and transcription factors expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of D-fructose-1,6-bisphosphate against beta-amyloid induced neurotoxicity in rat hippocampal organotypic slice culture: involvement of PLC and MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear Fructose-1,6-Bisphosphate Inhibits Tumor Growth and Sensitizes Chemotherapy by Targeting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Fructose Diphosphate Sodium: A Comparative Analysis of its Efficacy Against Other Glycolytic Intermediates in Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury, a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area, remains a significant challenge in clinical medicine. A key pathological feature of I/R injury is the disruption of cellular energy metabolism. This has led to the exploration of exogenous administration of high-energy intermediates of the glycolytic pathway as a potential therapeutic strategy. Among these, fructose-1,6-diphosphate (B8644906) (FDP) has garnered considerable attention. This guide provides an objective comparison of the efficacy of fructose (B13574) diphosphate (B83284) sodium with other glycolytic intermediates, supported by experimental data, to aid researchers and drug development professionals in their evaluation of this potential therapeutic agent.
Mechanism of Action: The Glycolytic Advantage of Fructose Diphosphate
Under anaerobic conditions characteristic of ischemia, cellular ATP production is severely limited. The administration of glycolytic intermediates aims to bypass the initial, ATP-consuming steps of glycolysis, thereby providing a more direct substrate for ATP generation. Fructose-1,6-diphosphate is theoretically advantageous as its entry into the glycolytic pathway is downstream of the key regulatory and ATP-dependent enzyme, phosphofructokinase. This allows for the net production of four ATP molecules per molecule of FDP, compared to a net gain of only two ATP molecules from one molecule of glucose.[1]
Comparative Efficacy in Preclinical Models of Ischemia-Reperfusion Injury
While direct comparative studies between fructose diphosphate and other glycolytic intermediates such as glucose-1-phosphate and glucose-6-phosphate are limited in the available literature, extensive research has compared the efficacy of FDP to glucose and saline in various animal models of ischemia-reperfusion injury.
Myocardial Ischemia-Reperfusion Injury
In a randomized, placebo-controlled clinical trial involving patients undergoing coronary artery bypass graft (CABG) surgery, intravenous administration of FDP before surgery and as a cardioplegic additive was associated with lower serum creatine (B1669601) kinase-MB (CK-MB) levels, fewer perioperative myocardial infarctions, and improved postoperative cardiac function.[2] Specifically, patients treated with 250 mg/kg FDP intravenously before surgery and 2.5 mM FDP as a cardioplegic additive showed significantly lower CK-MB levels at 2, 4, and 6 hours after reperfusion and higher left ventricular stroke work index (LVSWI) and cardiac index (CI) at 6, 12, and 16 hours post-reperfusion.[2] Another clinical study on patients with ventricular septal defects undergoing cardiopulmonary bypass found that FDP administration decreased the levels of lactate (B86563) dehydrogenase (LDH), creatine kinase (CK), and CK-MB after the procedure, suggesting a reduction in myocardial I/R injury.[3] However, some animal studies have shown conflicting results, with one study in anesthetized dogs finding no significant reduction in myocardial infarct size with FDP treatment compared to saline.[4] Another study in a canine model suggested that any protective effect of FDP in ischemia may not be a direct action on the heart.[5]
| Parameter | FDP Group | Control Group (Saline/Glucose) | p-value | Reference |
| Myocardial Infarction (CABG patients) | ||||
| Perioperative Myocardial Infarction | Fewer | More | < 0.05 | [2] |
| CK-MB levels (2, 4, 6h post-reperfusion) | Lower | Higher | < 0.05 | [2] |
| Left Ventricular Stroke Work Index (6, 12, 16h post-reperfusion) | Higher | Lower | < 0.01 | [2] |
| Cardiac Index (12, 16h post-reperfusion) | Higher | Lower | < 0.05 | [2] |
| Myocardial I/R Injury (Ventricular septal defect patients) | ||||
| Post-CPB LDH, CK, CK-MB levels | Decreased | Increased | Not specified | [3] |
| Myocardial Infarct Size (Anesthetized dogs) | ||||
| Infarct Size (% of Left Ventricle) | 24 ± 4% | 26 ± 3% | Not significant | [4] |
Table 1: Efficacy of Fructose Diphosphate in Myocardial Ischemia-Reperfusion Injury
Renal Ischemia-Reperfusion Injury
Studies in rat models of renal ischemia have demonstrated the protective effects of FDP. Administration of FDP after the ischemic insult resulted in significantly lower levels of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602), and a higher inulin (B196767) clearance compared to control rats receiving a glucose/saline solution.[6] Histological examination also revealed better preservation of renal tissue in the FDP-treated group.[6] Another study in rats showed that pretreatment with FDP provided both histologic and functional protection from ischemic renal injury, with FDP-treated rats having significantly greater inulin clearances and solute excretion rates compared to controls.[7] In a cold ischemia model in rats, FDP infusion before nephrectomy led to higher ATP levels and lower lactate dehydrogenase (LDH) release in kidney tissue after 72 hours of incubation compared to control groups, indicating better tissue viability.[8]
| Parameter | FDP Group | Control Group (Glucose/Saline) | p-value | Reference |
| Renal Function (Rats, 24h post-ischemia) | ||||
| Blood Urea Nitrogen (BUN) | Lower | Higher | < 0.001 | [6] |
| Creatinine | Lower | Higher | < 0.005 | [6] |
| Inulin Clearance (µL/min/g kidney wt) | 665 ± 38 | Lower | < 0.001 | [6] |
| Renal Function (Rats, pretreatment) | ||||
| Inulin Clearance (µL/min/100g BW) | 897 ± 129 | 349 ± 59 | < 0.01 | [7] |
| Solute Excretion Rate (mOsm/kg/min/100g BW) | 6386 ± 1346 | 2602 ± 396 | < 0.05 | [7] |
| Renal Tissue Viability (Rats, cold ischemia) | ||||
| ATP levels (after 72h incubation) | Higher | Lower | < 0.05 | [8] |
| LDH release (after 72h incubation) | Lower | Higher | < 0.0001 | [8] |
Table 2: Efficacy of Fructose Diphosphate in Renal Ischemia-Reperfusion Injury
Intestinal Ischemia-Reperfusion Injury
In a rat model of intestinal ischemia, FDP treatment significantly improved survival rates compared to control groups receiving glucose or saline.[9] The 5-day survival rate for FDP-treated rats was 93%, compared to 21% for the control group.[9] FDP-treated animals also showed significantly higher post-reperfusion arterial pressure and no significant increase in white blood cell counts, unlike the control group.[9] Another study comparing FDP, glucose (D5W), and normal saline infusions in rats with intestinal ischemia found that both FDP and glucose infusions increased the 48-hour survival rate without bowel infarction to 60%, compared to 15% in the occlusion-only group and 25% in the saline group.[10]
| Parameter | FDP Group | Glucose Group | Saline Group | Occlusion Only Group | p-value (FDP vs. Control) | Reference |
| 5-Day Survival Rate (Rats) | 93% | Not specified | 21% | Not specified | < 0.001 | [9] |
| 48-Hour Survival without Bowel Infarction (Rats) | 60% | 60% | 25% | 15% | < 0.05 | [10] |
Table 3: Efficacy of Fructose Diphosphate in Intestinal Ischemia-Reperfusion Injury
Experimental Protocols
Animal Model of Renal Ischemia-Reperfusion Injury
Objective: To evaluate the protective effect of FDP administered after the initiation of an acute ischemic insult in rats.[6]
Animals: Male Wistar rats.
Procedure:
-
Anesthesia is induced in the rats.
-
A midline laparotomy is performed to expose the renal arteries.
-
Bilateral renal artery occlusion is performed for 30 minutes using atraumatic vascular clamps.
-
Ten minutes after the release of the clamps (reperfusion), rats are infused with either FDP (350 mg/kg body weight) or an equal volume of a glucose/saline solution (control group). A sham-operated group undergoes the same surgical procedure without renal artery occlusion.
-
Twenty-four hours after the injury, blood samples are collected to measure BUN and creatinine levels. Inulin clearance is also determined to assess renal function.
-
Kidneys are harvested for histological examination.
Measurement of ATP Levels in Ischemic Tissue
Objective: To quantify the concentration of ATP in tissue samples.
Procedure (using Luciferase-based Bioluminescent Assay):
-
Sample Preparation: Tissue samples are rapidly frozen in liquid nitrogen and homogenized in a suitable buffer (e.g., perchloric acid) to extract ATP and prevent its degradation.[11] The extract is then neutralized.
-
Assay Principle: The assay utilizes the enzyme firefly luciferase, which catalyzes the oxidation of D-luciferin in the presence of ATP, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.[12]
-
Reaction: A specific volume of the tissue extract is mixed with a reagent containing luciferase, D-luciferin, and other necessary components.
-
Detection: The luminescence is measured using a luminometer.
-
Quantification: The ATP concentration in the sample is determined by comparing the luminescence reading to a standard curve generated with known concentrations of ATP.
Signaling Pathways and Experimental Workflows
Caption: Glycolytic pathway showing the entry points of exogenous glucose and FDP.
Caption: Experimental workflow for a preclinical model of ischemia-reperfusion injury.
Conclusion
The available evidence from preclinical and clinical studies suggests that fructose diphosphate sodium holds promise as a therapeutic agent for mitigating ischemia-reperfusion injury, particularly in the context of myocardial and renal protection. Its primary mechanism of action is believed to be the circumvention of ATP-dependent steps in glycolysis, leading to more efficient ATP production under anaerobic conditions. While direct comparative data against other glycolytic intermediates like glucose-1-phosphate and glucose-6-phosphate is scarce, studies comparing FDP to glucose and saline consistently demonstrate its superior or equivalent efficacy in improving functional outcomes and reducing tissue damage in various I/R models. Further research is warranted to directly compare the efficacy of FDP with other glycolytic intermediates and to further elucidate its precise molecular mechanisms of action. This will be crucial for optimizing its potential clinical applications in the management of ischemic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Myocardial protection using fructose-1,6-diphosphate during coronary artery bypass graft surgery: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Clinical study of fructose 1,6-diphosphate on myocardial ischemia/reperfusion injuries] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inability of fructose 1,6-diphosphate to reduce myocardial infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of a direct metabolic effect of fructose, 1,6-diphosphate in ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Attenuation of ischemic renal injury with fructose 1,6-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection from ischemic renal injury by fructose-1,6-diphosphate infusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fructose-1,6 diphosphate as a protective agent for experimental ischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fructose 1-6 diphosphate prevents intestinal ischemic reperfusion injury and death in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison between fructose 1,6-diphosphate, glucose, or normal saline infusions and species-specific blood exchange transfusions in the treatment of bowel ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ATP Assay Kit (Colorimetric/Fluorometric) (ab83355/K354) | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
Navigating the Nuances of Fructose Diphosphate Sodium: A Comparative Guide to Experimental Reproducibility and Efficacy
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides a comprehensive comparison of experimental results with fructose (B13574) diphosphate (B83284) sodium (FDP), offering insights into its reproducibility across different analytical systems and its performance relative to other agents. By presenting quantitative data, detailed experimental protocols, and visual pathways, we aim to equip researchers with the critical information needed to design and interpret studies involving this important metabolic intermediate.
Fructose diphosphate sodium, a salt of the glycolytic metabolite fructose-1,6-bisphosphate, has been investigated for its therapeutic potential in various conditions, particularly those involving ischemia and hypoxia.[1] Its proposed mechanism centers on its ability to enter cells and serve as a glycolytic intermediate, thereby boosting ATP production under anaerobic conditions.[1][2] However, the translation of preclinical findings to clinical applications hinges on the consistency and reliability of experimental results. While direct multi-laboratory studies on the reproducibility of FDP are not extensively documented, examining data from studies utilizing different methodologies and analytical systems can provide valuable insights into the consistency of its effects.
Comparative Analysis of this compound's Effects
A key area where the consistency of FDP's effects has been evaluated is in the realm of coagulation. Studies have demonstrated that FDP can influence blood coagulation parameters, and these effects have been observed across various analytical platforms. This provides a unique opportunity to assess the reproducibility of its in vitro effects.
Quantitative Data Summary: In Vitro Effects on Coagulation
The following table summarizes the concentration-dependent effects of this compound on key coagulation parameters as measured by different laboratory systems. This data is crucial for understanding the potential for variability in results based on the analytical equipment used.
| Parameter | FDP Concentration (mg/mL) | Maiketian System (% change from baseline) | Lepu System (% change from baseline) | Dingrun System (% change from baseline) |
| Coagulation Reaction Time (R) | 0 - 6 | 0 to 50.35% increase | 0 to 42.9% increase | 0 to 53.68% increase |
Data synthesized from a study investigating the in vitro effects of FDP on blood coagulation.[3]
The data clearly indicates a consistent, concentration-dependent increase in the coagulation reaction time (R value) across three different thromboelastography systems.[3] While the magnitude of the effect shows some variation between systems, the overall trend is reproducible. This suggests that while the choice of analytical instrumentation can influence the absolute values obtained, the qualitative biological effect of FDP on this parameter is consistent.
Further in vitro experiments have delved into the impact of FDP on specific coagulation factors, revealing a significant negative correlation between FDP concentration and the activity of factors V, VII, IX, XI, and XII.[4][5] Conversely, the activities of factors II, VIII, and X were not significantly affected.[4][5] This consistent pattern of effects on the intrinsic pathway factors across different studies strengthens the confidence in the reproducibility of these findings.
Performance in Preclinical Models of Ischemia
In preclinical studies, FDP has been compared to other agents for its ability to protect against ischemic injury. A study in a rat model of intestinal ischemia provides a direct comparison of FDP with glucose (D5W) and normal saline.
| Treatment Group | Survival at 48 hours without bowel infarction |
| Sham Laparotomy (Control) | 100% (20/20) |
| SMA Occlusion (Ischemia) | 15% (3/20) |
| FDP + SMA Occlusion | 60% (12/20) |
| D5W + SMA Occlusion | 60% (12/20) |
| Normal Saline + SMA Occlusion | 25% (5/20) |
| Blood Exchange + SMA Occlusion | 30% (6/20) |
Data from a study evaluating the effect of FDP in a rat model of bowel ischemia.[6]
The results demonstrate that both fructose diphosphate and glucose infusions significantly increased survival after bowel ischemia compared to the ischemia-only group.[6] The comparable efficacy of FDP and D5W in this model suggests that their protective effects may be mediated through the provision of a substrate for anaerobic metabolism.[6]
Experimental Methodologies
To ensure the reproducibility of experimental results, adherence to detailed and standardized protocols is paramount. Below are summaries of key experimental methodologies cited in the literature.
In Vitro Coagulation Assays
-
Objective: To determine the effect of this compound on blood coagulation parameters in vitro.
-
Method:
-
Blood samples are collected from healthy volunteers.
-
This compound is added to pooled normal plasma to achieve a range of final concentrations (e.g., 0-35 mg/mL).[7]
-
Coagulation parameters, including Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), Thrombin Time (TT), and Fibrinogen (FBG), are measured using different blood coagulation analyzers (e.g., Sysmex, Stago, SEKISUI, Werfen).[7]
-
Thromboelastography is performed on blood samples mixed with varying concentrations of FDP to assess coagulation reaction time (R), clotting time (K), α-angle, and maximal amplitude (MA).[3][5]
-
The activities of specific coagulation factors (II, V, VII, VIII, IX, X, XI, and XII) are determined in plasma mixed with FDP using an automatic hemagglutination analysis system.[3]
-
-
Data Analysis: The results from the FDP-treated groups are compared with the control group (without FDP). Linear regression analysis is used to determine the correlation between FDP concentration and the measured coagulation parameters.[3]
In Vivo Animal Model of Ischemia
-
Objective: To evaluate the protective effect of this compound in an animal model of intestinal ischemia.
-
Method:
-
Male Sprague-Dawley rats are divided into experimental groups.[6]
-
The superior mesenteric artery (SMA) is occluded for 90 minutes to induce intestinal ischemia.[6]
-
Treatment groups receive infusions of fructose diphosphate (5% in H2O), glucose (D5W), or normal saline.[6]
-
A control group undergoes a sham laparotomy without SMA occlusion.
-
Survival rates and the presence of bowel infarction are assessed at 48 hours post-procedure.[6]
-
-
Data Analysis: Survival rates between the different treatment groups are compared to the ischemia-only group using appropriate statistical tests.[6]
Visualizing the Mechanisms and Workflows
To further clarify the biological context and experimental procedures, the following diagrams illustrate key signaling pathways and a generalized experimental workflow.
Caption: Simplified Glycolysis Pathway Highlighting Fructose Diphosphate.
Caption: FDP's Inhibitory Effect on the Coagulation Cascade.
Caption: Generalized Workflow for FDP Experimental Studies.
References
- 1. Pharmacokinetics of fructose-1,6-diphosphate after intraperitoneal and oral administration to adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myocardial protection using fructose-1,6-diphosphate during coronary artery bypass graft surgery: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. medrxiv.org [medrxiv.org]
- 5. medrxiv.org [medrxiv.org]
- 6. A comparison between fructose 1,6-diphosphate, glucose, or normal saline infusions and species-specific blood exchange transfusions in the treatment of bowel ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of fructose diphosphate on routine coagulation tests in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Neuroprotective Effects of Fructose Diphosphate Sodium in Stroke Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of Fructose Diphosphate Sodium (FDP) with other notable neuroprotective agents, Edaravone (B1671096) and Citicoline, in preclinical in vivo models of ischemic stroke. The information is compiled from various experimental studies to offer a comprehensive overview of their mechanisms of action, quantitative efficacy, and the experimental protocols utilized to evaluate their effects.
Executive Summary
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The development of effective neuroprotective agents is a critical area of research aimed at mitigating the neuronal damage caused by cerebral ischemia. This compound (FDP), a high-energy glycolytic intermediate, has demonstrated significant neuroprotective potential in various preclinical studies. This guide compares the performance of FDP with two other prominent neuroprotective agents, Edaravone, a free radical scavenger, and Citicoline, a compound involved in cell membrane synthesis and repair. The comparison is based on available in vivo data from rodent models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model.
Quantitative Efficacy in Stroke Models
The following tables summarize the quantitative data on the neuroprotective effects of this compound, Edaravone, and Citicoline from various preclinical studies.
Table 1: Neuroprotective Effects of this compound (FDP) in a Rat MCAO Model
| Parameter | Ischemia Control Group (24h) | FDP Treatment Group | Percentage Improvement | Reference |
| Infarct Area (mm²) | 47.3 ± 6.0 | 31.0 ± 2.9 | ~34.4% | [1] |
| TUNEL Positive Cells (cells/mm²) in Penumbra | 69.3 ± 2.4 | 42.8 ± 1.7 | ~38.2% reduction in apoptosis | [1] |
| APE/Ref-1 Immuno-positive Cells (cells/mm²) in Penumbra | 26.3 ± 2.9 | 47 ± 3.4 | ~78.7% increase in DNA repair protein | [1] |
| APE/Ref-1 Protein Expression (Optical Density) | 5.3 ± 3.2 | 13.8 ± 5.4 | ~160% increase | [1] |
Table 2: Neuroprotective Effects of Edaravone in Rodent MCAO Models
| Animal Model | Ischemia/Reperfusion Duration | Edaravone Dosage and Administration | Infarct Volume Reduction (%) | Neurological Outcome Improvement | Reference |
| Rat (Sprague-Dawley) | 90 min MCAO / 24h reperfusion | 3 mg/kg, IV, at 0 and 90 min post-MCAO | Significant reduction | Improved neurological deficit scores | [2] |
| Mouse (Balb/c) | Permanent MCAO | 3.0 mg/kg, 30 min before MCAO | ~23% | Not specified | [3] |
| Rat (Wistar) | 2h MCAO / reperfusion | 3 mg/kg, IV, immediately after reperfusion | Not specified | Limited efficacy on neurological symptoms | [4] |
Table 3: Neuroprotective Effects of Citicoline in a Rat Stroke Model
| Animal Model | Stroke Model | Citicoline Dosage and Administration | Neurological Outcome Improvement | Reference |
| Rat (Wistar) | Photothrombotic stroke | 100 mg/kg, daily for 10 days, starting 24h after ischemia | Significantly better neurological outcome at days 10, 21, and 28 | [5] |
| Rat (Wistar) | MCAO | 12.5 mg/kg, twice daily for 6 and 12 days | Improved ischemic morphological damage | [6] |
| Rat | Chronic cerebral hypoperfusion | 500 mg/kg/day, IP, for 21 days | Preserved cognitive functions | [7] |
Mechanisms of Action
This compound, Edaravone, and Citicoline exert their neuroprotective effects through distinct yet partially overlapping mechanisms.
This compound (FDP): The primary neuroprotective mechanism of FDP is believed to be its ability to serve as a readily available energy substrate for ischemic brain tissue, bypassing the rate-limiting step of glycolysis catalyzed by phosphofructokinase.[8] This helps to maintain cellular ATP levels, which is crucial for neuronal survival during ischemia.[7] Additionally, FDP has been shown to upregulate the expression of apurinic/apyrimidinic endonuclease (APE/Ref-1), a key enzyme in the base excision repair pathway, thereby enhancing the brain's ability to repair DNA damage induced by ischemia and reducing apoptosis in the penumbra.[1] Some studies also suggest that FDP may have membrane-stabilizing effects.[9]
Edaravone: As a potent free radical scavenger, Edaravone's primary mechanism is the attenuation of oxidative stress, a major contributor to neuronal damage in ischemic stroke.[4] It effectively scavenges various reactive oxygen species (ROS), thereby protecting neurons and vascular endothelial cells from oxidative damage.[4]
Citicoline: Citicoline's neuroprotective effects are multifaceted. It is an essential intermediate in the synthesis of phosphatidylcholine, a major component of neuronal cell membranes. By promoting membrane repair and synthesis, Citicoline helps maintain the structural and functional integrity of neurons. It also works to reduce the levels of free fatty acids, which can be detrimental during ischemia, and has been shown to have anti-apoptotic properties.[10]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound and a general overview of ischemic cascade targeted by neuroprotective agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols used in the key studies cited.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats (Permanent)
This protocol is based on the methodology described in the study evaluating this compound.[1]
-
Animal Model: Male Wistar rats are commonly used.
-
Anesthesia: Anesthesia is induced and maintained typically using an appropriate anesthetic agent such as isoflurane (B1672236) or a combination of ketamine and xylazine.
-
Surgical Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected.
-
A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The filament is left in place for the duration of the experiment to induce permanent focal cerebral ischemia.
-
-
Drug Administration (FDP): The specific dosage, route, and timing of FDP administration would be as per the experimental design, for instance, intraperitoneal or intravenous injection at a specific time point relative to the MCAO procedure.
-
Outcome Assessment:
-
Infarct Volume: 24 hours post-MCAO, the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (white) area represents the infarct, which is then quantified using image analysis software.
-
Apoptosis Assessment: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on brain sections to identify and quantify apoptotic cells in the ischemic penumbra.
-
Protein Expression Analysis: Immunohistochemistry and Western blotting are used to measure the expression levels of specific proteins of interest, such as APE/Ref-1.
-
Photothrombotic Stroke Model in Rats
This protocol is based on the methodology used in a study evaluating Citicoline.[5]
-
Animal Model: Male Wistar rats are utilized.
-
Anesthesia: Appropriate anesthesia is administered.
-
Procedure:
-
A photosensitive dye (e.g., Rose Bengal) is injected intravenously.
-
A specific area of the skull is illuminated with a cold light source, which activates the dye in the illuminated blood vessels, leading to the formation of a thrombus and subsequent focal ischemia.
-
-
Drug Administration (Citicoline): In the cited study, Citicoline (100 mg/kg) or a vehicle was administered daily for 10 consecutive days, starting 24 hours after the induction of ischemia.[5]
-
Outcome Assessment:
-
Neurological Function: Sensorimotor tests are performed at various time points (e.g., days 1, 10, 21, and 28) to assess neurological deficits.
-
Histological Analysis: Brains are analyzed for infarct size, glial scar formation, and neurogenesis.
-
Concluding Remarks
The available preclinical data suggests that this compound holds significant promise as a neuroprotective agent in the context of ischemic stroke. Its dual mechanism of providing an alternative energy source and enhancing DNA repair capabilities presents a unique therapeutic approach. While direct comparative studies with other neuroprotective agents like Edaravone and Citicoline are limited, the quantitative data from individual studies indicates comparable or, in some aspects, potentially superior efficacy in reducing infarct size and neuronal apoptosis.
Edaravone's strength lies in its potent antioxidant properties, directly targeting a key pathological process in stroke. Citicoline offers a broader mechanism involving membrane stabilization and repair. The choice of a neuroprotective agent for further development may depend on the specific therapeutic window and the desired molecular targets.
Future research should focus on direct, head-to-head in vivo comparisons of these agents in standardized stroke models to provide a more definitive assessment of their relative efficacy. Furthermore, exploring potential synergistic effects of combination therapies could open new avenues for the treatment of acute ischemic stroke.
References
- 1. [The protective mechanism of fructose-1, 6-diphosphate on ischemic brain injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective signal transduction: relevance to stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 8. imrpress.com [imrpress.com]
- 9. Some effects of fructose-1,6-diphosphate on rat myocardial tissue related to a membrane-stabilizing action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Citicoline Treatment in Acute Ischemic Stroke: A Randomized, Single-Blind TMS Study [frontiersin.org]
A Comparative Guide to Mitochondrial Respiration Substrates: Fructose Diphosphate Sodium vs. Pyruvate
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, the selection of appropriate substrates for mitochondrial respiration assays is paramount for obtaining accurate and reproducible data. This guide provides an objective comparison between two key molecules, fructose (B13574) diphosphate (B83284) sodium and pyruvate (B1213749), as substrates for these critical assays. By examining their distinct roles in cellular bioenergetics and presenting supporting experimental data, this guide aims to equip researchers with the knowledge to make informed decisions for their experimental designs.
Introduction to Substrates in Mitochondrial Respiration
Mitochondrial respiration is the central hub of cellular energy production, where substrates are oxidized to generate ATP. The choice of substrate in an in vitro mitochondrial respiration assay determines which segment of the metabolic pathway is under investigation. Pyruvate, the end product of glycolysis, is a primary fuel source that directly feeds into the tricarboxylic acid (TCA) cycle within the mitochondrial matrix.[1][2] In contrast, fructose-1,6-bisphosphate (F1,6bP), an intermediate of glycolysis, has a more complex and primarily regulatory role in mitochondrial function.[3][4]
Pyruvate as a Direct Mitochondrial Fuel Source
Pyruvate is actively transported into the mitochondrial matrix, where it is decarboxylated by the pyruvate dehydrogenase complex to form acetyl-CoA.[5] Acetyl-CoA then enters the TCA cycle, a series of reactions that generate the reducing equivalents NADH and FADH2.[6] These electron carriers donate electrons to the electron transport chain (ETC), driving oxidative phosphorylation and ATP synthesis.[7] Due to this direct role, pyruvate is a standard and widely utilized substrate in mitochondrial respiration assays to assess the integrated function of the TCA cycle and the ETC.[8][9]
Fructose Diphosphate Sodium: A Modulator of Mitochondrial Activity
Unlike pyruvate, fructose-1,6-bisphosphate does not act as a direct fuel source for isolated mitochondria. The enzymatic machinery required to convert F1,6bP to pyruvate is located in the cytoplasm, and isolated mitochondria lack the necessary transporters and enzymes to process it for the TCA cycle.[1][10]
Emerging research indicates that F1,6bP primarily functions as a modulator of mitochondrial respiration. Studies have shown that F1,6bP can inhibit mitochondrial respiration in isolated yeast and rat liver mitochondria.[3][4] This inhibitory effect is thought to be part of a feedback mechanism in the context of the "Crabtree effect," where high glucose levels lead to a preference for glycolysis over oxidative phosphorylation.[3]
However, some in vivo studies suggest a protective role for fructose diphosphate administration. In a rat model of ischemia-reperfusion injury, treatment with F1,6bP was found to preserve the oxidative phosphorylation capacity of hepatic mitochondria and improve the respiratory control ratio (RCR).[11] This protective effect is likely indirect, possibly through its influence on cytosolic glycolysis and the subsequent supply of substrates to the mitochondria or by attenuating oxidative stress.[11]
Quantitative Data Comparison
The following table summarizes the expected performance of pyruvate and the observed effects of this compound in mitochondrial respiration assays based on available literature. It is important to note that direct comparative studies using fructose diphosphate as a primary substrate are limited due to its indirect role.
| Parameter | Pyruvate | This compound | References |
| Primary Role | Direct fuel source | Modulator of respiration | [1][2][3][4] |
| Oxygen Consumption Rate (OCR) | Stimulates robust OCR | Can inhibit OCR in isolated mitochondria | [3][4][9] |
| ATP Production | Directly drives significant ATP synthesis | Does not directly fuel ATP synthesis in isolated mitochondria; may indirectly influence cellular ATP levels | [7][8][11] |
| Respiratory Control Ratio (RCR) | High RCR values indicate well-coupled mitochondria | In vivo administration has been shown to improve RCR in a disease model, but direct effects on isolated mitochondria may be inhibitory | [11][12][13] |
Experimental Protocols
Experimental Protocol 1: Mitochondrial Respiration Assay using Pyruvate (Seahorse XF Analyzer)
This protocol outlines a typical experiment to measure mitochondrial respiration in isolated mitochondria using a Seahorse XF Analyzer.
Materials:
-
Isolated mitochondria
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Mitochondrial Assay Solution (MAS) (e.g., containing 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2)
-
Substrates: Pyruvate (e.g., 10 mM), Malate (B86768) (e.g., 2 mM)
-
ADP (e.g., 4 mM)
-
Inhibitors: Oligomycin (e.g., 2.5 µM), FCCP (e.g., 2 µM), Rotenone/Antimycin A (e.g., 0.5 µM)
Procedure:
-
Hydrate (B1144303) Sensor Cartridge: A day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.[6][14]
-
Prepare Isolated Mitochondria: Isolate mitochondria from cells or tissue using standard differential centrifugation protocols. Determine protein concentration using a BCA or Bradford assay.
-
Seed Mitochondria: Add 2-5 µg of mitochondrial protein per well of the Seahorse XF plate in MAS. Centrifuge the plate to adhere the mitochondria to the bottom.
-
Prepare Reagents: Prepare stock solutions of substrates and inhibitors. Load the injection ports of the sensor cartridge with ADP, oligomycin, FCCP, and rotenone/antimycin A.
-
Run Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) in real-time, with sequential injections of the prepared reagents to determine key parameters of mitochondrial function.[15]
Experimental Protocol 2: Investigating the Modulatory Effect of this compound
This protocol is designed to assess the effect of this compound on pyruvate-driven mitochondrial respiration.
Materials:
-
Same as Protocol 1, with the addition of this compound.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Pre-incubation with Fructose Diphosphate: In a subset of wells, pre-incubate the isolated mitochondria with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) before starting the assay.
-
Run Assay: Proceed with the Seahorse XF assay as described in Protocol 1, adding pyruvate and malate to initiate respiration.
-
Data Analysis: Compare the OCR profiles and key mitochondrial parameters (basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity) between the wells with and without fructose diphosphate pre-incubation to determine its modulatory effects.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Metabolic pathways of pyruvate and fructose-1,6-bisphosphate.
Experimental Workflow
Caption: Experimental workflow for substrate comparison.
Conclusion
References
- 1. cell biology - Isolated mitochondria in glucose rich solution, what happens to ATP generation? - Biology Stack Exchange [biology.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial oxidative phosphorylation is regulated by fructose 1,6-bisphosphate. A possible role in Crabtree effect induction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 6. tabaslab.com [tabaslab.com]
- 7. The Mitochondrion - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The role of pyruvate-induced enhancement of oxygen metabolism in extracellular purinergic signaling in the post-cardiac arrest rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Beneficial effect of fructose-1,6-bisphosphate on mitochondrial function during ischemia-reperfusion of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Respiratory control and ADP:O coupling ratios of isolated chick heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. biotech.cornell.edu [biotech.cornell.edu]
- 15. content.protocols.io [content.protocols.io]
Assessing the Specificity of Fructose Diphosphate Sodium's Effects Compared to its Hydrolysis Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-diphosphate (B8644906) (FDP), administered as fructose (B13574) diphosphate (B83284) sodium, is a key glycolytic intermediate that has demonstrated therapeutic potential in various conditions, including ischemia and hypoxia.[1] Its pharmacological effects are often attributed to its ability to enter cells and directly fuel ATP production, bypassing the initial energy-consuming steps of glycolysis.[2] However, a critical question for researchers and drug developers is whether the observed effects of exogenous FDP are specific to the intact molecule or if they can be replicated by its hydrolysis products: fructose-6-phosphate (B1210287) (F6P), fructose-1-phosphate (B91348) (F1P), and inorganic phosphate (B84403) (Pi). This guide provides a comparative analysis based on available experimental data to assess the specificity of FDP's actions.
Comparative Analysis: FDP vs. Glucose
While direct, extensive comparative studies between FDP and its specific hydrolysis products are limited in the readily available scientific literature, a study in healthy human subjects provides a valuable comparison between the metabolic effects of intravenous FDP and glucose.
Data Presentation
| Parameter | Fructose Diphosphate (5g IV) | Glucose (5g IV) | Significance |
| Hemodynamics | |||
| Heart Rate | Slight but significant decrease | No significant change | p < 0.05 |
| Respiration Rate | Slight but significant decrease | No significant change | p < 0.05 |
| Serum/Plasma Levels | |||
| Inorganic Phosphate | Significant increase | No significant change | p < 0.0001 |
| Cholesterol | Decrease | No significant change | p < 0.001 |
| Triglycerides | Decrease | No significant change | p < 0.01 |
| Erythrocyte Levels | |||
| ATP | Significant increase | No significant change | p < 0.01 |
| Metabolic Parameters | |||
| Respiratory Quotient | Highly significant increase | No significant change | p < 0.0001 |
| Energy from Carbohydrates | Highly significant increase | No significant change | p < 0.0001 |
| Energy from Lipids | Significant decrease | No significant change | p < 0.0001 |
Table 1: Summary of metabolic and hemodynamic changes following intravenous infusion of Fructose Diphosphate versus Glucose in healthy adults. Data extracted from Metabolic responses to fructose-1,6-diphosphate in healthy subjects.[3]
The data clearly indicates that FDP administration leads to distinct metabolic and physiological changes that are not observed with an equimolar dose of glucose.[3] This suggests that the effects of FDP are not solely due to the provision of a simple sugar energy substrate.
The Role of Hydrolysis Products
While direct comparative pharmacological studies are scarce, the known physiological roles of FDP's hydrolysis products provide context for their potential contributions.
-
Fructose-6-Phosphate (F6P) and Fructose-1-Phosphate (F1P): These are intermediates in the metabolism of fructose.[4] Exogenous administration of these phosphorylated sugars would likely see them enter the glycolytic pathway at their respective points. However, some research suggests that the neuroprotective effects of FDP are not replicated by the administration of fructose or fructose-6-phosphate, indicating a potentially unique role for the diphosphate form.[5]
-
Inorganic Phosphate (Pi): The significant increase in serum inorganic phosphate following FDP infusion is a notable finding.[3] Inorganic phosphate is a crucial substrate for ATP synthesis and plays a regulatory role in various metabolic pathways.[6] Its release from FDP hydrolysis could contribute to the observed increase in intracellular ATP.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of exogenous FDP is believed to be its entry into cells and subsequent utilization in the glycolytic pathway, leading to enhanced ATP production.
Caption: Metabolic fate of exogenous Fructose Diphosphate (FDP).
Experimental Protocols
To definitively assess the specificity of FDP's effects, a head-to-head comparison with its hydrolysis products is necessary. Below is a generalized experimental workflow for such a study.
In Vivo Animal Model (e.g., Ischemia-Reperfusion Injury Model)
-
Animal Model: Utilize a standardized animal model of a relevant condition, such as myocardial or cerebral ischemia-reperfusion injury.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: Fructose Diphosphate Sodium.
-
Group 3: Equimolar dose of Fructose-6-Phosphate.
-
Group 4: Equimolar dose of Fructose-1-Phosphate.
-
Group 5: Equimolar dose of Sodium Phosphate (inorganic phosphate).
-
Group 6: Combination of equimolar fructose and inorganic phosphate.
-
-
Administration: Administer treatments intravenously at a clinically relevant time point (e.g., before, during, or after the ischemic event).
-
Outcome Measures:
-
Physiological: Monitor hemodynamic parameters (heart rate, blood pressure), and organ-specific function (e.g., cardiac output, neurological score).
-
Biochemical: At the end of the experiment, collect tissue and blood samples to measure:
-
ATP and other high-energy phosphates.
-
Lactate and pyruvate levels.
-
Markers of tissue damage (e.g., troponin for cardiac injury, inflammatory cytokines).
-
-
Histological: Analyze tissue samples for evidence of cellular damage and inflammation.
-
-
Data Analysis: Compare the outcomes between the different treatment groups to determine if FDP provides superior protection compared to its hydrolysis products.
Caption: Generalized workflow for comparing FDP and its metabolites.
Conclusion
The available evidence strongly suggests that the effects of exogenously administered this compound are not merely a consequence of providing a simple energy substrate like glucose.[3] The intact FDP molecule appears to have specific actions that lead to distinct physiological and metabolic changes. While the individual contributions of its hydrolysis products, particularly inorganic phosphate, cannot be entirely discounted and likely play a role, the limited data points towards the specificity of the FDP molecule itself.[5] To fully elucidate the unique contributions of FDP versus its metabolites, further direct comparative studies following rigorous experimental protocols are warranted. Such research would be invaluable for optimizing the therapeutic applications of this intriguing metabolic agent.
References
- 1. Pharmacokinetics of fructose-1,6-diphosphate after intraperitoneal and oral administration to adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic responses to fructose-1,6-diphosphate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 6. Involvement of Phosphate and the Consequences of Its High Consumption in Energy Metabolism and Muscle Functions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fructose Diphosphate Sodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount. This guide provides essential procedural information for the proper disposal of fructose (B13574) diphosphate (B83284) sodium, a common reagent in various biological assays and experimental protocols.
Fructose diphosphate sodium, while not classified as a hazardous waste in all jurisdictions, requires careful handling and disposal to prevent environmental contamination.[1] Adherence to federal, state, and local regulations is crucial for ensuring complete and accurate classification and disposal.[1] Under no circumstances should this compound be discharged into drains, waterways, or the soil.[1]
Step-by-Step Disposal Procedure
Following a structured disposal protocol minimizes risks and ensures compliance. The following steps outline the recommended procedure for the disposal of this compound from a laboratory setting.
-
Waste Identification and Segregation :
-
Clearly label a dedicated waste container for this compound waste. The label should include "this compound Waste" and any other components mixed with it.
-
Segregate solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats, paper towels) from liquid waste.
-
-
Containment :
-
Solid Waste : Place all solid materials contaminated with this compound into a designated, sealable, and clearly labeled solid waste container.
-
Liquid Waste : Collect all aqueous solutions containing this compound in a compatible, leak-proof container with a secure screw cap. Ensure the container is properly labeled.
-
-
Spill Management :
-
In the event of a spill, immediately contain the area.
-
For solid spills, carefully sweep or vacuum the material and place it into the designated solid waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into the solid waste container.
-
-
Storage of Waste :
-
Final Disposal :
-
Dispose of the collected waste through an approved waste disposal plant or a licensed professional waste disposal service.[1][3]
-
Do not attempt to neutralize or treat the waste unless it is part of a specifically approved institutional protocol.
-
Contaminated packaging should be disposed of in the same manner as the unused product.[1]
-
Quantitative Data and Recommendations
| Parameter | Recommendation | Source |
| Drain Disposal | Prohibited. Do not let product enter drains. | [1] |
| Solid Waste Containment | Sealable, properly labeled containers. | [1] |
| Liquid Waste Containment | Compatible, leak-proof containers with secure caps. | [2] |
| Spill Cleanup | Use inert absorbent material for liquids. Sweep or vacuum solids. | [1] |
| Final Disposal Method | Approved waste disposal plant or licensed service. | [1][3] |
Role in Glycolysis Signaling Pathway
Fructose-1,6-bisphosphate is a key intermediate in the glycolysis pathway. The following diagram illustrates its central role in the conversion of glucose to pyruvate.
Caption: The central role of Fructose-1,6-bisphosphate in the glycolytic pathway.
Experimental Protocol: Measurement of Fructose-1,6-Bisphosphate
Accurate measurement of fructose-1,6-bisphosphate is often required in metabolic studies. Commercially available assay kits provide a reliable method for its quantification. The general principle of these assays involves the enzymatic conversion of fructose-1,6-bisphosphate, leading to the production of a fluorescent or colorimetric signal that is proportional to the amount of the analyte.
A representative protocol using a fluorometric assay kit includes the following steps:
-
Sample Preparation :
-
Homogenize tissue or cells in an ice-cold assay buffer.
-
Centrifuge the homogenate to remove insoluble material.
-
Collect the supernatant for analysis.
-
-
Standard Curve Preparation :
-
Prepare a series of dilutions of a known concentration of fructose-1,6-bisphosphate standard to generate a standard curve.
-
-
Reaction Setup :
-
Add samples and standards to the wells of a 96-well plate.
-
Prepare a reaction mix containing the necessary enzymes and a probe.
-
Add the reaction mix to each well.
-
-
Incubation :
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes), protected from light.
-
-
Measurement :
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
-
Calculation :
-
Determine the concentration of fructose-1,6-bisphosphate in the samples by comparing their fluorescence readings to the standard curve.
-
References
Safeguarding Your Research: A Guide to Handling Fructose Diphosphate Sodium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Fructose diphosphate (B83284) sodium, a key component in various biochemical assays and research applications. By adhering to these procedures, you can minimize risks and maintain the integrity of your experiments.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is critical to prevent exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Fructose diphosphate sodium in various situations.
| Scenario | Required Personal Protective Equipment | Source |
| Routine Handling & Weighing | Chemical safety goggles or glasses with side shields, lab coat, and appropriate protective gloves (e.g., nitrile). | [1][2][3] |
| Preparing Solutions | Chemical safety goggles, face shield (if splashing is a risk), lab coat, and protective gloves. | [2] |
| Spill Cleanup | Chemical safety goggles or face shield, impervious protective clothing, appropriate protective gloves, and a NIOSH/MSHA-approved respirator if dust is generated. | [1][2][4] |
| Emergency Situations (e.g., Fire) | Full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent). | [1][2] |
Operational Plan: From Receipt to Use
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
| Step | Procedure | Source |
| Receiving | Inspect the container for any damage upon arrival. Ensure the container is tightly sealed. | [2][5] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is often refrigerated (below 4°C/39°F) or frozen (-20°C). Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. | [1][2][3] |
| Handling | Avoid generating dust. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. | [1][2][5] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
| Material to be Disposed Of | Disposal Procedure | Source |
| Unused or Expired Product | Dispose of in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) office for specific guidance. May involve incineration at an approved site. | [2][5] |
| Contaminated PPE (gloves, lab coat, etc.) | Place in a sealed bag and dispose of as hazardous waste according to institutional protocols. | [4] |
| Spill Cleanup Materials | Collect all contaminated absorbent materials and place them in a sealed, labeled container for disposal as hazardous waste. | [2][4][6] |
| Empty Containers | Rinse thoroughly with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the rinsed container in accordance with institutional guidelines, which may allow for recycling. |
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
